molecular formula C12H27O4P B048622 Phosphoric Acid Diethyl Octyl Ester CAS No. 20195-13-5

Phosphoric Acid Diethyl Octyl Ester

Cat. No.: B048622
CAS No.: 20195-13-5
M. Wt: 266.31 g/mol
InChI Key: AHCSHBOAPHEPDO-UHFFFAOYSA-N
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Description

Phosphoric Acid Diethyl Octyl Ester is a high-purity organophosphorus compound valued in research for its role as a selective solvent extractant and plasticizer. Its primary research application lies in hydrometallurgy, where it acts as a chelating ligand to facilitate the selective separation and recovery of metal ions, such as zinc, cobalt, and rare earth elements, from complex aqueous solutions. The mechanism involves the coordination of the phosphate oxygen atom to the target metal cation, forming a stable, hydrophobic complex that is readily soluble in organic phases, enabling efficient liquid-liquid extraction. Beyond metallurgy, this ester is investigated as a plasticizer and stabilizer in polymer science, where it can modify the flexibility and thermal properties of specialty resins. Its specific structure, featuring both short (diethyl) and longer (octyl) alkyl chains, provides a balance of solubility and lipophilicity, making it a compound of significant interest for developing novel separation protocols and advanced material formulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl octyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCSHBOAPHEPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174030
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20195-13-5
Record name Phosphoric acid, diethyl octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways and reaction mechanisms for producing Phosphoric Acid Diethyl Octyl Ester, a trialkyl phosphate of significant interest. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the core chemical principles and offering practical, field-proven insights. Key synthesis routes, including phosphorylation via diethyl chlorophosphate and the Michaelis-Arbuzov reaction, are discussed in detail. The guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and presents quantitative data in a clear, comparative format. All mechanistic claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

Phosphoric acid esters, particularly mixed trialkyl phosphates like diethyl octyl ester, are a versatile class of organophosphorus compounds. Their unique physicochemical properties make them valuable as flame retardants, plasticizers, surfactants, and crucial intermediates in organic synthesis and drug delivery systems. The combination of short-chain ethyl groups and a longer-chain octyl group imparts a specific amphiphilicity and reactivity profile, making its controlled synthesis a topic of considerable importance.

This guide moves beyond a simple recitation of methods. It aims to provide a strategic understanding of why a particular synthetic route is chosen, the critical parameters that govern its success, and the mechanistic underpinnings of the transformation. By understanding the core principles, researchers can adapt and optimize these protocols for their specific applications.

Primary Synthesis Pathways: A Comparative Overview

Two principal and highly effective strategies dominate the synthesis of trialkyl phosphates like diethyl octyl ester:

  • Pathway A: Phosphorylation of 1-Octanol with Diethyl Chlorophosphate. This is a direct and often high-yielding approach where a pre-formed diethyl phosphorylating agent reacts with the target alcohol.

  • Pathway B: The Michaelis-Arbuzov Reaction. A classic and powerful method for forming carbon-phosphorus bonds, this pathway can be adapted to create the target phosphate ester, typically by reacting triethyl phosphite with an octyl halide.[1]

The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Pathway A: Phosphorylation via Diethyl Chlorophosphate

This method is arguably the most direct route to the target molecule. The core transformation involves the nucleophilic attack of 1-octanol on the electrophilic phosphorus atom of diethyl chlorophosphate.[2]

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the phosphorus center. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is essential. Its role is twofold: first, to deprotonate the 1-octanol, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting materials and halt the reaction.[3]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts octanol 1-Octanol (C8H17OH) activation Step 1: Activation Base deprotonates 1-Octanol to form a potent nucleophile (Octyl Alkoxide) octanol->activation decp Diethyl Chlorophosphate ((EtO)2P(O)Cl) attack Step 2: Nucleophilic Attack Octyl alkoxide attacks the electrophilic Phosphorus atom decp->attack base Tertiary Amine Base (e.g., Triethylamine) base->activation neutralization Step 4: Neutralization Base neutralizes HCl byproduct to form Triethylammonium Chloride base->neutralization activation->attack Alkoxide elimination Step 3: Elimination Chloride ion is eliminated, forming the P-O bond attack->elimination elimination->neutralization HCl formed product Diethyl Octyl Phosphate ((EtO)2P(O)OC8H17) elimination->product byproduct Triethylammonium Chloride (Et3N·HCl) neutralization->byproduct

Caption: Workflow for the synthesis of Diethyl Octyl Phosphate via Diethyl Chlorophosphate.

Experimental Protocol: A Validated Method

This protocol is adapted from established procedures for the phosphorylation of alcohols.[4][5]

Materials & Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

ReagentMolar Eq.MW ( g/mol )AmountNotes
1-Octanol1.0130.23(Specify mass)Must be anhydrous.
Diethyl Chlorophosphate1.1172.55(Specify mass)Highly toxic and corrosive; handle with extreme care.[6]
Triethylamine (TEA)1.2101.19(Specify volume)Must be anhydrous. Acts as a base.[7]
Anhydrous Toluene--(Specify volume)Reaction solvent.

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with anhydrous 1-octanol and anhydrous toluene. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine to the cooled solution.

  • Reagent Addition: Add diethyl chlorophosphate dropwise to the stirred solution via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically used to form a P-C bond.[8][9] While its primary use is for phosphonates, a variation can be employed for phosphate synthesis. The typical route involves the reaction of a trialkyl phosphite with an alkyl halide.[10]

Reaction Mechanism

The synthesis of diethyl octyl phosphate via this route involves reacting triethyl phosphite with an octyl halide (e.g., 1-bromooctane). The mechanism is a two-step process:

  • Sₙ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the octyl halide, displacing the halide ion and forming a quasi-phosphonium salt intermediate.[9]

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This cleaves an ethyl-oxygen bond, yielding the final pentavalent diethyl octyl phosphate and a molecule of ethyl halide as a byproduct.[8][10]

High temperatures (typically 120-160 °C) are often required to drive the dealkylation step.[9]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phosphite Triethyl Phosphite P(OEt)3 intermediate Quasi-phosphonium Salt [(EtO)3P+-C8H17] Br- phosphite->intermediate Step 1: SN2 Attack (P attacks C8H17) halide 1-Bromooctane C8H17Br halide->intermediate product Diethyl Octyl Phosphate (EtO)2P(O)C8H17 intermediate->product Step 2: Dealkylation (Br- attacks Et) byproduct Ethyl Bromide EtBr intermediate->byproduct

Caption: The Michaelis-Arbuzov reaction mechanism for phosphate synthesis.

Experimental Protocol Considerations

A typical procedure involves heating a neat mixture of triethyl phosphite and 1-bromooctane.[11]

ReagentMolar Eq.MW ( g/mol )AmountNotes
Triethyl Phosphite1.2-1.5166.16(Specify mass)Excess used to ensure full conversion.
1-Bromooctane1.0193.13(Specify mass)Reactivity: Iodide > Bromide > Chloride.[8]

Procedure Outline:

  • Reaction Setup: Combine triethyl phosphite and 1-bromooctane in a flask equipped with a distillation head to collect the ethyl bromide byproduct.

  • Heating: Heat the mixture to ~150-160 °C. The reaction is often driven by the distillation of the lower-boiling ethyl bromide.

  • Monitoring: The reaction can be monitored by observing the cessation of ethyl bromide distillation.

  • Purification: The excess triethyl phosphite and the final product are separated by vacuum distillation. A patent describes heating triethyl phosphite and n-octyl bromide to 190°C for 5 hours, followed by vacuum distillation to achieve a high-purity product.[11]

Alternative Synthetic Approaches

While the two methods above are primary, other strategies exist, such as the Atherton-Todd reaction. This reaction can convert a dialkyl phosphite (like diethyl phosphite) into a phosphorylating agent in situ, which then reacts with an alcohol.[12][13] The reaction typically uses carbon tetrachloride as a chlorine source and a base.[14] This method can be effective but introduces chlorinated solvents, which may be undesirable.

Another approach involves reacting phosphorus oxychloride (POCl₃) with a stoichiometric mixture of ethanol and 1-octanol.[3][15] However, controlling the statistical distribution of products to favor the desired diethyl octyl ester can be challenging, often leading to a mixture of phosphate esters.

Conclusion

The synthesis of this compound can be reliably achieved through well-established organophosphorus chemistry. The phosphorylation of 1-octanol with diethyl chlorophosphate offers a direct, high-yielding route that is often preferred for its predictability and scalability, provided the hazardous nature of the phosphorylating agent is properly managed. The Michaelis-Arbuzov reaction provides a robust alternative, particularly when starting from alkyl halides. The selection of the optimal pathway requires a careful evaluation of starting material availability, safety protocols, and the desired scale of production. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake and adapt these syntheses for their specific scientific objectives.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Available at: [Link]

  • BenchChem. (n.d.). Michaelis–Arbuzov reaction. J&K Scientific LLC. Retrieved January 13, 2026, from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Coric, E., & Taliansky-Aronov, A. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166-1196. Available at: [Link]

  • Bentley, T. W. (2015). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate. Available at: [Link]

  • PubMed. (2014). Atherton–Todd reaction: mechanism, scope and applications. National Center for Biotechnology Information. Available at: [Link]

  • NIH. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2006). The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. Available at: [Link]

  • Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.
  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved January 13, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Diethyl chlorophosphate, 97%. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2016). Diethyl Chlorophosphate. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Diethylphosphite. Retrieved January 13, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Available at: [Link]

  • ResearchGate. (2016). Is there any methods to synthesize diethyl or dimethyl phosphate?. Retrieved January 13, 2026, from [Link]

Sources

physicochemical properties of diethyl octyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl Octyl Phosphate (CAS: 20195-13-5)

Introduction

Diethyl octyl phosphate (DEOP), registered under CAS Number 20195-13-5, is an organophosphate ester of significant interest in pharmaceutical sciences and organic synthesis.[1][2] Structurally, it is a trialkyl phosphate featuring two ethyl groups and one octyl group esterified to a central phosphate core. This amphiphilic nature, combining a polar phosphate head with nonpolar alkyl chains, underpins its utility.

In the field of drug development, DEOP is primarily recognized for its role as a penetration enhancer in transdermal drug delivery systems.[1] Its mechanism involves the temporary and reversible disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This action facilitates the passage of active pharmaceutical ingredients (APIs) through this formidable barrier into the deeper layers of the skin and systemic circulation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of DEOP, detailing the experimental logic for their determination and outlining protocols for its synthesis and analysis.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. Diethyl octyl phosphate is defined by its specific molecular structure and corresponding identifiers.

  • IUPAC Name: Diethyl octyl phosphate

  • Synonyms: Phosphoric Acid Diethyl Octyl Ester, Ethyl Octyl Phosphate[1][3]

  • Molecular Formula: C₁₂H₂₇O₄P[4][5]

  • Molecular Weight: 266.31 g/mol [3]

The relationship between the constituent atoms is visualized in the diagram below.

Figure 1: 2D Structure of Diethyl Octyl Phosphate.

Core Physicochemical Properties

The physical and chemical properties of DEOP dictate its behavior in various systems, from formulation matrices to biological membranes. These properties are summarized below.

PropertyValueSource(s)
CAS Number 20195-13-5[4][5]
Molecular Formula C₁₂H₂₇O₄P[2][4]
Molecular Weight 266.31 g/mol [3]
Physical State Liquid (at standard conditions)Assumed
Boiling Point 288.3 °C at 760 mmHg[4]
Density 0.986 g/cm³[4]
Flash Point 142.1 °C[4]
Vapor Pressure 0.00409 mmHg at 25 °C[1]
Refractive Index 1.43[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
Melting Point Not Available[4]

Discussion of Properties:

  • Physical State: Diethyl octyl phosphate is a liquid at room temperature. Its high boiling point and low vapor pressure are characteristic of a molecule with a significant molecular weight and polar functional group, leading to strong intermolecular forces.

  • Solubility: The molecule's amphiphilic character, with a polar phosphate group and nonpolar alkyl chains, results in limited solubility in highly polar solvents like water but better solubility in moderately polar organic solvents like ethyl acetate and chloroform.[1] This property is crucial for its application in lipid-rich environments like the stratum corneum.

  • Thermal Properties: A flash point of 142.1 °C indicates that DEOP is not highly flammable but requires careful handling at elevated temperatures.[4] The high boiling point suggests that purification by vacuum distillation is the preferred method to prevent thermal decomposition.

Synthesis and Purification

From a synthetic chemistry perspective, the formation of diethyl octyl phosphate is a straightforward phosphorylation reaction. The most common and logical pathway involves the reaction of 1-octanol with diethyl chlorophosphate.[4][6] This reaction is an example of nucleophilic substitution at the phosphorus center.

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product R1 1-Octanol Mix Combine Reactants in Solvent under Inert Atmosphere (N₂) Cool to 0 °C R1->Mix R2 Diethyl Chlorophosphate R2->Mix Base Pyridine or Triethylamine (Base) Add Slowly Add Base Base->Add Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Mix->Add React Warm to Room Temperature Stir for 12-24h Add->React Quench Quench with Water Separate Organic Layer React->Quench Wash Wash with dil. HCl, NaHCO₃, Brine Quench->Wash Dry Dry over Na₂SO₄ Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Diethyl Octyl Phosphate Purify->Product

Figure 2: General workflow for the synthesis of Diethyl Octyl Phosphate.
Experimental Protocol: Synthesis of Diethyl Octyl Phosphate

This protocol describes a representative lab-scale synthesis. The causality for key steps is provided to ensure a robust and self-validating procedure.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanol (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive diethyl chlorophosphate reagent, which would otherwise form diethyl phosphate and reduce the yield.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

    • Causality: The phosphorylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Reagent Addition: Add diethyl chlorophosphate (1.05 eq.) to the dropping funnel. Add pyridine or triethylamine (1.1 eq.) to the reaction mixture. Slowly add the diethyl chlorophosphate dropwise to the stirred solution over 30-60 minutes.

    • Causality: A slight excess of the phosphorylating agent ensures complete consumption of the limiting alcohol. The base (pyridine or triethylamine) is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the acid from catalyzing undesirable side reactions, such as ether formation or ester cleavage.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water).

    • Causality: This sequence of washes systematically removes unreacted starting materials and byproducts (e.g., pyridinium hydrochloride), which is a critical step for simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure diethyl octyl phosphate.

    • Causality: Given the high boiling point of the product, vacuum distillation is necessary to lower the boiling temperature and prevent thermal degradation.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and octyl chains.

    • A triplet around δ 0.9 ppm (3H) for the terminal methyl group of the octyl chain.

    • A broad multiplet between δ 1.2-1.7 ppm integrating to 12H for the methylene groups of the octyl chain.

    • A triplet around δ 1.3 ppm (6H) for the methyl groups of the two ethyl esters.

    • A multiplet (quartet of doublets due to coupling with both adjacent protons and the phosphorus atom) around δ 4.1 ppm (4H) for the methylene groups of the ethyl esters.

    • A multiplet around δ 4.0 ppm (2H) for the methylene group of the octyl chain attached to the phosphate oxygen.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. A computed spectrum is available on SpectraBase, which can serve as a reference.[9] Key signals would include those for the CH₃ and CH₂ groups of the ethyl and octyl chains, with carbons closer to the electronegative phosphate group shifted downfield.

  • ³¹P NMR: Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds.[10] For a phosphate ester like DEOP, a single peak is expected in the proton-decoupled spectrum. The chemical shift should appear in the typical range for trialkyl phosphates, generally between δ 0 and -5 ppm (relative to 85% H₃PO₄).[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions:

    • A strong, sharp peak around 1250-1280 cm⁻¹ corresponding to the P=O (phosphoryl) stretching vibration.

    • Strong C-O stretching vibrations in the 1000-1100 cm⁻¹ region.

    • P-O-C stretching vibrations, also in the fingerprint region.

    • C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion (M⁺) at m/z 266 may be weak or absent. The fragmentation pattern will be characterized by cleavage of the alkyl chains. Common fragmentation pathways for alkyl phosphates include the loss of alkene fragments (e.g., loss of ethene, C₂H₄) from the ethyl groups and cleavage at the P-O-C bonds.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of diethyl octyl phosphate.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample containing DEOP Dilute Dilute in suitable solvent (e.g., Ethyl Acetate) Sample->Dilute Spike Spike with Internal Standard (e.g., TPP-d15) Dilute->Spike Filter Filter through 0.22 µm PTFE filter Spike->Filter GC Gas Chromatograph Filter->GC Inject 1 µL MS Mass Spectrometer (EI, Scan/SIM Mode) GC->MS Chrom Obtain Chromatogram MS->Chrom Spec Extract Mass Spectrum Chrom->Spec Identify Identify Peak by Retention Time & Mass Spectrum Spec->Identify Quant Quantify using Internal Standard Identify->Quant Result Final Concentration Quant->Result

Figure 3: Analytical workflow for the quantification of Diethyl Octyl Phosphate by GC-MS.
  • System Configuration:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Causality: A 5% phenyl-methylpolysiloxane phase provides excellent thermal stability and good resolution for a wide range of semi-volatile compounds, including organophosphate esters.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • GC Method Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

      • Causality: Splitless injection is used to maximize the transfer of analyte onto the column, which is necessary for trace analysis and achieving low detection limits.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Causality: The temperature program is designed to first focus the analytes at the head of the column at a low temperature and then ramp at a controlled rate to elute compounds based on their boiling points, ensuring good separation from solvent and other matrix components.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

Applications in Research and Development

The primary application of diethyl octyl phosphate is as a chemical permeation enhancer.[1] Its amphiphilic structure allows it to integrate into the lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the lipids, increasing their fluidity and creating transient pathways through which drug molecules can more easily diffuse. This mechanism is particularly effective for delivering moderately lipophilic APIs that would otherwise have poor skin permeability.

Additionally, as a trialkyl phosphate, it can serve as a reagent or building block in organic synthesis, for example, in the preparation of other specialized organophosphorus compounds.[1]

Safety and Handling

According to the Safety Data Sheet for this compound (CAS 20195-13-5), the compound is classified as hazardous.[3]

  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

    • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[3]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

    • Avoid breathing vapors or mist.

    • Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3]

Conclusion

Diethyl octyl phosphate is a well-defined organophosphate ester with a distinct set of physicochemical properties that make it highly effective as a skin penetration enhancer. Its amphiphilicity, solubility profile, and thermal characteristics are key to its function and handling. A clear understanding of its synthesis via phosphorylation of 1-octanol and its characterization by modern analytical techniques such as GC-MS allows for its reliable preparation and quality control. Adherence to established safety protocols is necessary to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for the effective and safe utilization of diethyl octyl phosphate in research and pharmaceutical development.

References

  • PubChem. (n.d.). Diethyl 1-octylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • McGregor, D., & Re-Viv, A. (2011). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 401(8), 2415–2422. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20195-13-5,diethyl octyl phosphate. Retrieved from [Link]

  • ResearchGate. (2011). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Available from: [Link]

  • SpectraBase. (n.d.). Diethyl 1-octylphosphonate - Optional[31P NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • Lin, C.-Y., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available from: [Link]

  • Chemsrc. (n.d.). diethyl octyl phosphate | CAS#:20195-13-5. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Nguyen, H., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Available from: [Link]

  • ResearchGate. (2015). Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. Available from: [Link]

  • SpectraBase. (n.d.). Phosphoric acid, diethyl octyl ester - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2007). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Available from: [Link]

  • Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from [Link]

  • Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. Available from: [Link]

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An In-depth Technical Guide to Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phosphoric Acid Diethyl Octyl Ester (CAS Number: 20195-13-5), a member of the organophosphate ester family. Synthesizing foundational chemical principles with practical applications, this document is intended to serve as a vital resource for professionals in research and drug development. While specific data for this particular ester is limited in publicly available literature, this guide extrapolates from the well-established chemistry of dialkyl phosphates and organophosphate esters to provide a robust framework for its study and potential application.

Compound Profile and Physicochemical Properties

This compound, also known as diethyl octyl phosphate, is an organophosphorus compound with the chemical formula C12H27O4P and a molecular weight of 266.31 g/mol .[1] Its structure features a central phosphate group bonded to two ethyl groups and one octyl group. This asymmetric substitution pattern influences its physicochemical properties, such as solubility and thermal stability, which are critical determinants of its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 20195-13-5[1][2]
Molecular Formula C12H27O4P[1][2]
Molecular Weight 266.31 g/mol [1]
Synonyms Diethyl octyl phosphate[2]
Appearance Not specified (typically a liquid)N/A
Boiling Point Not specifiedN/A
Density 0.986 g/cm³[3]
Flash Point 142.1°C[3]

Synthesis and Manufacturing

The synthesis of dialkyl phosphates such as diethyl octyl phosphate can be achieved through several established routes in organophosphorus chemistry. A common and scalable method involves the reaction of phosphorus oxychloride (POCl3) with the corresponding alcohols.[2][4]

General Synthesis Workflow

SynthesisWorkflow POCl3 Phosphorus Oxychloride (POCl3) Intermediate Dialkyl Phosphorochloridate Intermediate POCl3->Intermediate Formation Ethanol Ethanol (2 eq.) Ethanol->POCl3 Reaction Octanol 1-Octanol (1 eq.) Octanol->POCl3 Reaction Base Triethylamine Base->POCl3 Reaction Solvent Anhydrous Toluene Solvent->POCl3 Reaction Hydrolysis Steam Hydrolysis Intermediate->Hydrolysis Quenching Product This compound Hydrolysis->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized synthesis workflow for diethyl octyl phosphate.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for synthesizing dialkyl phosphates and should be optimized for the specific synthesis of diethyl octyl phosphate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride (1.0 eq) in anhydrous toluene.

  • Alcohol Addition: A mixture of ethanol (2.0 eq), 1-octanol (1.0 eq), and triethylamine (3.0 eq) is added dropwise to the stirred POCl3 solution at a controlled temperature (typically 0-10°C) to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then subjected to steam hydrolysis to convert the intermediate phosphorochloridate to the final phosphate ester.

  • Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the pure this compound.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, organophosphate esters are a versatile class of molecules with several established and emerging roles in the pharmaceutical sciences.

  • Excipients and Plasticizers: Due to their plasticizing properties, organophosphate esters can be used in the formulation of solid dosage forms, such as tablets and capsules, to improve the mechanical properties of polymer coatings.[5][6]

  • Drug Delivery Systems: Polyphosphoesters, a class of polymers containing phosphate ester linkages, are being investigated for their utility in drug delivery.[7] These polymers can be biodegradable and offer the potential for controlled drug release. The incorporation of lipophilic side chains, such as an octyl group, can modulate the polymer's properties for specific drug delivery applications.

  • Prodrugs: The phosphate ester moiety can be used as a cleavable promoiety in prodrug design to enhance the solubility and bioavailability of parent drugs.

Analytical Methodologies

The analysis of organophosphate esters like diethyl octyl phosphate typically relies on chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (e.g., Biological Fluid, Formulation) Extraction Sample Preparation (e.g., LLE, SPE, QuEChERS) Sample->Extraction Analysis Chromatographic Separation (GC or LC) Extraction->Analysis Detection Mass Spectrometry (MS/MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical analytical workflow for the determination of diethyl octyl phosphate.

Recommended Analytical Techniques
TechniqueDescriptionAdvantagesConsiderations
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for the separation and identification of volatile and semi-volatile compounds.High resolution, excellent for structural elucidation.Derivatization may be required for polar analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective method for the analysis of a wide range of compounds in complex matrices.High sensitivity and specificity, suitable for non-volatile compounds.Matrix effects can influence ionization efficiency.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
  • To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Safety, Handling, and Toxicity

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Toxicological Profile (General for Organophosphates)

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. Symptoms of organophosphate poisoning can include headache, dizziness, nausea, and in severe cases, respiratory distress and convulsions.[8] It is important to note that the toxicity of individual organophosphate esters can vary significantly based on their chemical structure.

Conclusion

This compound is a representative of the diverse class of organophosphate esters. While specific research on this compound is not extensive, this guide provides a foundational understanding of its synthesis, potential applications, analysis, and safety considerations based on the well-established principles of organophosphorus chemistry. As research in materials science and drug development continues to evolve, the unique properties of such esters may be leveraged for novel applications.

References

  • ResearchGate. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. [Link]

  • ScienceDirect. A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. [Link]

  • MDPI. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. [Link]

  • ACS Publications. REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTERS1. [Link]

  • ChemSrc. diethyl octyl phosphate | CAS#:20195-13-5. [Link]

  • Medscape. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. [Link]

  • ACS Publications. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. [Link]

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  • Google Patents. CN105503944A - Method for preparing n-octylphosphonic acid.
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  • EPA. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. [Link]

  • ResearchGate. Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. [Link]

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  • PubChem. Diethyl octylphosphonate | C12H27O3P | CID 70604. [Link]

  • Wikipedia. Organophosphate. [Link]

  • ResearchGate. Synthesis of aluminum alkylphosphinates under atmospheric pressure. [Link]

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  • MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. [Link]

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  • PubMed. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

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A Spectroscopic Guide to the Structural Confirmation of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural confirmation of Phosphoric Acid Diethyl Octyl Ester, a trialkyl phosphate of interest in various industrial and research applications. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices in mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. By integrating established analytical principles with field-proven insights, this guide offers a self-validating system for the unambiguous structural elucidation of the target molecule. All protocols and interpretations are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Structural Confirmation

This compound, with the molecular formula C₁₂H₂₇O₄P, belongs to the broad class of organophosphate esters. The precise arrangement of its diethyl and octyl chains around the central phosphate core dictates its physicochemical properties and potential applications. Consequently, unambiguous structural confirmation is a critical prerequisite for any research, development, or quality control endeavor involving this compound. This guide presents a multi-pronged spectroscopic approach, leveraging the unique strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to achieve a holistic and definitive structural characterization.

The analytical philosophy espoused in this guide is one of convergence. No single technique provides a complete structural picture. Instead, it is the synergistic interpretation of data from these orthogonal methods that builds an unassailable case for the structure of this compound.

Molecular Structure and Analytical Workflow

The logical flow for the structural confirmation of this compound is a systematic progression from establishing the molecular mass and elemental composition to delineating the specific connectivity of the atoms.

Analytical_Workflow cluster_0 Mass Spectrometry (MS) cluster_1 NMR Spectroscopy cluster_2 Infrared (IR) Spectroscopy cluster_3 Structure Confirmation MS_Objective Determine Molecular Weight & Fragmentation Pattern GCMS_LCMS GC-MS / LC-MS Protocol MS_Objective->GCMS_LCMS Methodology Fragmentation_Analysis Analyze Fragmentation GCMS_LCMS->Fragmentation_Analysis Data Acquisition Data_Integration Integrate MS, NMR, & IR Data Fragmentation_Analysis->Data_Integration NMR_Objective Elucidate Carbon-Hydrogen Framework & Phosphorus Connectivity NMR_Protocol 1H, 13C, 31P NMR Protocols NMR_Objective->NMR_Protocol Methodology Spectral_Interpretation Interpret Chemical Shifts & Couplings NMR_Protocol->Spectral_Interpretation Data Acquisition Spectral_Interpretation->Data_Integration IR_Objective Identify Key Functional Groups IR_Protocol FTIR (ATR) Protocol IR_Objective->IR_Protocol Methodology Vibrational_Analysis Analyze Absorption Bands IR_Protocol->Vibrational_Analysis Data Acquisition Vibrational_Analysis->Data_Integration Final_Structure Confirm Structure of This compound Data_Integration->Final_Structure

Caption: Overall analytical workflow for the structural confirmation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight of this compound and for gaining insight into its substructures through controlled fragmentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the analysis of organophosphate esters.[1][2]

Causality in Method Selection: GC-MS versus LC-MS

The choice between GC-MS and LC-MS is dictated by the volatility and thermal stability of the analyte. This compound, with a predicted boiling point of approximately 288.3°C at 760 mmHg, is amenable to GC-MS analysis.[3] However, for potentially less volatile analogs or in complex matrices, LC-MS offers a gentler ionization approach, minimizing the risk of thermal degradation.

Experimental Protocol: GC-MS Analysis

This protocol is a representative method for the analysis of organophosphate esters.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 200°C, followed by a ramp of 10°C/min to 280°C, and hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) at m/z 266. The fragmentation pattern is anticipated to be characteristic of trialkyl phosphates, involving cleavages of the P-O and C-O bonds, as well as rearrangements.[4][5]

Table 1: Predicted Mass Spectral Data for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
266[C₁₂H₂₇O₄P]⁺Molecular Ion
237[C₁₀H₂₂O₄P]⁺Loss of an ethyl radical (•C₂H₅)
181[C₄H₁₀O₄P]⁺Loss of an octyl radical (•C₈H₁₇)
155[C₄H₁₂O₃P]⁺McLafferty rearrangement with loss of propene
127[C₂H₈O₃P]⁺Loss of an octene molecule (C₈H₁₆)
99[H₄O₄P]⁺Protonated phosphoric acid

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#EA4335", fontname="Arial", fontsize=9];

M [label="[C12H27O4P]+•\nm/z = 266", fillcolor="#FCE8E6"]; F1 [label="[C10H22O4P]+\nm/z = 237"]; F2 [label="[C4H10O4P]+\nm/z = 181"]; F3 [label="[C4H12O3P]+\nm/z = 155"]; F4 [label="[C2H8O3P]+\nm/z = 127"]; F5 [label="[H4O4P]+\nm/z = 99", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •C2H5"]; M -> F2 [label="- •C8H17"]; F2 -> F3 [label="- C3H6"]; F2 -> F4 [label="- C8H16"]; F4 -> F5; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR will be employed.

The Rationale for a Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number and types of protons, their connectivity through spin-spin coupling, and their chemical environment.

  • ¹³C NMR: Reveals the number of unique carbon environments and, in conjunction with DEPT experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary).

  • ³¹P NMR: As a 100% naturally abundant, spin ½ nucleus, ³¹P NMR is highly informative for organophosphorus compounds, providing a sensitive probe of the electronic environment around the phosphorus atom.[6]

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

Acquisition Parameters:

  • ¹H NMR: Standard single-pulse experiment with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Proton-decoupled experiment with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • ³¹P NMR: Proton-decoupled experiment with a spectral width of ~100 ppm, a relaxation delay of 2-5 seconds, and 64-128 scans. 85% H₃PO₄ is used as an external standard (0 ppm).[8]

Predicted NMR Spectra and Interpretation

The predicted NMR spectra for this compound are based on established chemical shift ranges and coupling constants for similar trialkyl phosphates.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃):

  • δ ~4.1 ppm (quintet, 4H, J ≈ 7.1 Hz): The four methylene protons of the two ethyl groups, split by the adjacent methyl protons and coupled to the phosphorus atom.

  • δ ~4.0 ppm (quartet, 2H, J ≈ 6.7 Hz): The two methylene protons of the octyl chain adjacent to the phosphate oxygen, split by the next methylene group and coupled to the phosphorus atom.

  • δ ~1.6 ppm (quintet, 2H, J ≈ 7.5 Hz): The two methylene protons of the octyl chain β to the phosphate oxygen.

  • δ ~1.3 ppm (multiplet, 8H): The remaining six methylene protons of the octyl chain.

  • δ ~1.3 ppm (triplet, 6H, J ≈ 7.1 Hz): The six methyl protons of the two ethyl groups.

  • δ ~0.9 ppm (triplet, 3H, J ≈ 7.0 Hz): The three methyl protons of the octyl chain.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~68 ppm (doublet, ²JCP ≈ 6.0 Hz): The methylene carbons of the octyl chain adjacent to the phosphate oxygen.

  • δ ~64 ppm (doublet, ²JCP ≈ 6.0 Hz): The methylene carbons of the ethyl groups.

  • δ ~31-22 ppm: The remaining methylene carbons of the octyl chain.

  • δ ~16 ppm (doublet, ³JCP ≈ 7.0 Hz): The methyl carbons of the ethyl groups.

  • δ ~14 ppm: The methyl carbon of the octyl chain.

³¹P NMR (162 MHz, CDCl₃):

  • A single peak is expected in the range of δ -1 to -5 ppm .[13]

Table 2: Predicted NMR Data Summary for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~4.1quintet4H-O-CH₂ -CH₃
¹H~4.0quartet2H-O-CH₂ -(CH₂)₆-CH₃
¹H~1.6quintet2H-O-CH₂-CH₂ -(CH₂)₅-CH₃
¹H~1.3multiplet8H-(CH₂)₄-CH₃
¹H~1.3triplet6H-O-CH₂-CH₃
¹H~0.9triplet3H-(CH₂)₇-CH₃
¹³C~68 (d, ²JCP ≈ 6.0 Hz)---O-C H₂-(CH₂)₆-CH₃
¹³C~64 (d, ²JCP ≈ 6.0 Hz)---O-C H₂-CH₃
¹³C~31-22---(C H₂)₆-CH₃
¹³C~16 (d, ³JCP ≈ 7.0 Hz)---O-CH₂-C H₃
¹³C~14---(CH₂)₇-C H₃
³¹P~ -1 to -5singlet-P

Infrared (IR) Spectroscopy: Identifying the Functional Group Signature

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the presence of the phosphate group and the alkyl chains.

The Vibrational Fingerprint of a Trialkyl Phosphate

The key vibrational modes for this compound are the stretching of the phosphoryl (P=O) bond, the stretching of the phosphate ester (P-O-C) bonds, and the stretching and bending of the C-H bonds in the alkyl chains.

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation.[14]

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound onto the ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show strong and characteristic absorption bands.[15]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkyl chains)
1470-1370MediumC-H bending (alkyl chains)
1260-1240Very StrongP=O stretching (phosphoryl)
1050-990StrongP-O-C stretching (phosphate ester)

Data Integration and Structural Confirmation: A Self-Validating System

The trustworthiness of the final structural assignment lies in the convergence of data from all three spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular weight (266 g/mol ) and provides fragment ions consistent with the proposed diethyl and octyl phosphate structure.

  • NMR Spectroscopy provides the definitive connectivity map. The ¹H and ¹³C NMR spectra confirm the presence and arrangement of the ethyl and octyl groups, and the characteristic ³¹P NMR chemical shift confirms the phosphate ester environment. The observed H-P and C-P couplings provide further evidence for the direct and through-bond proximity of these nuclei to the phosphorus atom.

  • Infrared Spectroscopy offers a rapid and unambiguous confirmation of the key functional groups: the strong P=O and P-O-C stretches are hallmarks of a phosphate ester, while the intense C-H stretches verify the presence of the alkyl chains.

When the data from these independent analyses are in complete agreement, the structure of this compound is confirmed with a high degree of confidence.

Conclusion: A Robust Framework for Structural Elucidation

This technical guide has outlined a comprehensive and scientifically rigorous approach to the structural confirmation of this compound. By not only presenting the "how" but also explaining the "why" behind the analytical choices, this document serves as a practical and educational resource. The integration of data from mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy creates a self-validating system that ensures the accuracy and reliability of the final structural assignment. This robust analytical framework is essential for any scientific endeavor that relies on the precise molecular identity of this and other organophosphate esters.

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solubility profile of "Phosphoric Acid Diethyl Octyl Ester" in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Phosphoric Acid Diethyl Octyl Ester

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key excipient is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, an organophosphate ester of significant interest in various industrial and pharmaceutical applications. In the absence of a complete, publicly available dataset, this guide emphasizes the establishment of a robust, scientifically-grounded experimental protocol. We delve into the theoretical underpinnings of solubility, present a detailed, step-by-step methodology for solubility determination using the gold-standard shake-flask method, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of this compound and similar compounds.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS 20195-13-5) is an organophosphate ester with a molecular formula of C12H27O4P.[1] Organophosphate esters are a diverse class of compounds utilized as plasticizers, flame retardants, and intermediates in chemical synthesis.[2] In the context of drug development, understanding the solubility of such a molecule is paramount. Solubility dictates the choice of solvents for synthesis and purification, the selection of appropriate vehicles for preclinical and clinical formulations, and ultimately, the absorption and bioavailability of a potential therapeutic agent. A comprehensive solubility profile across a range of solvents with varying polarities is therefore an indispensable component of its pre-formulation characterization.

Ester molecules, such as this compound, are polar but generally incapable of donating hydrogen bonds, although they can act as hydrogen bond acceptors.[3][4][5] This characteristic, combined with the presence of a long, non-polar octyl chain, suggests a complex solubility behavior that necessitates empirical determination. The general principle of "like dissolves like" provides a foundational but qualitative prediction of its solubility.[6][7] For instance, its significant non-polar character, imparted by the octyl and diethyl groups, would suggest good solubility in non-polar organic solvents. Conversely, the polar phosphate group may impart some degree of solubility in more polar solvents. Preliminary data indicates slight solubility in chloroform and ethyl acetate.[8] For the related compound, octyl acid phosphate, insolubility in water has been noted.[9][10]

This guide will provide the necessary theoretical background and a detailed experimental protocol to move beyond qualitative predictions to quantitative solubility determination.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process, governed by the change in Gibbs free energy of the system. Dissolution involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions.

Key factors influencing the solubility of this compound include:

  • Solvent Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[7] The polarity of the solvent will significantly impact its ability to solvate the polar phosphate head and the non-polar alkyl tails of the molecule.

  • Hydrogen Bonding: While the ester itself cannot form hydrogen bonds with other ester molecules, the oxygen atoms in the phosphate group can act as hydrogen bond acceptors with protic solvents like water or ethanol.[3][5] The extent of this interaction will influence solubility.

  • Molecular Structure: The long octyl chain contributes significantly to the lipophilicity of the molecule, favoring solubility in non-polar solvents. The diethyl phosphate group, being more polar, will favor interactions with polar solvents. The overall solubility will be a balance of these two competing characteristics.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11][12] The following protocol is a comprehensive, self-validating system for characterizing the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • A range of solvents (HPLC grade or equivalent) covering a spectrum of polarities (e.g., n-hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water, and relevant buffer solutions for pharmaceutical applications).

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector, or Mass Spectrometer) for quantification.[2][13][14][15]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add selected solvent to vials A->B Add solid to solvent C Seal vials and place in shaker at constant temp. B->C D Shake for 24-48 hours to ensure equilibrium C->D E Centrifuge vials to pellet excess solid D->E F Withdraw supernatant carefully E->F G Filter supernatant (0.22 µm filter) F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated HPLC method H->I J Determine concentration from calibration curve I->J

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of labeled glass vials. The excess is crucial to ensure that a saturated solution is formed.[11]

    • Carefully add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.[6][16][17]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[18] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid particles.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any fine, undissolved particles. This step is critical to avoid artificially high solubility readings.[19]

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate with the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC.[2][13][14][15] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison and analysis.

Solubility Data Table (Hypothetical Data)
Solvent ClassSolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL) at 25°C
Non-Polar n-Hexane0.11.88> 100 (Miscible)
Toluene2.42.38> 100 (Miscible)
Polar Aprotic Diethyl Ether2.84.34> 100 (Miscible)
Ethyl Acetate4.46.02Highly Soluble (>50)
Acetone5.120.7Highly Soluble (>50)
Polar Protic Ethanol4.324.5Highly Soluble (>50)
Methanol5.132.7Moderately Soluble (10-50)
Water10.280.1Sparingly Soluble (0.1-1.0)
PBS (pH 7.4)N/A~79Sparingly Soluble (0.1-1.0)

Note: The values presented are hypothetical and serve as an illustrative example of how to present the data. Actual experimental results should be reported.

Discussion and Interpretation of Expected Results

The solubility of this compound is expected to be dominated by the long octyl and two ethyl alkyl chains, making it highly soluble in non-polar and moderately polar aprotic solvents.

  • High Solubility in Non-Polar and Polar Aprotic Solvents: Due to the principle of "like dissolves like," the significant non-polar character of the molecule would lead to high solubility or miscibility in solvents like n-hexane, toluene, diethyl ether, and ethyl acetate.[6][7] Van der Waals forces would be the predominant intermolecular interactions in these systems.

  • Solubility in Polar Protic Solvents: In alcohols such as ethanol, the molecule is expected to be highly soluble. This is due to the alcohol's ability to interact with both the polar phosphate head (via hydrogen bonding as an acceptor) and the non-polar alkyl chains.[3][5] As the polarity of the alcohol increases (e.g., from ethanol to methanol), a slight decrease in solubility might be observed as the solvent becomes less able to solvate the long octyl chain.

  • Low Solubility in Aqueous Media: The molecule is anticipated to have low solubility in water and aqueous buffers.[9][10] The energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the large, non-polar octyl group is high, leading to unfavorable dissolution.[5] This is a common characteristic of esters with long alkyl chains.[20]

Relationship Between Solvent Properties and Solubility

G cluster_solute This compound cluster_solvents Solvent Properties Solute C12H27O4P NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar High Solubility (van der Waals forces) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic High Solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Variable Solubility (H-Bonding vs. Hydrophobicity)

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of this compound. By employing the gold-standard shake-flask method and a systematic approach to solvent selection and data analysis, researchers can generate the critical data needed for formulation development, process chemistry, and regulatory submissions. The principles and methodologies described herein are broadly applicable to the characterization of other poorly water-soluble compounds, providing a foundational framework for robust physicochemical analysis in a research and development setting.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Esters. Retrieved from [Link]

  • Glomme, A., et al. (2005). A miniaturized version of the shake-flask method for solubility determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Chemistry LibreTexts. (2021). Physical Properties of Esters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Frontiers. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • PubMed. (2023). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Retrieved from [Link]

  • PubChem. (n.d.). Phosphoric acid, octyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Phosphoric acid, octyl ester. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

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Introduction: The Significance of Thermal Stability in Organophosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition of Diethyl Octyl Phosphate

Abstract: Diethyl octyl phosphate (DEOP) is a representative of the broad class of organophosphate esters (OPEs), compounds utilized in a myriad of industrial applications.[1] A comprehensive understanding of their thermal stability and decomposition pathways is paramount for ensuring safe handling, predicting environmental fate, and designing robust formulations. This guide provides a detailed examination of the predicted thermal decomposition of diethyl octyl phosphate, grounded in the established principles of organophosphorus chemistry. While specific experimental data for DEOP is limited in public literature, this document synthesizes field-proven insights and data from analogous alkyl phosphates to present a scientifically rigorous overview. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's behavior at elevated temperatures.

Organophosphate esters are ubiquitous, serving as flame retardants, plasticizers, hydraulic fluids, and lubricant additives.[1][2] Their utility is often dictated by their thermal stability. The thermal decomposition of an OPE can be a critical performance-limiting factor or a key aspect of its function, as in the case of flame retardants that act in the solid or gas phase upon heating.[3][4]

For diethyl octyl phosphate, a trialkyl phosphate, the decomposition process is predicted to follow well-established reaction pathways for this class of molecules. The primary mechanism involves the elimination of a phosphorus acid, a facile process for alkyl phosphates that occurs at relatively low temperatures compared to aryl phosphates or phosphonates.[3][4][5] Understanding these pathways is crucial for predicting the release of volatile organic compounds (VOCs) and phosphorus-containing acids, which can have significant environmental and safety implications.

Proposed Thermal Decomposition Pathways of Diethyl Octyl Phosphate

The thermal degradation of DEOP is anticipated to proceed primarily through non-radical, intramolecular elimination reactions (β-elimination), a common pathway for alkyl esters containing β-hydrogens. Given the asymmetric nature of DEOP, two competing elimination pathways are proposed, followed by subsequent decomposition steps.

Pathway A: Elimination of Octene The primary and most probable initial decomposition step involves the abstraction of a hydrogen atom from the beta-carbon of the n-octyl chain by the phosphoryl oxygen. This concerted reaction results in the cleavage of the C-O bond, releasing 1-octene and forming diethyl phosphate (DEP) as an intermediate. Long-chain alkyl phosphates are known to primarily form olefins upon thermal decomposition.[6]

Pathway B: Elimination of Ethene Concurrently, a similar β-elimination can occur on the ethyl groups. This pathway would yield ethene and ethyl octyl hydrogen phosphate.

Subsequent Decomposition The acidic phosphate intermediates generated in the initial steps (diethyl phosphate and ethyl octyl hydrogen phosphate) are themselves thermally unstable. They will undergo further decomposition at higher temperatures, eliminating the remaining alkyl groups as alkenes and ultimately yielding phosphoric acid (H₃PO₄). This process is consistent with observations that phosphorus acids formed from initial eliminations rapidly degrade further to evolve volatile species.[3] The phosphoric acid can then undergo condensation to form pyrophosphoric acid and higher polyphosphoric acids, resulting in a final char residue.[6]

The proposed decomposition cascade is visualized in the diagram below.

G cluster_path_a Pathway A (Major) cluster_path_b Pathway B (Minor) cluster_final Subsequent Decomposition DEOP Diethyl Octyl Phosphate (C₂H₅O)₂(C₈H₁╇O)PO DEP Diethyl Phosphate (C₂H₅O)₂PO(OH) DEOP->DEP - C₈H₁₆ EOHP Ethyl Octyl Hydrogen Phosphate (C₂H₅O)(C₈H₁╇O)PO(OH) DEOP->EOHP - C₂H₄ Octene 1-Octene H3PO4 Phosphoric Acid (H₃PO₄) DEP->H3PO4 - 2 C₂H₄ Ethene_B Ethene EOHP->H3PO4 - C₂H₄, - C₈H₁₆ Char Polyphosphoric Acid Residue H3PO4->Char Condensation (-H₂O) Ethene_A Ethene

Caption: Proposed thermal decomposition pathways for Diethyl Octyl Phosphate.

Analytical Methodologies for Characterization

A multi-technique approach is essential for the comprehensive characterization of the thermal decomposition of DEOP. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, Differential Scanning Calorimetry (DSC) reveals energetic changes, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) identifies the evolved volatile products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining thermal stability.[7] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, allowing for the identification of endothermic or exothermic decomposition events.

Predicted Thermal Behavior: Based on data for analogous long-chain dialkyl phosphates, which show decomposition temperatures around 258°C, the decomposition of DEOP is expected to commence in the range of 200-270°C.[6] The decomposition will likely occur in multiple steps, corresponding to the sequential loss of the alkyl groups.

ParameterPredicted Value/RangeDescription
Tonset (Step 1) 200 - 230 °COnset temperature for the initial mass loss, likely corresponding to the elimination of the octyl group.
Tpeak (Step 1) 240 - 260 °CTemperature of maximum decomposition rate for the first step.
Mass Loss (Step 1) ~43%Corresponds to the loss of 1-octene (C₈H₁₆).
Tonset (Step 2) 270 - 300 °COnset for the decomposition of the phosphate intermediate, involving the loss of the ethyl groups.
Mass Loss (Step 2) ~22%Corresponds to the loss of two ethene molecules (2 x C₂H₄).
Final Residue @ 600°C ~31%Expected residue of polyphosphoric acids.
Caption: Predicted TGA data for the thermal decomposition of Diethyl Octyl Phosphate in an inert atmosphere.

Experimental Protocol: TGA-DSC

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials (e.g., Indium, Tin, Zinc). Calibrate the DSC sensor for temperature and enthalpy.

  • Sample Preparation: Place 5-10 mg of diethyl octyl phosphate into a clean, tared alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[5]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[5] A constant heating rate ensures reproducible results and allows for kinetic analysis if desired.[8]

  • Data Analysis: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperatures, peak decomposition temperatures, and percentage mass loss for each distinct step.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[10]

Experimental Protocol: Py-GC-MS

  • Sample Preparation: Place approximately 100-200 µg of diethyl octyl phosphate into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to 300°C. This temperature should be above the initial decomposition onset observed in TGA to ensure fragmentation.

    • Interface Temperature: 280°C.

  • GC Conditions:

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Use a non-polar column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), suitable for separating a wide range of organic compounds.[11]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Mass Range: Scan from m/z 35 to 550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The expected primary products for identification are 1-octene and ethene.

The overall analytical workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample DEOP Sample TGA_DSC TGA / DSC Analysis Sample->TGA_DSC Py_GCMS Py-GC-MS Analysis Sample->Py_GCMS TGA_Data Mass Loss vs. Temp Thermal Stability TGA_DSC->TGA_Data GCMS_Data Decomposition Products (Octene, Ethene) Py_GCMS->GCMS_Data Mechanism Confirm Decomposition Mechanism TGA_Data->Mechanism GCMS_Data->Mechanism

Caption: Integrated workflow for analyzing DEOP thermal decomposition.

Factors Influencing Decomposition Kinetics

Several factors can influence the thermal stability and decomposition profile of diethyl octyl phosphate:

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures and may produce a different set of products compared to pyrolysis in an inert atmosphere.[12]

  • Purity: The presence of acidic or basic impurities can catalyze decomposition. For instance, traces of acid can induce the decomposition of pyrophosphates at temperatures as low as 80°C.[13]

  • Heating Rate: In TGA, higher heating rates can shift the decomposition temperatures to higher values, an effect that can be used to study the kinetics of the decomposition reaction.[12]

  • Matrix Effects: When incorporated into a polymer matrix or formulation, interactions between DEOP and other components can either stabilize or destabilize the compound. For example, some phosphate esters can react with polymer end-groups at high temperatures, altering the decomposition mechanism.[14]

Conclusion

While direct experimental data on the thermal decomposition of diethyl octyl phosphate is not widely published, a robust and scientifically sound model of its behavior can be constructed from the well-documented chemistry of analogous alkyl phosphate esters. The primary decomposition mechanism is predicted to be a multi-step β-elimination process, initiating between 200-270°C, with the sequential release of 1-octene and ethene, culminating in a polyphosphoric acid residue. This guide provides the foundational pathways and a comprehensive set of analytical protocols using TGA, DSC, and Py-GC-MS to experimentally validate this proposed behavior. This framework enables researchers and professionals to anticipate the thermal characteristics of diethyl octyl phosphate, ensuring its effective and safe application.

References

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  • Day, M., & Wiles, D. M. (1989). A study of the thermal degradation kinetics of tris dibromo alkyl phosphates. Journal of Fire Sciences, 7(1), 40-57. [Link]

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  • Fig. 5. Thermogravimetry analysis curves of a -hydroxy diethylphosphonate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal gravimetric analysis (TGA) data of the synthesized compounds. - ResearchGate. (n.d.). Retrieved from [Link]

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Hydrolysis Kinetics of Phosphoric Acid Diethyl Octyl Ester: A pH-Dependent Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

This technical guide provides a comprehensive examination of the hydrolysis kinetics of Phosphoric Acid Diethyl Octyl Ester, an organophosphate ester of interest in various industrial and pharmaceutical applications. The stability of such compounds in aqueous environments is critically dependent on pH. This document outlines the theoretical underpinnings of pH-dependent hydrolysis, details a robust experimental protocol for kinetic analysis, and presents a framework for data interpretation. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with the expertise to conduct self-validating stability studies, ensuring the generation of reliable and reproducible data.

Introduction

Organophosphate esters (OPEs) are a broad class of organic compounds with diverse applications, including as flame retardants, plasticizers, and pesticides.[1][2][3] The environmental fate and biological activity of these compounds are often dictated by their stability in aqueous media, with hydrolysis being a primary degradation pathway.[1][3] this compound (DEOP), with the chemical formula C12H27O4P, is a representative member of this class.[4][5] Understanding its hydrolysis kinetics under various pH conditions is paramount for predicting its persistence, potential for bioaccumulation, and designing formulations with optimal stability.

The hydrolysis of OPEs can be catalyzed by acids, bases, or occur neutrally via nucleophilic attack by water.[3][6][7] Consequently, the rate of hydrolysis is highly dependent on the hydrogen ion concentration (pH) of the solution.[1][6] This guide will explore the mechanisms governing these pH-dependent reactions and provide a step-by-step methodology to quantify the hydrolysis rate constants.

Theoretical Background: pH-Dependent Hydrolysis Mechanisms

The overall observed hydrolysis rate constant (k_obs) for an organophosphate ester is the sum of the rate constants for acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) hydrolysis:

k_obs = k_A[H+] + k_N + k_B[OH-]

Each of these mechanisms predominates within a specific pH range, leading to a characteristic "V-shaped" or "U-shaped" pH-rate profile.

  • Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the phosphoryl oxygen of the ester is protonated, increasing the electrophilicity of the phosphorus atom. This facilitates nucleophilic attack by a water molecule.[6][8] The reaction rate is directly proportional to the concentration of hydronium ions ([H+]).

  • Neutral Hydrolysis (pH 4-8): In the neutral pH range, hydrolysis proceeds primarily through the direct nucleophilic attack of water on the phosphorus center.[3] The rate of this reaction is largely independent of pH.

  • Base-Catalyzed (Alkaline) Hydrolysis (pH > 8): Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the phosphorus atom.[6][9] This process, often referred to as saponification for carboxylic esters, is typically the fastest of the three mechanisms and is first-order in hydroxide ion concentration.[3][9]

The relative stability of organophosphate triesters is influenced by the nature of the ester groups. Generally, aryl esters are more susceptible to hydrolysis than alkyl esters.[1]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed (Low pH) cluster_neutral Neutral (Mid pH) cluster_base Base-Catalyzed (High pH) Acid_Start R-O-P(O)(OR')2 + H3O+ Acid_Intermediate [R-O-P+(OH)(OR')2] Acid_Start->Acid_Intermediate Protonation Acid_Product R-OH + HOP(O)(OR')2 + H3O+ Acid_Intermediate->Acid_Product + H2O (Nucleophilic Attack) Neutral_Start R-O-P(O)(OR')2 + H2O Neutral_Product R-OH + HOP(O)(OR')2 Neutral_Start->Neutral_Product Nucleophilic Attack Base_Start R-O-P(O)(OR')2 + OH- Base_Product R-OH + -OP(O)(OR')2 Base_Start->Base_Product Nucleophilic Attack Experimental_Workflow A Preparation of Buffer Solutions C Initiation of Hydrolysis Reaction (Addition of stock to buffers) A->C B Preparation of Stock Solution of Diethyl Octyl Phosphate B->C D Incubation at Constant Temperature C->D E Time-Point Sampling D->E F Quenching of Reaction E->F G Analytical Measurement (e.g., HPLC-UV, LC-MS) F->G H Data Analysis (Plotting ln[C] vs. time) G->H I Determination of Rate Constants (k_obs) H->I J Construction of pH-Rate Profile I->J

Figure 2: A step-by-step workflow for the experimental determination of hydrolysis kinetics.

Detailed Step-by-Step Protocol
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 5, 7, 9, 10, 12). It is crucial to use buffers with known temperature coefficients and to verify the pH at the intended experimental temperature.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile to ensure solubility.

  • Reaction Initiation: In temperature-controlled reaction vessels (e.g., sealed vials in a water bath), add a small aliquot of the stock solution to the pre-equilibrated buffer solutions to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction kinetics.

  • Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, or 50°C). Higher temperatures can accelerate slow reactions.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected reaction rate at each pH.

  • Quenching: Immediately stop the reaction in the collected sample. This can be achieved by adding a quenching solution that rapidly changes the pH to a range where the hydrolysis rate is negligible (e.g., adding a strong acid to a high pH sample).

  • Analytical Quantification: Analyze the concentration of the remaining this compound and, if possible, the formation of its hydrolysis products using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed for the analysis of organophosphate esters. [10][11]Gas Chromatography (GC) can also be used. [10][12]

  • Data Analysis: For each pH value, plot the natural logarithm of the concentration of the parent compound (ln[C]) versus time. If the reaction follows pseudo-first-order kinetics, this plot will be linear. [13]

  • Calculation of Rate Constants: The pseudo-first-order rate constant (k_obs) at each pH is determined from the negative of the slope of the ln[C] vs. time plot. [13]

  • pH-Rate Profile Construction: Plot the logarithm of the observed rate constants (log k_obs) against the pH of the respective buffer solutions to generate the pH-rate profile.

Data Presentation and Interpretation

The results of the hydrolysis kinetics study should be presented in a clear and concise manner to facilitate interpretation.

Tabulated Kinetic Data

A summary table should be used to present the key quantitative data.

pHTemperature (°C)k_obs (s⁻¹)Half-life (t₁/₂) (days)Correlation Coefficient (R²)
2.040ValueValueValue
4.040ValueValueValue
7.040ValueValueValue
9.040ValueValueValue
12.040ValueValueValue

Note: The half-life can be calculated using the formula t₁/₂ = 0.693 / k_obs.

Interpretation of the pH-Rate Profile

The shape of the pH-rate profile provides valuable insights into the dominant hydrolysis mechanisms.

  • A negative slope in the acidic region indicates acid catalysis.

  • A plateau in the neutral region signifies pH-independent hydrolysis.

  • A positive slope in the alkaline region points to base catalysis.

By analyzing the pH-rate profile, researchers can predict the stability of this compound in aqueous solutions of varying acidity and basicity. This information is critical for applications in drug development, where formulation pH can significantly impact the shelf-life of a product, and in environmental science for assessing the persistence of the compound in different aquatic environments. For instance, many organophosphate triesters show increased degradation as the pH becomes more basic. [1]

Conclusion

This technical guide has provided a detailed framework for investigating the hydrolysis kinetics of this compound as a function of pH. By adhering to the principles of sound experimental design and utilizing robust analytical techniques, researchers can obtain high-quality kinetic data. The resulting pH-rate profile is an invaluable tool for understanding the degradation mechanisms and predicting the stability of this and other organophosphate esters in aqueous environments. This knowledge is essential for ensuring the efficacy, safety, and environmental compatibility of products containing these compounds.

References

  • Ellington, J. J., Stancil, F. E., Jr., Payne, W. D., & Trusty, C. D. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. U.S. Environmental Protection Agency. [Link]

  • Li, W., Ma, Y., Li, H., & Wang, Z. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8049–8056. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1163-1186. [Link]

  • Bertini, I., Gray, H. B., Stiefel, E. I., & Valentine, J. S. (2023). Ester Hydrolysis and Phosphoryl Transfer. In Chemistry LibreTexts. [Link]

  • Rogers, K. R., & Gerlach, C. L. (1996). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Environmental Science & Technology, 30(2), 517-521. [Link]

  • Whiteside, T. S. (2007). Estimation of Phosphate Ester Hydrolysis Rate Constants. II. Acid and General Base Catalyzed Hydrolysis. QSAR & Combinatorial Science, 26(2), 224-233. [Link]

  • Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. [Link]

  • Li, W., et al. (2025). Crystalline phase-dependent hydrolysis of organophosphate esters by iron oxyhydroxides. Environmental and Biogeochemical Processes, 1, e007. [Link]

  • Bunton, C. A., & Shanker, V. (1968). Acid-catalyzed hydrolyses of weakly basic phosphate esters. The Journal of Organic Chemistry, 33(10), 3843-3848. [Link]

  • Owalude, D. O., & Tella, A. C. (2016). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). FUW Trends in Science & Technology Journal, 1(1), 136-139. [Link]

  • Aresta, A., et al. (2018). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography A, 1555, 1-19. [Link]

  • Raushel, F. M. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Scribd. (n.d.). Rate Constant of Ester Hydrolysis. [Link]

  • IV SEMMESTER. (n.d.). [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed transformation mechanisms of OPs during hydrolysis at different pH. [Link]

  • Howard, P. H., & Meylan, W. M. (2018). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 37(1), 55-66. [Link]

  • Tu, Y., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry A, 118(26), 4785-4794. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Wang, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 20-27. [Link]

  • Chemsrc. (2025, August 25). diethyl octyl phosphate. [Link]

  • Georganics. (n.d.). Diethyl phosphate - general description and application. [Link]

  • Vargas Machuca Bueno, O. M., et al. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Materials Today Chemistry, 24, 100929. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (n.d.). Hydrolysis of Mono-S- Isobutyl -Phosphoro- Thioate. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl octylphosphonate. PubChem Compound Database. [Link]

  • Sanden, S., et al. (2025, June 20). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 28(6), 112790. [Link]

Sources

An In-Depth Technical Guide to Identifying Impurities in the Synthesis of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Organophosphate Ester Synthesis

Phosphoric acid diethyl octyl ester, a member of the organophosphate ester (OPE) family, finds application in various chemical sectors, from industrial lubricants and flame retardants to intermediates in the synthesis of specialized chemical agents.[1][2][3] In fields requiring high-purity compounds, particularly in drug development and specialty chemicals, the identification and control of impurities are not merely a matter of quality control but a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of even trace amounts of impurities can significantly alter the physicochemical properties, toxicity profile, and performance of the final product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and characterize impurities arising during the synthesis of this compound. We will delve into the likely synthetic pathways, predict the impurity landscape based on reaction mechanisms, and provide detailed, field-proven analytical methodologies for their detection and elucidation. The causality behind each experimental choice is explained to empower scientists not just to follow protocols, but to adapt and troubleshoot them effectively.

Section 1: The Synthetic Landscape and Predicted Impurities

To anticipate impurities, one must first understand the synthesis. A common and versatile route to unsymmetrical phosphate triesters like diethyl octyl phosphate is a variation of the Atherton-Todd reaction or phosphorylation using a reactive phosphorus (V) species like diethyl chlorophosphate.[4][5]

A plausible and widely used synthetic approach involves the reaction of diethyl phosphite with 1-octanol in the presence of a base (e.g., triethylamine) and a halogenating agent (e.g., carbon tetrachloride).[4][5][6] This in-situ generation of a reactive phosphorylating intermediate is efficient but can also be a source of several predictable impurities.

Categorization of Potential Impurities

Based on this synthetic route, we can logically categorize the potential impurities into three main classes:

  • Starting Material-Related Impurities:

    • Unreacted 1-Octanol: Incomplete reaction or improper stoichiometry can lead to residual alcohol in the final product.

    • Unreacted Diethyl Phosphite: A stable precursor that may persist if the activation and subsequent reaction are not driven to completion.

  • Process-Related Impurities (By-products):

    • Triethyl Phosphate (TEP): Can form through self-condensation or reaction of diethyl phosphite with residual ethanol.

    • Diethyl Chlorophosphate: A highly reactive intermediate that may be present in trace amounts if not fully consumed.[4]

    • Tetrabenzyl Pyrophosphate (if benzyl esters are used as analogs): An impurity noted in early Atherton-Todd studies, indicating the potential for pyrophosphate formation under certain conditions.[5]

    • Triethylamine Hydrochloride: The salt by-product formed from the neutralization of HCl generated during the reaction. Must be removed during workup.

  • Product-Related Impurities (Side-Reactions & Degradation):

    • Monoethyl Octyl Phosphate / Dioctyl Ethyl Phosphate: These can arise from transesterification , a common side reaction in phosphate ester synthesis, especially at elevated temperatures or in the presence of catalytic species.[7]

    • Diethyl Phosphate (DEP): Formed via hydrolysis of the final product if exposed to water during the reaction or workup.[8][9][10] The rate of hydrolysis can be influenced by pH and temperature.[8]

    • Oxidation Products: Although phosphites are typically oxidized to phosphates during synthesis, other side-chain oxidation products can occur under harsh conditions.

The following diagram illustrates the core synthesis and the branching points where key impurities can form.

G DP Diethyl Phosphite Intermediate Reactive Intermediate [(EtO)2P(O)Cl] DP->Intermediate Imp_DP Unreacted Diethyl Phosphite DP->Imp_DP Incomplete Reaction Imp_TEP Triethyl Phosphate DP->Imp_TEP Side Reaction Octanol 1-Octanol Product Phosphoric Acid Diethyl Octyl Ester Octanol->Product Imp_Oct Unreacted 1-Octanol Octanol->Imp_Oct Incomplete Reaction Reagents Base (Et3N) CCl4 Reagents->Intermediate Intermediate->Product Reaction with 1-Octanol Imp_Trans Transesterification Products Product->Imp_Trans Heat/ Catalyst Imp_Hyd Hydrolysis Product (Diethyl Phosphate) Product->Imp_Hyd H2O G Sample Crude Product Mixture GCMS GC-MS Analysis Sample->GCMS For Volatile & Semi-Volatile Impurities LCMS LC-MS/MS Analysis Sample->LCMS For Non-Volatile Impurities NMR 31P NMR Analysis Sample->NMR For All Phosphorus- Containing Species Volatiles Identified: - Unreacted Octanol - Triethyl Phosphate GCMS->Volatiles NonVolatiles Identified: - Main Product - Hydrolysis Products - Transesterification Impurities LCMS->NonVolatiles Phosphorus Quantified & Confirmed: - All P-species - Structural Confirmation NMR->Phosphorus

Sources

Methodological & Application

application of "Phosphoric Acid Diethyl Octyl Ester" in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Phosphoric Acid Diethyl Octyl Ester in Organic Synthesis

Prepared by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of this compound in the field of organic synthesis. Eschewing a rigid template, this guide is structured to deliver field-proven insights, focusing on the causality behind experimental choices and providing self-validating protocols.

Introduction and Strategic Distinction

This compound, with the CAS number 20195-13-5, is a trialkyl phosphate ester. Structurally, it features a central pentavalent phosphorus atom double-bonded to one oxygen and single-bonded to three other oxygen atoms, each connected to an alkyl group (two ethyl and one octyl).

It is imperative to distinguish this phosphate ester from its isomeric phosphonate counterpart, diethyl octylphosphonate (CAS 1068-07-1). The key difference lies in the connectivity of the octyl group:

  • Phosphate: The octyl group is attached to the phosphorus atom via an oxygen atom (P-O-C linkage).

  • Phosphonate: The octyl group is directly bonded to the phosphorus atom (P-C linkage).

This structural variance significantly impacts their synthesis and chemical reactivity. Phosphonates are typically synthesized via the Michaelis-Arbuzov reaction, a robust method for forming P-C bonds.[1][2] In contrast, phosphate esters are generally prepared by forming P-O bonds. While both are organophosphorus compounds, their applications in organic synthesis diverge. This guide will focus exclusively on the phosphate ester.

G P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 O1_4 =O P1->O1_4 Et1_1 Ethyl O1_1->Et1_1 Et1_2 Ethyl O1_2->Et1_2 Oct1 n-Octyl O1_3->Oct1 label_phosphate This compound (P-O-C Linkage) P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 O2_3 =O P2->O2_3 Oct2 n-Octyl P2->Oct2 Et2_1 Ethyl O2_1->Et2_1 Et2_2 Ethyl O2_2->Et2_2 label_phosphonate Diethyl Octylphosphonate (Direct P-C Bond)

Figure 1: Structural Distinction Between Phosphate and Phosphonate Isomers.

Synthesis of this compound

The most direct and common method for synthesizing trialkyl phosphates is the phosphorylation of an alcohol. In this case, 1-octanol is reacted with a suitable diethyl phosphorylating agent, such as diethyl chlorophosphate. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

SynthesisWorkflow reagents 1-Octanol + Diethyl Chlorophosphate + Pyridine (Base) in Anhydrous Solvent (e.g., Et2O) reaction Reaction at 0°C to Room Temperature (Formation of Pyridinium Hydrochloride Precipitate) reagents->reaction workup Aqueous Workup: 1. Filter off Precipitate 2. Wash with dilute HCl 3. Wash with NaHCO3(aq) 4. Wash with Brine reaction->workup purification Drying (Na2SO4 or MgSO4) & Solvent Removal (Rotary Evaporation) workup->purification product Purification by Vacuum Distillation or Column Chromatography purification->product final_product Pure Diethyl Octyl Phosphate product->final_product

Figure 2: General Workflow for the Synthesis of Diethyl Octyl Phosphate.
Detailed Laboratory Protocol: Synthesis from 1-Octanol

This protocol describes a representative laboratory-scale synthesis of diethyl octyl phosphate.

Materials and Equipment:

Reagent/Equipment Quantity/Specification Purpose
1-Octanol 13.0 g (0.1 mol) Starting material
Diethyl chlorophosphate 18.1 g (0.105 mol) Phosphorylating agent
Anhydrous Pyridine 8.7 g (0.11 mol) HCl scavenger
Anhydrous Diethyl Ether 250 mL Reaction solvent
Round-bottom flask (500 mL) --- Reaction vessel
Addition funnel --- Controlled addition
Magnetic stirrer --- Agitation
Ice bath --- Temperature control
Standard glassware for workup --- Extraction/Washing
Rotary evaporator --- Solvent removal

| Vacuum distillation setup | --- | Final purification |

Procedure:

  • Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Charging Reagents: The flask is charged with 1-octanol (13.0 g, 0.1 mol), anhydrous pyridine (8.7 g, 0.11 mol), and 150 mL of anhydrous diethyl ether. The mixture is cooled to 0°C in an ice bath.

  • Addition of Phosphorylating Agent: Diethyl chlorophosphate (18.1 g, 0.105 mol) dissolved in 100 mL of anhydrous diethyl ether is added dropwise from the addition funnel over a period of 60 minutes, maintaining the internal temperature below 5°C. A white precipitate of pyridinium hydrochloride will form.[3]

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The white precipitate is removed by vacuum filtration. The filtrate is transferred to a separatory funnel and washed sequentially with cold 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Applications in Organic Synthesis

While historically, the use of simple trialkyl phosphates in organic synthesis has been limited, recent advancements have highlighted their potential as versatile and user-friendly reagents. Their primary applications are as alkylating agents and in transesterification reactions.

Primary Application: A Mild and Efficient Alkylating Agent

The most significant modern application of trialkyl phosphates in organic synthesis is as alkylating agents.[4][5] Traditional alkylating agents like alkyl halides can be toxic and unstable. Trialkyl phosphates, including diethyl octyl phosphate, have emerged as inexpensive, stable, and easy-to-handle alternatives for Sₙ2 reactions.[5]

Mechanism of Alkylation: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile attacks one of the alkyl groups of the phosphate ester. The diethyl phosphate or ethyl octyl phosphate anion serves as an effective leaving group. Depending on the nucleophile and reaction conditions, either the ethyl or the octyl group can be transferred.

AlkylationMechanism cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R'---O-P(=O)(OR)₂]⁻ Nu->TS Nucleophilic Attack Phosphate R'O-P(=O)(OR)₂ Phosphate->TS AlkylatedProduct Nu-R' TS->AlkylatedProduct LeavingGroup ⁻O-P(=O)(OR)₂ TS->LeavingGroup Leaving Group Departs caption Figure 3: Mechanism of Trialkyl Phosphates as Alkylating Agents.

Figure 3: General Mechanism of Trialkyl Phosphates as Alkylating Agents.

Scope of Application: This methodology has a broad substrate scope, enabling the alkylation of a wide variety of nucleophiles:

  • N-Alkylation: Primary and secondary amines, amides, and heterocycles like imidazole can be effectively alkylated.[4][6]

  • O-Alkylation: Aldehydes, ketones, and carboxylic acids can be converted to their corresponding ethers and esters.[4]

  • C-Alkylation: Soft carbon nucleophiles such as those derived from N,N-disubstituted amides and esters can be alkylated.[4]

  • S-Alkylation: Thiols are readily converted to thioethers.[4]

A significant advantage of this method is the ability to achieve stereoselective transfer of secondary alkyl groups with inversion of configuration, a hallmark of the Sₙ2 mechanism.[5]

Protocol: Representative N-Alkylation of an Amide

This protocol is adapted from the work of Yamamoto and Banerjee and illustrates the use of a trialkyl phosphate as an alkylating agent.[4]

Materials and Equipment:

Reagent/Equipment Quantity/Specification Purpose
N-phenylbenzamide 0.2 mmol Substrate
Trialkyl Phosphate 1.0 - 2.0 mL Alkylating agent/Solvent
Potassium bis(trimethylsilyl)amide (KHMDS) 0.24 mmol (1.2 equiv) Base
Anhydrous THF 1.0 mL Co-solvent
Schlenk tube --- Reaction vessel

| Magnetic stirrer | --- | Agitation |

Procedure:

  • Setup: A Schlenk tube is charged with N-phenylbenzamide (0.2 mmol) and KHMDS (0.24 mmol). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous THF (1.0 mL) and the trialkyl phosphate (e.g., diethyl octyl phosphate, ~5 equivalents) are added via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., 60°C) for 24 hours.

  • Quenching and Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the N-alkylated amide.

Transesterification Reactions

Trialkyl phosphates can undergo transesterification with other alcohols, typically under catalyzed conditions (acid or base) or at elevated temperatures.[7][8] This allows for the synthesis of mixed or different trialkyl phosphates by exchanging one or more of the alkyl groups. For example, reacting diethyl octyl phosphate with a large excess of a different alcohol (R'-OH) can lead to the formation of new phosphate esters, with the more volatile ethanol being removed by distillation to drive the equilibrium.[7]

Safety and Handling

While trialkyl phosphates are generally more stable and less acutely toxic than alkyl halides, they are still hazardous chemicals and must be handled with appropriate care.

  • General Hazards: Organophosphates can be harmful if swallowed or absorbed through the skin. Some are suspected of causing damage to organs through prolonged or repeated exposure.

  • Corrosivity: Related compounds like diethyl phosphate are corrosive and can cause severe skin burns and eye damage.[9] It is prudent to treat diethyl octyl phosphate with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and metals.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound, a representative trialkyl phosphate, is emerging from its traditional role as an industrial chemical into a valuable reagent for organic synthesis. Its primary application lies in its capacity to act as a mild, stable, and effective alkylating agent for a wide range of nucleophiles, offering a safer alternative to conventional alkyl halides. Furthermore, its utility in transesterification reactions provides a route to more complex phosphate esters. As modern synthetic chemistry continues to prioritize safer and more efficient methodologies, the application of simple, readily available reagents like diethyl octyl phosphate is poised for significant growth.

References

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  • Thieme. (2021). Regio- and Stereoselective (S N 2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates. Synfacts, 17(07), 0766. [Link]

  • PubChem. (n.d.). Diethyl octylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffmann, F. W., Ess, R. J., & Usinger, R. P. (1956). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Journal of the American Chemical Society, 78(22), 5817-5821. [Link]

  • Hayashi, M., Yamada, K., & Yamamura, K. (1987). Esters of phosphorus oxy-acids as alkylating agents. Part II. N-Alkylation of imidazole and related heterocyclic compounds with trialkyl phosphates. Journal of the Chemical Society, Perkin Transactions 1, 333-337. [Link]

  • Sato, T., Otera, J., & Nozaki, H. (1990). Transesterification of trialkyl phosphates from alkyl bromides. Tetrahedron Letters, 31(24), 3591-3594. [Link]

  • Hoffmann, F. W., Roth, R. G., & Simmons, T. C. (1958). Organic Phosphorus Compounds. IV. A Study of the Transesterification of Dialkyl Alkylphosphonites. Journal of the American Chemical Society, 80(21), 5937-5939. [Link]

  • Wikipedia contributors. (2023, December 1). Alkyl phosphate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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  • Keglevich, G., & Bálint, E. (2012). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules, 17(10), 11847-11856. [Link]

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  • Organic Chemistry Portal. (n.d.). Convenient Preparation of Long-Chain Dialkyl Phosphates. Retrieved from [Link]

  • Boukous, H., et al. (2014). Solvent-Free Microwave Synthesis of Trialkylphosphates. Oriental Journal of Chemistry, 30(1), 263-268. [Link]

  • Han, L.-B. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. [Link]

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  • Kodama, Y., et al. (1974). U.S. Patent No. 3,801,683. Washington, DC: U.S.
  • Wikipedia contributors. (2024, January 4). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gauthier, D. R. (2013). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamase NDM-1. UNH Scholars' Repository. [Link]

  • Mayr, H., & Ofial, A. R. (2024). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. [Link]

  • Snyder, S. A., & Treitler, D. S. (2011). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses, 88, 248. [Link]

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Application Note & Synthesis Protocol: Laboratory-Scale Synthesis of Diethyl Octyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of diethyl octyl phosphate, a trialkyl phosphate ester with applications in organic synthesis and materials science. Two robust and reliable synthetic methodologies are presented: the Atherton-Todd reaction and phosphorylation using diethyl chlorophosphate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed, step-by-step protocols, mechanistic insights, purification techniques, and safety considerations.

Introduction

Diethyl octyl phosphate is a trialkyl phosphate ester, a class of organophosphorus compounds widely utilized as flame retardants, plasticizers, and intermediates in the synthesis of more complex molecules, including biologically active compounds.[1] The ability to reliably synthesize such esters on a laboratory scale is crucial for research and development. This application note details two effective methods for the preparation of diethyl octyl phosphate from common starting materials.

The primary method described is the Atherton-Todd reaction , which facilitates the formation of a P-O bond by coupling diethyl phosphite with 1-octanol in the presence of a base and a halogenating agent.[2] An alternative, highly efficient method involving the direct phosphorylation of 1-octanol using diethyl chlorophosphate is also presented.[3] Both methods offer distinct advantages and can be selected based on reagent availability and specific experimental constraints.

Reaction Principles and Mechanistic Insights

Method A: The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into various phosphorus derivatives, including trialkyl phosphates. The reaction proceeds through the in situ formation of a reactive dialkyl chlorophosphate intermediate.[4][5]

The key steps are:

  • Deprotonation: A base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the diethyl phosphite to form a diethyl phosphite anion.[6]

  • Chlorination: The phosphite anion attacks a chlorine atom from carbon tetrachloride (CCl₄), generating the key intermediate, diethyl chlorophosphate, and the trichloromethanide anion.[4]

  • Nucleophilic Attack: The alcohol (1-octanol), activated by the base, acts as a nucleophile and attacks the electrophilic phosphorus center of the diethyl chlorophosphate intermediate.[3]

  • Product Formation: A chloride ion is displaced, and the protonated amine is regenerated, yielding the final product, diethyl octyl phosphate, and chloroform as a byproduct.[6]

The choice of a tertiary amine as a base is critical; it facilitates the deprotonation steps without competing as a nucleophile in the phosphorylation step.[4]

Method B: Phosphorylation with Diethyl Chlorophosphate

This method is a more direct approach to phosphorylation. Diethyl chlorophosphate is a highly electrophilic reagent that readily reacts with nucleophiles like alcohols.[3][7]

The mechanism involves a direct nucleophilic substitution:

  • Activation of Alcohol: A base, such as pyridine or triethylamine, deprotonates 1-octanol, increasing its nucleophilicity.

  • Nucleophilic Substitution: The resulting octoxide anion attacks the phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group.[3][8]

  • Neutralization: The base neutralizes the hydrogen chloride (HCl) generated during the reaction, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.[9]

This method is often preferred for its simplicity and the commercial availability of diethyl chlorophosphate.

Experimental Protocols

General Laboratory Requirements
  • Glassware: All glassware (round-bottom flasks, dropping funnels, condensers) must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Inert Atmosphere: Reactions should be conducted under a positive pressure of Nitrogen or Argon.

  • Reagents: All reagents should be of high purity (≥97%) and solvents should be anhydrous.

Method A: Synthesis via Atherton-Todd Reaction

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethyl Phosphite(C₂H₅O)₂P(O)H138.10506.1 mL (6.90 g)
1-OctanolC₈H₁₈O130.23507.8 mL (6.51 g)
Triethylamine (Et₃N)(C₂H₅)₃N101.1960 (1.2 eq)8.4 mL (6.07 g)
Carbon TetrachlorideCCl₄153.8260 (1.2 eq)5.8 mL (9.23 g)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-200 mL

Step-by-Step Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl phosphite (50 mmol), 1-octanol (50 mmol), and anhydrous diethyl ether (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Prepare a solution of triethylamine (60 mmol) and carbon tetrachloride (60 mmol) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel.

  • Add the solution from the dropping funnel to the stirred reaction mixture dropwise over 1 hour, maintaining the temperature at 0 °C. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure diethyl octyl phosphate.

Method B: Synthesis via Diethyl Chlorophosphate

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-OctanolC₈H₁₈O130.23507.8 mL (6.51 g)
Diethyl Chlorophosphate(C₂H₅O)₂P(O)Cl172.5555 (1.1 eq)7.2 mL (8.63 g)
PyridineC₅H₅N79.1060 (1.2 eq)4.8 mL (4.75 g)
Anhydrous DichloromethaneCH₂Cl₂84.93-150 mL

Step-by-Step Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanol (50 mmol), pyridine (60 mmol), and anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add diethyl chlorophosphate (55 mmol) dissolved in anhydrous dichloromethane (50 mL) to the dropping funnel.

  • Add the diethyl chlorophosphate solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C. A precipitate of pyridinium chloride will form.[9]

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl solution (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain the pure diethyl octyl phosphate.

Workflow Visualization

The general workflow for the synthesis and purification of diethyl octyl phosphate can be summarized as follows:

Synthesis_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Charge Flask with Starting Materials (e.g., Diethyl Phosphite, 1-Octanol) Start->Reagents Cooling Cool Reaction Mixture to 0 °C Reagents->Cooling Addition Slow, Dropwise Addition of Reagents (e.g., Et3N/CCl4 or DECP) Cooling->Addition Reaction Stir at Room Temperature (4-16 hours) Addition->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Filtration Filter to Remove Salt Precipitate (e.g., Et3N·HCl) Monitoring->Filtration If complete Workup Aqueous Workup: Acid/Base/Brine Washes Filtration->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Concentration Concentrate in vacuo (Rotary Evaporator) Drying->Concentration Purification Purify Crude Product (Vacuum Distillation) Concentration->Purification Characterization Characterize Final Product (NMR, IR, MS) Purification->Characterization End End: Pure Diethyl Octyl Phosphate Characterization->End

Caption: Experimental workflow for the synthesis of diethyl octyl phosphate.

Purification and Characterization

  • Purification: The primary method for purifying the final product is vacuum distillation . Diethyl octyl phosphate is a high-boiling liquid, and distillation under reduced pressure is necessary to prevent thermal decomposition.[10] Typical conditions would involve pressures between 0.1 and 1 mmHg. For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed, typically using a solvent system like hexane/ethyl acetate.

  • Characterization: The identity and purity of the synthesized diethyl octyl phosphate should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the presence of ethyl (-OCH₂CH₃) and octyl (-O(CH₂)₇CH₃) groups and their relative integrations.

    • ¹³C NMR: To identify all unique carbon environments in the molecule.

    • ³¹P NMR: A single peak in the phosphate region is expected, confirming the phosphorus environment.

    • FT-IR Spectroscopy: To identify characteristic functional groups, particularly the P=O stretch (around 1250 cm⁻¹) and P-O-C stretches.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling Precautions

  • Diethyl phosphite and diethyl chlorophosphate are corrosive and toxic. Diethyl chlorophosphate is a potent cholinesterase inhibitor and is highly toxic via inhalation and dermal absorption.[3][5] Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Carbon tetrachloride is toxic, a suspected carcinogen, and an environmental hazard. Use with extreme caution and appropriate containment.

  • Pyridine and triethylamine are flammable, volatile, and have strong, unpleasant odors. Handle in a fume hood.

  • The reactions can be exothermic, especially during the addition of reagents. Maintain proper temperature control using an ice bath.

References

  • Atherton–Todd reaction - Wikipedia. [URL: https://en.wikipedia.
  • Jasmin, F., et al. (2020). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/16/103]
  • BenchChem (2025). A Comparative Review of Synthesis Methods for Alkyl Phosphate Esters. [URL: https://www.benchchem.
  • Yoshida, J., et al. (2003). The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a chiral source in a catalytic manner. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/cc/b308210a]
  • Wang, X., et al. (2022). Synthesis of ortho-Phosphated (Hetero)Arylamines through Cascade Atherton–Todd Reaction/[11][11]-Rearrangement from Arylhydroxylamines and Dialkyl Phosphites. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03269]

  • Diethylphosphite - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diethylphosphite]
  • Malkiewicz, A., et al. (1997). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo961741p]
  • CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents. [URL: https://patents.google.
  • US3415908A - Method of preparing trialkyl phosphates - Google Patents. [URL: https://patents.google.
  • Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis. [URL: https://www.organic-chemistry.org/abstracts/lit3/251.shtm]
  • Banerjee, A., et al. (2023). Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates. Synthesis. [URL: https://www.organic-chemistry.org/abstracts/lit5/048.shtm]
  • Li, C., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02081h]
  • US2410118A - Method of producing trialkyl phosphate esters - Google Patents. [URL: https://patents.google.
  • Georganics. Diethyl chlorophosphate - general description and application. [URL: https://georganics.
  • Otto Chemie Pvt. Ltd. Diethyl chlorophosphate, 97%+. [URL: https://www.ottokemi.
  • Diethyl phosphorochloridate - Wikipedia. [URL: https://en.wikipedia.
  • ResearchGate (2016). Diethyl Chlorophosphate. [URL: https://www.researchgate.
  • Snyder, S. A., & Treitler, D. S. (2011). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p037]
  • Georganics. Diethyl phosphate - general description and application. [URL: https://georganics.
  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [URL: https://www.organic-chemistry.
  • Kaboudin, B., et al. (2017). Treatment of diethyl phosphite with a mixture of alcohol (1 equiv) and... ResearchGate. [URL: https://www.researchgate.net/figure/Treatment-of-diethyl-phosphite-with-a-mixture-of-alcohol-1-equiv-and-amine-1-equiv_fig3_319208753]
  • ElectronicsAndBooks. Reaction of Trialkyl Phosphites with Methanol. [URL: https://electronicsandbooks.com/eab1/manual/Magazine/T/TEC/TEC%201956-11%20November/TEC%201956-11%20November%20-%200055.pdf]
  • US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents. [URL: https://patents.google.
  • ChemicalBook. Preparation and purification method and application of triethyl phosphate. [URL: https://www.chemicalbook.
  • US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents. [URL: https://patents.google.

Sources

Advanced GC-MS Protocol for the Quantification of Phosphoric Acid Diethyl Octyl Ester in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of Phosphoric Acid Diethyl Octyl Ester. This organophosphate ester is utilized in various industrial applications, and its monitoring in environmental samples is crucial for assessing potential ecological and health impacts. The described protocol offers a comprehensive workflow, from sample extraction to data analysis, designed for researchers, environmental scientists, and professionals in drug development and chemical safety. The methodology emphasizes the rationale behind key experimental parameters to ensure methodological transparency and reproducibility.

Introduction

This compound belongs to the broad class of organophosphate esters (OPEs), which are widely used as flame retardants, plasticizers, and anti-foaming agents. Due to their widespread use and potential for environmental persistence and biological activity, the development of sensitive and reliable analytical methods for their detection is of paramount importance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like OPEs, offering high chromatographic resolution and selective detection.[1] This application note provides a comprehensive, field-proven protocol for the analysis of this compound, ensuring high accuracy and precision.

Experimental

Reagents and Standards

All solvents used, including acetone, dichloromethane, and ethyl acetate, should be of HPLC or pesticide residue grade. The analytical standard of this compound (CAS: 20195-13-5) should be of high purity (≥98%). A stock solution of 1000 µg/mL is prepared in ethyl acetate and stored at 4°C. Working standards are prepared by serial dilution of the stock solution.

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples such as river or wastewater, solid-phase extraction is a highly effective technique for the extraction and pre-concentration of OPEs.[1][2]

Protocol:

  • Sample Pre-treatment: Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumentation: GC-MS Parameters

The analysis is performed on a gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer. The following parameters are recommended and have been optimized for the analysis of a range of OPEs.

GC Parameter Setting Rationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of semi-volatile organic compounds, including OPEs.[1][3]
Inlet Temperature 280 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level analysis.
Carrier Gas Helium (99.999% purity) at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Program Initial temperature of 70°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 10 min)This temperature program allows for the separation of the target analyte from potential matrix interferences with a reasonable run time.[1][3]
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for compound identification.
Ion Source Temp. 230 °CAn optimized ion source temperature enhances ionization efficiency and reduces contamination.
Quadrupole Temp. 150 °CMaintains stable performance of the mass analyzer.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Mass Spectral Data

The molecular weight of this compound is 266.32 g/mol .[4][5] Based on the fragmentation patterns of similar organophosphate esters, the following quantifier and qualifier ions are proposed for SIM analysis. It is highly recommended to confirm these ions by running a full scan analysis of a standard solution.

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound15512799

Rationale for Ion Selection: The fragmentation of organophosphate esters in EI-MS typically involves cleavage of the P-O-alkyl bonds. The proposed ions correspond to fragments containing the phosphate core with varying degrees of alkyl chain loss. The most abundant and specific fragment is chosen as the quantifier ion for accurate measurement, while less abundant but characteristic fragments serve as qualifier ions to confirm the identity of the analyte.

Workflow and Data Analysis

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filtration Sample->Filter SPE Solid-Phase Extraction Filter->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

GC-MS analysis workflow for this compound.

Data Analysis Protocol:

  • Peak Identification: Identify the peak corresponding to this compound in the chromatogram based on its retention time and the presence of the specified quantifier and qualifier ions.

  • Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.99 is considered acceptable.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

  • Confirmation: Confirm the identity of the analyte by ensuring that the ratio of the qualifier ions to the quantifier ion in the sample is within ±20% of the average ratio observed in the standards.

Method Validation and Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A method blank (an analyte-free matrix processed through the entire sample preparation and analysis procedure) should be analyzed with each batch of samples to check for contamination.

  • Spiked Sample: A matrix spike (a sample fortified with a known concentration of the analyte) should be analyzed to assess the accuracy and recovery of the method. Recoveries between 70% and 120% are generally considered acceptable.[6]

  • Duplicate Analysis: Analyzing a sample in duplicate provides an indication of the precision of the method. The relative percent difference (RPD) between duplicates should be less than 20%.

The logical flow for ensuring a self-validating system is as follows:

Validation_Logic Start Method Development Validation Method Validation Accuracy (Spike Recovery) Precision (Duplicates) Linearity (Calibration) Selectivity (Ion Ratios) Start->Validation Establishes Performance QC Routine Quality Control Method Blanks Control Samples Instrument Performance Check Validation->QC Defines Criteria Data Reliable Data Generation QC->Data Ensures Ongoing Validity

Sources

The Quest for the Ideal Surfactant: A Guide to Membrane Protein Solubilization and the Evaluation of Novel Amphiphiles

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide on the critical process of membrane protein solubilization. While your interest lies in the application of "Phosphoric Acid Diethyl Octyl Ester" for this purpose, a thorough review of current scientific literature and supplier information indicates that this specific compound is not established or commonly utilized as a detergent in this field. Its properties suggest it may not possess the requisite amphipathic balance for effective and gentle extraction of membrane proteins from the lipid bilayer.

Therefore, this guide will broaden the scope to address the underlying challenge: the selection and application of novel detergents for membrane protein research. We will delve into the principles of solubilization, the characteristics of effective detergents, and provide a general framework for screening and optimizing solubilization conditions for your target membrane protein. This approach will equip you with the foundational knowledge and practical steps to explore and identify suitable surfactants, including those with phosphate-containing head groups, for your research needs.

The Challenge of Liberating Membrane Proteins

Membrane proteins are embedded within the complex and hydrophobic environment of the lipid bilayer. Their extraction and stabilization in an aqueous solution, a process known as solubilization, is a pivotal yet often challenging step in their study.[1] The primary goal is to disrupt the native membrane and replace the surrounding lipids with a detergent scaffold that mimics the bilayer, thereby keeping the protein in its native, functional conformation.[2] A successful solubilization strategy yields a high concentration of stable, active, and homogenous protein-detergent complexes suitable for downstream applications such as structural determination or functional assays.[3]

The choice of detergent is critical, as harsh conditions can lead to denaturation and aggregation.[2] Conversely, a detergent that is too mild may not efficiently extract the protein from the membrane. Therefore, a systematic screening of various detergents is often necessary to identify the optimal conditions for each specific membrane protein.[4][5]

The Mechanism of Detergent-Mediated Solubilization

Detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[2] At concentrations above their critical micelle concentration (CMC), detergent monomers self-assemble into micelles.[2] The process of membrane protein solubilization can be visualized as a stepwise integration of detergent molecules into the lipid bilayer, leading to the formation of mixed micelles containing protein, detergent, and sometimes residual lipids.

cluster_0 Step 1: Detergent Partitioning cluster_1 Step 2: Membrane Saturation & Destabilization cluster_2 Step 3: Formation of Mixed Micelles A Detergent Monomers B Lipid Bilayer with Embedded Protein A->B Partition into membrane C Lipid-Detergent Mixed Bilayer B->C Increased detergent concentration D Protein-Detergent-Lipid Mixed Micelles C->D Bilayer disruption E Lipid-Detergent Micelles C->E Bilayer disruption

Figure 1. A simplified workflow of membrane protein solubilization by detergents.

Evaluating Novel Detergents: Key Physicochemical Properties

When considering a novel compound for membrane protein solubilization, it is essential to evaluate its physicochemical properties. While specific data for this compound in this context is unavailable, the following table outlines the key parameters for detergent selection. For comparison, data for commonly used detergents are included.

PropertyDescriptionDodecyl Maltoside (DDM)Octyl Glucoside (OG)Lauryl Dimethyl Amine Oxide (LDAO)
Critical Micelle Concentration (CMC) The concentration at which detergent monomers begin to form micelles. Solubilization occurs at or above the CMC.~0.15 mM[2]~20 mM[2]~1-2 mM
Aggregation Number The average number of detergent monomers in a micelle. This influences the size of the micelle.~100-140~27-100~75
Micelle Molecular Weight The total mass of the micelle, which can impact downstream applications like crystallography.~50-70 kDa~8-30 kDa~18 kDa
Head Group Can be non-ionic, anionic, cationic, or zwitterionic. This affects the detergent's interaction with the protein.Non-ionicNon-ionicZwitterionic[6]
Alkyl Chain Length The length of the hydrophobic tail, which influences the hydrophobicity and CMC of the detergent.C12C8C12

Protocol: A General Framework for Detergent Screening

Since every membrane protein is unique, a universal solubilization protocol does not exist.[5] The following protocol provides a robust framework for screening a panel of detergents to identify the optimal candidate for your protein of interest.

Preparation of Membranes
  • Cell Lysis: Resuspend cell pellets expressing the target membrane protein in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors). Disrupt the cells using appropriate methods such as sonication, French press, or high-pressure homogenization.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge and pellet the membrane fraction at a high speed (e.g., 100,000 x g for 1 hour).

  • Washing and Storage: Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins. Resuspend the final membrane pellet in a storage buffer (e.g., containing glycerol) and store at -80°C. Determine the total protein concentration of the membrane preparation using a standard protein assay.

Detergent Screening for Solubilization Efficiency
  • Detergent Stock Solutions: Prepare stock solutions of a panel of detergents (e.g., DDM, LDAO, OG, and any novel detergents you wish to test) at a high concentration (e.g., 10% w/v) in a suitable buffer.

  • Solubilization Reactions: Aliquot a standardized amount of your membrane preparation into separate tubes. Add varying concentrations of each detergent to the membranes. A common starting point is to test a range of concentrations around the detergent's CMC. Incubate the mixtures with gentle agitation for 1-2 hours at 4°C.

  • Separation of Solubilized and Insoluble Fractions: Centrifuge the solubilization reactions at high speed (e.g., 100,000 x g for 1 hour) to pellet the non-solubilized membrane fragments.

  • Analysis of Solubilization: Carefully collect the supernatant, which contains the solubilized proteins. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein. The relative intensity of the protein band in the supernatant versus the pellet indicates the solubilization efficiency.

A Membrane Preparation B Incubate with a Panel of Detergents A->B C Ultracentrifugation B->C D Supernatant (Solubilized Fraction) C->D E Pellet (Insoluble Fraction) C->E F SDS-PAGE & Western Blot Analysis D->F E->F G Identify Optimal Detergent & Concentration F->G

Figure 2. Workflow for screening detergents for membrane protein solubilization.

Assessment of Protein Stability and Function

Once a detergent that efficiently solubilizes the target protein is identified, it is crucial to assess the stability and functional integrity of the solubilized protein.

  • Size Exclusion Chromatography (SEC): Analyze the solubilized protein by SEC to assess its homogeneity. A monodisperse peak suggests a stable protein-detergent complex, while aggregation is indicated by the presence of high molecular weight species.

  • Functional Assays: If a functional assay is available for your protein (e.g., enzyme activity, ligand binding), perform the assay on the solubilized protein to ensure it has retained its native conformation and activity.[3]

  • Thermal Shift Assays: These assays can be used to assess the thermal stability of the protein in different detergents, providing a quantitative measure of stabilization.

The Prospect of Phosphate-Containing Detergents

While "this compound" may not be a suitable candidate, the exploration of detergents with phosphate-containing head groups is a valid area of research. Alkyl phosphocholine detergents, for example, have been used in membrane protein studies, particularly for NMR.[7] However, it is important to note that these detergents can sometimes have destabilizing effects on certain proteins.[7] The presence of a charged phosphate group can influence the protein's surface interactions and the overall properties of the micelle. As with any novel detergent, empirical testing is the only way to determine its efficacy for a specific membrane protein.

Conclusion

The successful solubilization of a membrane protein is a critical first step for its detailed characterization. The field is continually evolving with the development of novel surfactants and detergent-free methods.[8][9] While "this compound" does not appear to be a recognized tool for this application, the principles and protocols outlined in this guide provide a comprehensive framework for the systematic screening and selection of effective detergents. By carefully evaluating both the efficiency of solubilization and the subsequent stability and functionality of the target protein, researchers can confidently move forward with their structural and functional studies.

References

  • Bessin, Y., et al. (2017). Novel systematic detergent screening method for membrane proteins solubilization. Analytical Biochemistry, 517, 36-42. Available from: [Link]

  • Peak Proteins. Introduction to Detergents for Membrane Protein Solubilisation. Available from: [Link]

  • PubChem. Phosphoric acid, octyl ester. Available from: [Link]

  • Sarkar, A., & Mahato, D. R. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Current Protocols, 3(5), e775. Available from: [Link]

  • Duquesne, K., Prima, V., & Sturgis, J. N. (2016). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. In Heterologous Expression of Membrane Proteins (pp. 237-253). Humana Press, New York, NY. Available from: [Link]

  • Chemsrc. Phosphoric acid, decyl octyl ester. Available from: [Link]

  • Kumar, P., & Komath, S. S. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 12(11), 1083. Available from: [Link]

  • Routledge, J., et al. (2020). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochemical Society Transactions, 48(1), 85-94. Available from: [Link]

  • Fountoulakis, M., Juranville, J. F., & Manneberg, M. (1994). Phosphoric acid entrapment leads to apparent protein heterogeneity. Journal of Chromatography A, 685(1), 113-119. Available from: [Link]

  • Bazzacco, P., et al. (2017). Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery. In Membrane Proteins Production for Structural Analysis (pp. 379-395). Humana Press, New York, NY. Available from: [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Available from: [Link]

  • Laganowsky, A., et al. (2014). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 114(10), 5436-5461. Available from: [Link]

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Application Notes & Protocols: Formulation of Surfactant Systems Using Diethyl Octyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective formulation of surfactant systems utilizing Diethyl Octyl Phosphate (DEOP). As a member of the versatile phosphate ester class of anionic surfactants, DEOP offers a unique combination of emulsification, lubrication, corrosion inhibition, and high electrolyte tolerance.[1][2] These properties make it a highly effective, multifunctional component in advanced formulations across various industries, including metalworking, agrochemicals, and industrial cleaning.[1][3][4][5] This guide delves into the core physicochemical properties of DEOP, explains the causality behind its performance, and provides detailed, field-proven protocols for its application.

Introduction: The Multifunctionality of Diethyl Octyl Phosphate

Phosphate esters represent a superior class of anionic surfactants, distinguished by their stability, adaptability, and multifunctional performance characteristics.[6] Diethyl Octyl Phosphate (DEOP), a phosphate ester featuring an 8-carbon alkyl (octyl) chain and two ethyl groups, stands out for its excellent balance of hydrophobic and hydrophilic properties. This structure imparts a range of desirable functions:

  • Emulsification: Forms stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1]

  • Lubricity & Extreme Pressure (EP) Additive: Provides excellent lubrication, particularly in metalworking applications.[4][7]

  • Corrosion Inhibition: Protects metal surfaces from corrosion, a critical feature in both metalworking fluids and cleaners.[1][8]

  • Detergency & Wetting: Effectively lowers surface tension to remove soils and wet surfaces.[2]

  • Hydrotropicity & Electrolyte Tolerance: Enables the formulation of stable, highly concentrated products containing significant levels of electrolytes, such as industrial-strength alkaline cleaners.[3][9]

The performance of phosphate ester surfactants is heavily influenced by the manufacturing process, which creates a mixture of mono-ester and di-ester species.[3][10] While DEOP is a specific tri-substituted phosphate, its application principles are rooted in the broader understanding of how alkyl phosphate esters behave. The ratio of these species dictates properties like oil solubility versus water solubility, making it possible to tailor performance to a specific application.[5]

Physicochemical Properties

A summary of the key properties for Diethyl Octyl Phosphate is presented below.

PropertyValueReference
Synonyms Diethyl octyl phosphate, O,O-Diethyl O-octyl Phosphate[11][12]
CAS Number 20195-13-5[11][13]
Molecular Formula C₁₂H₂₇O₄P[11][13]
Molecular Weight 266.32 g/mol [11][12]
Appearance Colorless to Light Yellow Liquid[14]
Key Functions Emulsifier, Lubricant, Corrosion Inhibitor, Wetting Agent[1][2][8]
Mechanism of Action: An Amphiphilic Architecture

DEOP's efficacy stems from its amphiphilic molecular structure. The C8 octyl chain serves as the non-polar, lipophilic (oil-loving) tail, while the diethyl phosphate group acts as the polar, hydrophilic (water-loving) head. This dual nature allows the molecule to align itself at the interface between oil and water, reducing interfacial tension and enabling the formation of stable emulsions or the removal of oily soils from a surface.

cluster_molecule Diethyl Octyl Phosphate (DEOP) Structure cluster_head Hydrophilic Head cluster_tail Hydrophobic Tail P P (Phosphate) O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 Ethyl1 Ethyl Group (C₂H₅) O1->Ethyl1 Ethyl2 Ethyl Group (C₂H₅) O2->Ethyl2 Octyl Octyl Group (C₈H₁₇) Lipophilic Tail O3->Octyl P_head O1_head O2_head O4_head Ethyl1_head Ethyl2_head Octyl_tail O3_tail

Caption: Molecular structure of Diethyl Octyl Phosphate.

Core Applications & Formulation Principles

DEOP's versatility allows its use in a wide array of complex formulations. Below are detailed guides for its primary applications.

Metalworking Fluids

In metalworking, fluids must cool, lubricate, and protect both the workpiece and the tool. Phosphate esters are multifunctional additives that excel in this space, providing emulsification, lubricity, and corrosion protection simultaneously.[1][8] DEOP, with its C8 chain, offers a good balance for creating stable semi-synthetic and synthetic fluids with low foaming potential.[1][15]

Objective: To prepare a stable, low-foam, semi-synthetic metalworking fluid concentrate with excellent lubricity and corrosion inhibition for multi-metal applications.

Rationale: This formulation uses DEOP as the primary emulsifier and co-lubricant. The combination with a non-ionic surfactant provides robust emulsion stability in varying water hardness. A corrosion inhibitor package is included for ferrous and non-ferrous metal protection.

Materials & Reagents:

ComponentFunctionWeight %
Deionized WaterSolvent45.0
Triethanolamine (TEA)Neutralizer, pH buffer5.0
Diethyl Octyl Phosphate (DEOP) Emulsifier, Lubricant, Corrosion Inhibitor 8.0
Oleic AcidCo-emulsifier, Lubricant4.0
Tall Oil Fatty Acid (TOFA)Co-emulsifier, Lubricant3.0
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Co-emulsifier, Wetting Agent5.0
Naphthenic Oil (100 SUS)Base Oil, Lubricant20.0
Corrosion Inhibitor (e.g., Tolyltriazole)Non-ferrous metal protection0.5
BiocideMicrobial control1.5
Foam Control AgentDefoamerAs needed

Procedure:

  • Aqueous Phase Preparation: In the main mixing vessel, charge the deionized water and begin agitation. Slowly add the triethanolamine (TEA) and mix until uniform.

  • Neutralization & Solubilization: Slowly add the Diethyl Octyl Phosphate (DEOP) to the water/TEA mixture. An exothermic reaction will occur as the acidic phosphate is neutralized. Mix until the solution is clear and homogeneous. This step is critical as pre-neutralizing the phosphate ester ensures its proper function as an anionic emulsifier.

  • Oil Phase Preparation: In a separate vessel, combine the naphthenic oil, oleic acid, TOFA, non-ionic surfactant, and tolyltriazole. Heat gently to 40-50°C and mix until a clear, homogeneous solution is formed.

  • Emulsification: With the aqueous phase under vigorous agitation, slowly add the oil phase. Maintain high shear mixing for 20-30 minutes after the addition is complete to ensure the formation of a stable, tight microemulsion.

  • Final Additions: Cool the emulsion to below 35°C. Add the biocide and foam control agent (if needed).

  • Quality Control: Test the final concentrate for pH (target 8.8-9.2), emulsion stability (diluted 1:20 in hard water, no separation after 24 hours), and refractive index for dilution control.

Agrochemical Formulations

DEOP is highly valuable in agrochemical formulations such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).[16] Its excellent emulsification properties ensure that oil-based pesticides form a stable and finely dispersed emulsion when diluted in water for spraying.[3] Furthermore, its tolerance to high electrolyte concentrations makes it an ideal compatibility agent, allowing pesticides to be mixed with liquid fertilizers without stability issues.[10][17]

Objective: To formulate a 200 g/L EC of a hydrophobic pesticide active ingredient (AI) that forms a stable, spontaneous emulsion upon dilution in water.

Rationale: This protocol uses DEOP in conjunction with a non-ionic surfactant to create a robust emulsifier system capable of handling variations in water temperature and hardness encountered in the field. The solvent choice is critical for dissolving the AI and ensuring formulation stability.

Materials & Reagents:

ComponentFunctionWeight %
Pesticide Active Ingredient (hydrophobic)Active Component20.0
Diethyl Octyl Phosphate (DEOP) Anionic Emulsifier 5.0
Non-ionic Surfactant (e.g., Tristyrylphenol Ethoxylate)Co-emulsifier, Dispersant7.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent for AI68.0

Procedure:

  • AI Dissolution: In a suitable mixing vessel, charge the aromatic solvent. Begin agitation and slowly add the pesticide active ingredient. Continue mixing until the AI is completely dissolved. Gentle heating may be applied if necessary, but ensure the temperature does not degrade the AI.

  • Emulsifier Addition: Once the AI is fully dissolved, add the Diethyl Octyl Phosphate (DEOP) and the non-ionic surfactant to the vessel.

  • Homogenization: Mix the components until a clear, homogeneous concentrate is formed. This may take 15-30 minutes.

  • Quality Control:

    • Emulsion Stability: Dilute 1 part of the EC with 19 parts of standard hard water in a graduated cylinder. Invert the cylinder 10 times. A stable, milky emulsion should form spontaneously. Observe for any signs of separation, creaming, or oiling after 30 minutes, 2 hours, and 24 hours.

    • Appearance: The concentrate should be a clear, single-phase liquid, free of crystals or sediment at storage temperatures.

Industrial & Institutional (I&I) Cleaning

In I&I cleaning, especially in heavy-duty degreasing, formulations often require high levels of alkalinity (e.g., sodium hydroxide) to saponify fats and oils.[18] Many surfactants are not stable or soluble in such high electrolyte environments. Phosphate esters like DEOP excel as hydrotropes, substances that increase the solubility of other surfactants in concentrated electrolyte solutions, resulting in stable, single-phase liquid cleaners.[5][9]

Caption: Role of DEOP as a hydrotrope in stabilizing formulations.

Objective: To formulate a concentrated liquid degreaser containing 15% sodium hydroxide that remains clear, stable, and effective for heavy-duty cleaning.

Rationale: This formulation leverages DEOP's hydrotropic and detergent properties. It allows for a high concentration of caustic soda and other builders to be incorporated into a stable aqueous solution with other surfactants, which would otherwise salt out.

Materials & Reagents:

ComponentFunctionWeight %
Deionized WaterSolvent55.0
Sodium Hydroxide (50% solution)Alkalinity Source, Saponifier30.0 (yields 15% active)
Diethyl Octyl Phosphate (DEOP) Hydrotrope, Detergent 5.0
Sodium Metasilicate PentahydrateBuilder, Corrosion Inhibitor5.0
Low-Foam Non-ionic SurfactantCo-surfactant, Wetting Agent5.0

Procedure:

  • Initial Mixing: In the main mixing vessel, charge the deionized water.

  • Builder Dissolution: With slow to moderate agitation, add the sodium metasilicate. Mix until fully dissolved.

  • Hydrotrope Addition: Slowly add the Diethyl Octyl Phosphate (DEOP). The causality is critical here: adding the hydrotrope before the main surfactant package ensures the system is primed to accept less soluble components without phase separation.

  • Caustic Addition: Carefully and slowly add the 50% sodium hydroxide solution. This is a highly exothermic step; ensure the vessel is properly vented and cooling is available if necessary.

  • Final Surfactant: Once the solution has cooled slightly and is uniform, add the low-foam non-ionic surfactant.

  • Homogenization & QC: Continue mixing until the solution is completely clear and homogeneous. The final product should be a stable, single-phase liquid. Test for pH (target >13) and stability at both elevated (40°C) and reduced (4°C) temperatures for one week.

Analytical Characterization & Safety

Analytical Methods

Proper characterization of both the raw material and the final formulation is essential for quality control and performance validation.

TechniquePurposeReference
Potentiometric Titration Determines acid value and the relative content of mono- and di-ester species in the raw material.[19][20]
³¹P NMR Spectroscopy Provides definitive structural information and precise quantification of different phosphate species.[19][21]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies active components within a complex formulation.[19]
Gas Chromatography (GC-MS) Used for identifying and quantifying phosphate esters and their degradation products in various matrices.[22][23]
Safety & Handling

Diethyl Octyl Phosphate and its formulations may be hazardous. Always consult the Safety Data Sheet (SDS) before handling.[24][25]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[25]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing.[24]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, bases, and sources of ignition.[24]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[25]

References

  • Lankem. (2022, September 9). Phosphate Esters for Metal Working. [Link]

  • Lankem. (2021, September 14). Phosphate Esters for Agrochemicals. [Link]

  • Zschimmer & Schwarz. Nonionic & Anionic Emulsifiers & Surfactants for Metalworking. [Link]

  • MySkinRecipes. Diethyl octylphosphonate. [Link]

  • Google Patents. (2017).
  • ASTM Digital Library. Phosphorus-Based Anionic Surface-Active Agents and Their Role in Agrochemical Formulations. [Link]

  • SVC Labs. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. [Link]

  • ASTM Digital Library. Hydrolytic Stability of Phosphate Ester Surfactants. [Link]

  • STLE.org. New generation of phosphate-esters for MWF. [Link]

  • HROC. (2024, February 14). Organic Phosphate Ester (OPE) – A Surfactant for Stability. [Link]

  • Kao Chemicals Europe. (2022, March). Metalworking fluids: Current options for machining multi-metal alloys. [Link]

  • INNOSPEC. Alkyl Phosphate Esters. [Link]

  • Croda Agriculture. Specialty Phosphate Esters. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Schaerer Schlaepfer. Organic phosphoric acid esters. [Link]

  • Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

  • National Institutes of Health. PubChem - Diethyl octylphosphonate. [Link]

  • Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.
  • ResearchGate. Study of analytical methods of high fatty alcohol phosphate ester. [Link]

  • P2 InfoHouse. Phosphate Esters: Chemistry and Properties. [Link]

  • AkzoNobel. Cleaning Applications. [Link]

  • International Journal of Scientific & Engineering Research. (2018, July 31). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. [Link]

  • Lankem. (2020, April 9). Phosphate Esters for Industrial & Institutional Cleaning. [Link]

  • Georganics. Diethyl phosphate - general description and application. [Link]

  • DOHOLL Chemical. octyl phosphate. [Link]

  • ResearchGate. (2016, July 10). Is there any methods to synthesize diethyl or dimethyl phosphate?. [Link]

  • Studylib. Advanced Cleaning Product Formulations: Volume 2. [Link]

  • National Institutes of Health. PubChem - Diethyl phosphate. [Link]

Sources

Application Notes and Protocols: Phosphoric Acid Diethyl Octyl Ester as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Phosphoric Acid Diethyl Octyl Ester as a corrosion inhibitor for steel. Drawing upon established principles of organophosphate inhibitors, this guide details the underlying mechanism of action, a plausible synthesis protocol, and rigorous experimental methodologies for evaluating its efficacy. The protocols are designed to be self-validating, incorporating electrochemical and surface analysis techniques to provide a holistic understanding of the inhibitor's performance. This guide is intended to empower researchers and scientists in the fields of materials science, chemical engineering, and drug development (where corrosion of manufacturing equipment is a concern) to effectively utilize and evaluate this class of corrosion inhibitors.

Introduction: The Challenge of Steel Corrosion and the Role of Organophosphate Inhibitors

The corrosion of steel is an electrochemical process that leads to the degradation of the material, resulting in significant economic losses and safety concerns across various industries.[1] The formation of iron oxides (rust) weakens the structural integrity of steel components. One of the most effective methods to mitigate corrosion is the use of corrosion inhibitors, which are chemical substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2]

Among the various classes of corrosion inhibitors, organophosphates, including phosphate esters like this compound, have garnered significant attention due to their high inhibition efficiencies and environmental acceptability compared to traditional heavy-metal-based inhibitors.[3] These molecules typically possess a polar head group containing phosphorus and oxygen atoms, which serves as the anchoring point to the metal surface, and a non-polar organic tail that forms a hydrophobic barrier.

Mechanism of Action: Surface Adsorption and Protective Film Formation

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive medium.[4][5] This process can be understood through the following key steps:

  • Adsorption: The polar phosphate head of the diethyl octyl phosphate molecule has a strong affinity for the steel surface. The oxygen and phosphorus atoms can donate lone pair electrons to the vacant d-orbitals of iron atoms, leading to chemisorption. Additionally, electrostatic interactions between the charged metal surface and the polar inhibitor molecule can contribute to physisorption.[4]

  • Protective Film Formation: Once adsorbed, the inhibitor molecules orient themselves on the steel surface. The long, non-polar octyl chains extend away from the surface, creating a dense, hydrophobic layer. This film acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and chloride ions to the steel surface.[5]

  • Mixed-Type Inhibition: Organophosphate inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[6] The protective film limits the area available for these reactions to occur.

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a steel surface.

Corrosion_Inhibition_Mechanism Fe Fe H2O H₂O O2 O₂ Cl Cl⁻ H2O->Fe O2->Fe Corrosion Attack Cl->Fe Inhibitor This compound (C₈H₁₇O)P(O)(OC₂H₅)₂ Inhibitor->Fe Adsorption (Chemisorption & Physisorption) Octyl_Chains Octyl Chains (Hydrophobic Barrier) Inhibitor->Octyl_Chains Self-Assembly Octyl_Chains->H2O Octyl_Chains->O2 Blocks Octyl_Chains->Cl

Caption: Corrosion inhibition mechanism of this compound on steel.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for research purposes. A plausible method is the Arbuzov reaction, followed by hydrolysis. A general synthesis approach for a related compound, n-octylphosphonic acid diethyl ester, is described in the literature and can be adapted.[7] Another general method involves the reaction of octanol with phosphorus pentoxide.[8]

A plausible synthesis route:

  • Reaction of 1-bromooctane with triethyl phosphite: In a reaction flask equipped with a reflux condenser and a dropping funnel, triethyl phosphite is reacted with 1-bromooctane. The reaction is typically carried out at elevated temperatures (e.g., 130-160°C) for several hours.[7]

  • Purification: The crude product, diethyl octylphosphonate, can be purified by vacuum distillation.[7]

Note: This is a generalized procedure. For detailed and safe laboratory synthesis, it is imperative to consult peer-reviewed synthetic chemistry literature.

Experimental Protocols for Evaluation

The effectiveness of a corrosion inhibitor is determined through a combination of electrochemical and surface analysis techniques. The following protocols provide a framework for a comprehensive evaluation of this compound.

Materials and Equipment
  • Steel Specimen: Carbon steel (e.g., API 5L grade B or mild steel with known composition) coupons.[2][9]

  • Corrosive Medium: Typically 1 M HCl or 3.5% NaCl solution to simulate acidic and neutral corrosive environments, respectively.[6][10]

  • Inhibitor Solutions: Solutions of this compound at various concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

  • Electrochemical Workstation: Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: steel specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite rod).

  • Surface Analysis Instruments: Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX), and X-ray Photoelectron Spectrometer (XPS).

  • Analytical Balance: For weight loss measurements.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the corrosion inhibitor.

Experimental_Workflow cluster_electrochem Electrochemical Methods cluster_surface Surface Characterization A Steel Specimen Preparation C Weight Loss Measurement A->C D Electrochemical Testing A->D E Surface Analysis A->E B Inhibitor Solution Preparation B->C B->D B->E F Data Analysis & Inhibition Efficiency Calculation C->F D->F D1 Potentiodynamic Polarization (PDP) D2 Electrochemical Impedance Spectroscopy (EIS) E->F E1 SEM / EDX E2 XPS

Sources

Application Notes and Protocols for Phosphoric Acid Diethyl Octyl Ester in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the application of Phosphoric Acid Diethyl Octyl Ester (CAS No. 20195-13-5) in modern agrochemical formulations. These notes detail its multifaceted role as a high-performance anionic surfactant, offering in-depth protocols for its use as an emulsifier, dispersant, and adjuvant. The causality behind experimental choices is explained to ensure both scientific integrity and practical, field-proven insights. All methodologies are designed as self-validating systems, supported by authoritative references.

Introduction: The Multifunctional Role of this compound

This compound is a versatile phosphate ester surfactant that has gained prominence in the agrochemical industry for its ability to enhance the stability and biological efficacy of pesticide formulations.[1] Its unique chemical structure, possessing both a lipophilic octyl group and a hydrophilic diethyl phosphate head, allows it to function effectively at oil-water interfaces. This makes it an invaluable component in a variety of formulation types, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and as a tank-mix adjuvant.[1]

The primary functions of this compound in agrochemical formulations include:

  • Emulsifier: In EC formulations, it facilitates the spontaneous formation of a stable oil-in-water emulsion when the concentrate is diluted in the spray tank.[1]

  • Dispersant: For SC formulations, it adsorbs onto the surface of solid active ingredient particles, preventing their agglomeration and ensuring a stable, uniform suspension in water.

  • Adjuvant: When tank-mixed, it can improve the wetting, spreading, and penetration of the active ingredient on the target plant surface, thereby enhancing its overall performance.[2]

  • Compatibility Agent: Its hydrotropic and electrolyte tolerance properties make it suitable for improving the compatibility of pesticide and micronutrient mixtures.[1]

The performance of phosphate esters like this compound is significantly influenced by the ratio of monoester to diester produced during its synthesis. This ratio can be controlled during manufacturing to optimize its properties for specific applications.[1]

Mechanism of Action as an Adjuvant

The efficacy of many pesticides is limited by their ability to reach and penetrate the target organism. This compound, as a potent adjuvant, overcomes these barriers through a multi-pronged mechanism. As a surfactant, it reduces the surface tension of spray droplets, leading to improved wetting and spreading on the waxy cuticle of plant leaves. This increased contact area maximizes the potential for absorption. Furthermore, the lipophilic octyl tail of the molecule can interact with the lipid components of the plant cuticle, disrupting its structure and facilitating the penetration of the active ingredient into the plant tissues.

Adjuvant Mechanism of Action cluster_0 Spray Droplet cluster_1 Leaf Surface SprayDroplet Spray Droplet (High Surface Tension) LeafSurface Waxy Cuticle of Leaf SprayDroplet->LeafSurface Reduced Surface Tension (Improved Wetting & Spreading) PA_Ester Phosphoric Acid Diethyl Octyl Ester Penetration Enhanced Penetration of Active Ingredient LeafSurface->Penetration Disruption of Cuticle Structure

Caption: Mechanism of this compound as an adjuvant.

Application in Emulsifiable Concentrate (EC) Formulations

Emulsifiable Concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent, along with a blend of emulsifiers. Upon dilution with water, a stable oil-in-water emulsion is formed. This compound is an effective anionic emulsifier in these systems, often used in combination with non-ionic surfactants to achieve optimal stability.

Protocol for EC Formulation Development

This protocol outlines the steps for developing a stable 40% w/w EC formulation for a systemic insecticide using this compound.

Objective: To create a physically and chemically stable EC formulation that forms a spontaneous and stable emulsion upon dilution.

Materials:

  • Systemic Insecticide (Active Ingredient - AI)

  • Aromatic Solvent (e.g., Solvesso™ 150)

  • This compound (Anionic Emulsifier)

  • Non-ionic Emulsifier blend (e.g., Castor oil ethoxylate and alcohol ethoxylate)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

  • Homogenizer (optional)

  • Particle size analyzer (for emulsion droplet size)

  • CIPAC standard hard water

Procedure:

  • Solubility Assessment: Determine the solubility of the AI in the chosen solvent at various temperatures to ensure it remains in solution during storage.

  • Emulsifier Selection:

    • Prepare a solution of the AI in the solvent at the target concentration (40% w/w).

    • In separate beakers, prepare various blends of this compound and the non-ionic emulsifier blend. A typical starting point is a 1:1 ratio, with the total emulsifier concentration at 5-10% of the formulation.

    • Add a small amount of the AI/solvent solution to each emulsifier blend and mix thoroughly.

  • Emulsion Stability Testing:

    • To 95 mL of CIPAC standard hard water in a 100 mL graduated cylinder, add 5 mL of the formulated EC.

    • Invert the cylinder 10-30 times and allow it to stand.

    • Observe the spontaneity of emulsion formation (the "bloom") and record any cream, oil separation, or sedimentation at 30 minutes, 2 hours, and 24 hours.

    • A stable emulsion will appear milky and homogenous with minimal separation.

  • Optimization:

    • Adjust the ratio of anionic to non-ionic emulsifiers and the total emulsifier concentration to achieve the best emulsion stability.

    • The optimal formulation should exhibit good spontaneity and remain stable for at least 24 hours.

  • Physicochemical Property Analysis:

    • For the optimized formulation, measure key properties such as density, viscosity, and flashpoint.

    • Conduct accelerated storage stability tests at elevated temperatures (e.g., 54°C for 14 days) to predict long-term shelf life.

Application in Suspension Concentrate (SC) Formulations

Suspension Concentrates are formulations where a solid, water-insoluble active ingredient is dispersed in water. This compound acts as a highly effective dispersant in these systems, preventing the agglomeration and settling of the AI particles.

Protocol for SC Formulation Development

This protocol provides a method for preparing a stable SC formulation using a phosphate ester like this compound as the primary dispersant.

Objective: To produce a stable, flowable SC with a fine and uniform particle size.

Materials:

  • Water-insoluble solid pesticide (Active Ingredient - AI)

  • This compound (Dispersant)

  • Wetting agent (e.g., a sodium lignosulfonate)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Deionized water

Equipment:

  • High-shear mixer

  • Bead mill

  • Particle size analyzer

  • Viscometer

  • Microscope

Procedure:

  • Premix Preparation:

    • In a beaker, combine the water, antifreeze, wetting agent, and this compound.

    • While stirring with a high-shear mixer, slowly add the solid AI to form a slurry.

  • Milling:

    • Transfer the slurry to a bead mill.

    • Mill the mixture until the desired particle size is achieved. The target is typically an average particle size of less than 5 microns for a stable suspension.

    • Monitor the particle size distribution during milling.

  • Final Formulation:

    • After milling, transfer the suspension to a mixing vessel.

    • Slowly add the thickener (pre-hydrated if necessary) and the antifoaming agent while stirring gently.

    • Continue mixing until the formulation is homogeneous.

  • Quality Control and Stability Testing:

    • Measure the final viscosity and particle size distribution.

    • Conduct accelerated storage tests at elevated temperatures to check for any signs of particle growth (Ostwald ripening) or hard sedimentation.

    • Perform freeze-thaw stability tests to ensure the formulation remains stable under fluctuating temperatures.

Typical SC Formulation Composition:

ComponentFunctionConcentration (% w/w)
Active IngredientPesticide10 - 40
This compoundDispersant5 - 10
Wetting AgentAids in initial wetting of AI1 - 3
AntifreezePrevents freezing5 - 10
ThickenerPrevents settling0.1 - 0.5
Antifoaming AgentPrevents foam during production and use0.1 - 0.5
WaterCarrierto 100

Performance Data: Adjuvant Effect on Herbicide Efficacy

The addition of phosphate ester-based surfactants can significantly improve the biological performance of herbicides. The following data from a patent demonstrates the enhanced efficacy of glyphosate when formulated with a phosphate ester surfactant.

TreatmentUse Rate (% v/v)% Control (7 Days After Treatment)% Control (14 Days After Treatment)
Glyphosate (Rodeo®) alone-2324
Glyphosate + Phosphate Ester Surfactant A0.54555
Glyphosate + Phosphate Ester Surfactant A1.06070
Glyphosate + Phosphate Ester Surfactant B0.55065
Glyphosate + Phosphate Ester Surfactant B1.06878

Data adapted from patent WO2001011958A1. The specific phosphate ester surfactants (A and B) are tallow amine ethoxylate-based, demonstrating the general principle of efficacy enhancement by this class of compounds.[2]

Caption: Increase in glyphosate efficacy with phosphate ester adjuvants.

Compatibility and Stability

This compound generally exhibits good compatibility with a wide range of active ingredients and other formulants. Phosphate esters are known for their stability over a broad pH range. Studies on the hydrolytic stability of phosphate ester surfactants have shown little evidence of hydrolysis after seven days of exposure at ambient and elevated temperatures, with only minor effects noted due to temperature and water concentration.[3][4] This robust stability is advantageous for ensuring the shelf-life of agrochemical formulations.

Regulatory Information

In the United States, adjuvants and other inert ingredients in pesticide formulations are regulated by the Environmental Protection Agency (EPA). While specific regulations for "this compound" should be verified against the most current EPA lists, many phosphate esters are approved for use in agrochemical formulations. Formulators should always consult the latest version of the Code of Federal Regulations (CFR), specifically 40 CFR Part 180, and the EPA's Inert Ingredient Finder for the most up-to-date regulatory status of any formulation component.

Conclusion

This compound is a highly versatile and effective surfactant for use in agrochemical formulations. Its ability to function as an emulsifier, dispersant, and adjuvant makes it a valuable tool for formulation scientists seeking to develop stable and efficacious pesticide products. The protocols and data presented in these application notes provide a solid foundation for the successful incorporation of this technology into a range of agrochemical products.

References

  • WO2001011958A1 - Phosphate ester-based surfactant adjuvants and compositions thereof - Google P
  • Phosphate Esters for Agrochemicals - Lankem. (2021-09-14). (URL: [Link])

  • Hydrolytic Stability of Phosphate Ester Surfactants - ASTM Digital Library. (URL: [Link])

  • Phosphorus-Based Anionic Surface-Active Agents and Their Role in Agrochemical Formulations - ASTM Digital Library. (URL: [Link])

  • PHOSPHATE ESTERS - Ataman Kimya. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for organophosphate purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Phosphoric Acid Diethyl Octyl Ester, hereafter referred to as Diethyl Octyl Phosphate (DEOP). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of DEOP.

Q1: What are the most common impurities I should expect in my crude DEOP sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis method. The two most common routes to dialkyl phosphates are the reaction of an alcohol with phosphorus oxychloride (POCl₃) or the Michaelis-Arbuzov reaction.

  • From POCl₃ Synthesis: If you've synthesized DEOP from octanol, triethylamine, and phosphorus oxychloride, common impurities include:

    • Unreacted Starting Materials: Residual octanol, triethylamine, and related salts (e.g., triethylamine hydrochloride).

    • Byproducts: Tri-octyl phosphate or other mixed trialkyl phosphates are significant potential byproducts.[1][2] The formation of these is a common issue in traditional production processes.[1] Monoalkyl phosphates can also form if stoichiometry is not carefully controlled.

  • From Michaelis-Arbuzov Type Reactions: If using a method involving triethyl phosphite and an octyl halide, you may encounter:

    • Unreacted Starting Materials: Excess triethyl phosphite or unreacted octyl halide.[3][4]

    • Solvent Residues: Traces of solvents used during the synthesis and workup, such as toluene or THF.[3][5]

  • General Impurities (All Methods):

    • Degradation Products: Phosphonic acids or other hydrolyzed species can form if the product is exposed to moisture, especially at elevated temperatures.

    • Oxidized Byproducts: Small amounts of related oxidized species may be present.[3]

Q2: My initial analysis (TLC/NMR) shows multiple spots/peaks. How do I decide on a purification strategy?

A2: Your initial analysis is the most critical step in designing a purification workflow. The nature and polarity of the impurities dictate the best approach. The following decision tree can guide your choice.

G start Analyze Crude DEOP (TLC, NMR) ionic_check Are impurities mainly ionic/highly polar? (e.g., salts, phosphonic acids) start->ionic_check scale_check What is the scale of the reaction? ionic_check->scale_check No wash Aqueous Wash (Acid/Base/Brine) ionic_check->wash Yes thermostable_check Is the product and impurity profile thermally stable? scale_check->thermostable_check Process Scale (> 5g) chromatography Flash Column Chromatography scale_check->chromatography Lab Scale (< 5g) thermostable_check->chromatography No distill High-Vacuum Distillation thermostable_check->distill Yes wash->scale_check Proceed to next step if further purification needed hplc Preparative HPLC (For co-eluting impurities) chromatography->hplc Impurities co-elute?

Caption: Decision workflow for selecting a purification method.

Q3: Can I purify DEOP by distillation? What are the potential risks?

A3: Yes, high-vacuum distillation is a viable method, particularly for larger scales where chromatography is less practical. A Chinese patent describes purifying n-octyl diethyl phosphonate by distillation at 190-195°C under a vacuum of 0.085-0.086 MPa, achieving purities of 99-99.2%.

However, there are significant risks:

  • Thermal Decomposition: Organophosphates can decompose at elevated temperatures.[1][3] This is especially true for phosphate esters compared to the more stable phosphonates. Exposure to heat can increase the content of oxygenated phosphorus compound impurities.[6] It is crucial to use a high-vacuum system to lower the boiling point and minimize residence time at high temperatures.

  • Safety: Always conduct distillation behind a blast shield and monitor the temperature carefully to prevent runaway reactions or degradation.

Q4: My product has a strong odor and my NMR shows impurities around 4.1 ppm (quartet) and 1.3 ppm (triplet). What is this and how do I remove it?

A4: This spectral signature is characteristic of triethyl phosphite, a common starting material. Its volatility also contributes to a distinct odor. The most effective way to remove it is with an acidic aqueous wash.[3] By washing the crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with dilute HCl, the basic phosphite is protonated and partitions into the aqueous layer. This should be followed by a wash with saturated sodium bicarbonate and then brine to neutralize any remaining acid and remove water, respectively.[3]

Part 2: Troubleshooting Guide

This table provides solutions to specific problems you may encounter during the purification process.

Issue Potential Cause Recommended Solution
Low yield after purification Product loss during aqueous washes. Minimize the number of washes. Ensure the pH of the aqueous layer is not excessively acidic or basic, which could hydrolyze the ester. Check the aqueous layers by TLC to ensure the product is not partitioning out.[3]
Poor separation during chromatography. The solvent system is not optimal, leading to broad bands and product loss in mixed fractions. Perform thorough TLC analysis to find a solvent system that gives good separation (ΔRf > 0.2).
Product purity does not improve after column chromatography Co-eluting impurities. The polarity of the impurity is too similar to the product. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). If impurities persist, consider an alternative method like preparative HPLC.[3]
Column runs very slowly or clogs Sample is too viscous or contains particulates. High concentrations of nucleic acids from cell lysates can cause viscosity. Dilute the sample or treat with DNase. Ensure the crude sample is free of precipitated salts by pre-filtering it through a plug of celite or a 0.45 µm filter.
Product appears to degrade on the silica gel column Silica gel is too acidic. DEOP may be sensitive to the acidic nature of standard silica gel. Neutralize the silica gel by pre-washing the column with your eluent containing a small amount of a neutralizer like triethylamine (~0.1-0.5%). Alternatively, use a different stationary phase like neutral alumina.

Part 3: Detailed Experimental Protocols

These protocols are generalized and should be adapted based on your specific impurity profile and scale.

Protocol 1: Purification by Aqueous Washing

This method is ideal for removing ionic, acidic, or basic impurities like amine salts, phosphonic acids, or residual triethyl phosphite.

  • Dissolve Crude Product: Dissolve the crude DEOP in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 1g per 10-20 mL.

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Acid Wash (Optional): To remove basic impurities like triethylamine or unreacted triethyl phosphite, wash the organic layer with an equal volume of 1 M HCl.[3] Drain the lower aqueous layer.

  • Base Wash (Optional): To remove acidic impurities, wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution.[3] Vent the funnel frequently to release CO₂ pressure. Check that the aqueous layer is basic (pH > 8). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove the bulk of dissolved water and residual ionic impurities.[3][7]

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common and effective method for purifying DEOP on a laboratory scale, capable of separating compounds with different polarities.[8]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Select Solvent System via TLC (e.g., Start with 20% EtOAc in Hexanes) slurry 2. Prepare Silica Gel Slurry (50-100x weight of crude) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dissolve in min. solvent, adsorb onto silica) pack->load elute 5. Elute Column (Start with low polarity, gradually increase) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Standard workflow for flash column chromatography.

  • Select Eluent System: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your product from its impurities. A good target Rf for the product is ~0.3. A gradient of ethyl acetate in hexanes is a common starting point.[3][9]

  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.[3] Wet the column with your initial, non-polar eluent.

  • Load the Sample: Dissolve the crude DEOP in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.[3] This "dry loading" technique typically results in better separation.

  • Elute and Collect: Begin eluting with the non-polar solvent (e.g., 100% hexanes) and collect fractions. Gradually increase the eluent polarity according to your TLC analysis (e.g., move from 10% to 20% to 40% ethyl acetate in hexanes).[9]

  • Analyze and Combine: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product and concentrate them under reduced pressure to obtain the final, purified DEOP.

Part 4: Purity and Yield Expectations

The achievable purity depends heavily on the chosen method and the nature of the impurities. The following table provides a general guideline based on data for similar organophosphorus compounds.

Purification Method Typical Purity Achieved Key Advantages Key Limitations
Aqueous Wash 85-95%[3]Fast, simple, effective for ionic impurities.Ineffective for non-polar, neutral impurities.
Flash Chromatography >95-99%[9]High resolution, versatile for many impurity types.Can be time-consuming, uses significant solvent.
High-Vacuum Distillation >99%Excellent for large scales, removes non-volatile impurities.Risk of thermal decomposition, not for thermolabile compounds.[1][3]

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). Analytical Methods.
  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • Google Patents. (n.d.). CN105503944A - Method for preparing n-octylphosphonic acid.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS.
  • BenchChem. (n.d.). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate.
  • Thieme E-Journals. (n.d.). Synthesis / Full Text.
  • BenchChem. (n.d.). DIETHYL 1-OCTYLPHOSPHONATE | 1068-07-1.
  • Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid. (2010, December 30).
  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • BenchChem. (n.d.). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate.

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Technical Support Center: Optimizing Reaction Conditions for Phosphoric Acid Diethyl Octyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phosphoric Acid Diethyl Octyl Ester (DEOE). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the causal factors behind experimental outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of Primary Synthetic Routes

The synthesis of this compound, an organophosphate, can be approached through several reliable methods.[1] The two most prevalent and robust routes in laboratory settings are the Atherton-Todd reaction and the phosphorylation of 1-octanol using a pre-formed chlorophosphate . Understanding the fundamentals of these pathways is crucial for effective troubleshooting.

  • Atherton-Todd Reaction: This method involves the reaction of a dialkyl phosphite (in this case, diethyl phosphite) with an alcohol (1-octanol) in the presence of a base (typically a tertiary amine) and a halogenating agent like carbon tetrachloride.[2][3] The reaction proceeds through an in situ formation of a reactive dialkyl chlorophosphate intermediate.[4]

  • Chlorophosphate Route: This is often a two-step process where phosphorus oxychloride (POCl₃) is first reacted with ethanol to form diethyl chlorophosphate.[5] This intermediate is then reacted with 1-octanol in the presence of a base to yield the final product. This method offers good control over stoichiometry and can minimize certain side products.[6]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound.

Section 2.1: Low Yield and Incomplete Reactions

Q1: My reaction yield is consistently below 50%. What are the most common culprits?

A: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures. The most common issues are:

  • Moisture Contamination: Organophosphorus reagents, particularly chlorophosphates and phosphorus pentoxide, are highly sensitive to moisture.[7][8] Water will hydrolyze your reactive intermediates, leading to the formation of phosphoric acid byproducts and reducing the yield of the desired ester. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Sub-optimal Base Selection (Atherton-Todd): The choice of base is critical. While triethylamine is commonly used, its basicity and nucleophilicity can influence the reaction pathway.[4] A base that is too weak may not efficiently deprotonate the phosphite, while a highly nucleophilic base could potentially react with intermediates.

  • Inadequate Temperature Control: Phosphorylation reactions can be exothermic.[9] An initial low temperature (e.g., 0 °C) during the addition of reactive reagents like diethyl chlorophosphate is often necessary to prevent side reactions.[10] Subsequently, allowing the reaction to warm to room temperature or applying gentle heat may be required to drive it to completion.

  • Inefficient Mixing: In heterogeneous reaction mixtures (e.g., if amine salts precipitate), poor stirring can lead to localized concentration gradients and stalled reactions.

Q2: My NMR analysis shows significant amounts of unreacted 1-octanol and diethyl phosphite even after prolonged reaction times. How can I drive the reaction to completion?

A: To drive the equilibrium towards the product, consider the following:

  • Stoichiometric Adjustments: Using a slight excess (1.1 to 1.2 equivalents) of the phosphorylating agent (e.g., diethyl phosphite/CCl₄ or diethyl chlorophosphate) can help consume all the limiting 1-octanol.

  • Removal of Byproducts: In the Atherton-Todd reaction, the base (e.g., triethylamine) neutralizes the HCl formed, precipitating as an ammonium salt.[2] This removal of a product effectively drives the reaction forward according to Le Chatelier's principle. Ensure you are using at least a stoichiometric equivalent of the base.

  • Temperature and Time: If the reaction is proceeding slowly at room temperature, gentle heating to 40-50 °C may increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR to determine the optimal reaction time and avoid decomposition.

Section 2.2: Impurity Profiles and Side Reactions

Q3: I've isolated my product, but I'm seeing an impurity with a similar structure. What could it be and how do I prevent it?

A: The most common structural impurity is triethyl phosphate . This arises if ethanol, present as a reagent or impurity, competes with 1-octanol for the reactive chlorophosphate intermediate. Another possibility is the formation of pyrophosphates , especially if there is any moisture that leads to partial hydrolysis of the chlorophosphate intermediate.[4]

Prevention Strategy:

  • Purity of Intermediates: If you are preparing diethyl chlorophosphate separately, ensure it is pure and free of residual ethanol before reacting it with 1-octanol.

  • Controlled Reagent Addition: When using the POCl₃ method, adding the alcohol slowly to the phosphorus oxychloride at a low temperature helps to control the reaction and improve selectivity, minimizing the formation of trialkyl phosphates.[5]

Q4: In my Atherton-Todd reaction, I'm getting a complex mixture of byproducts. What are the expected side reactions?

A: The Atherton-Todd reaction, while effective, can have side reactions if not properly controlled.[4] The primary intermediate, diethyl chlorophosphate, is highly reactive and may not be stable enough to persist if generated too quickly or at too high a temperature.[2] The base and solvent can also participate in side reactions. For instance, the trichloromethyl anion (CCl₃⁻) is formed, which can lead to other chlorinated byproducts.[11]

To minimize these issues:

  • Maintain a low reaction temperature during the initial addition of reagents.

  • Use a non-nucleophilic, sterically hindered base if side reactions with the base are suspected.

  • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphite starting material.

Section 2.3: Purification and Characterization

Q5: What is the recommended method for purifying this compound?

A: As a relatively non-volatile oil, the two primary purification methods are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is effective for removing lower-boiling impurities like unreacted starting materials or solvents. However, organophosphates can be susceptible to thermal degradation.[12] Use a high vacuum and the lowest possible temperature.

  • Silica Gel Column Chromatography: This is the most common and generally most effective method for achieving high purity.[10] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually successful. The polarity of the product is moderate, allowing for good separation from non-polar starting materials and highly polar salt byproducts.

Q6: My product appears to be decomposing during workup or storage. How can I improve its stability?

A: Phosphate esters are susceptible to hydrolysis, especially under acidic or basic conditions.

  • Neutral Workup: During the aqueous workup, ensure the pH is kept neutral. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash to remove excess water.

  • Thorough Drying: Dry the final organic extract thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating.

  • Inert Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., 4 °C) to minimize degradation over time.

Data Summary and Visualization

Quantitative Data Tables

Table 1: Comparison of Primary Synthetic Routes

ParameterAtherton-Todd ReactionChlorophosphate Route
Starting Materials Diethyl phosphite, 1-Octanol, CCl₄, BasePOCl₃, Ethanol, 1-Octanol, Base
Key Intermediate Diethyl chlorophosphate (in situ)Diethyl chlorophosphate (isolable)
Primary Advantage One-pot procedureBetter stoichiometric control
Common Issues Side reactions from CCl₃⁻, base reactivityMoisture sensitivity, potential for triester impurities
Typical Yield 60-85%70-90%

Table 2: Quick Troubleshooting Guide

SymptomPotential CauseRecommended Action
Low Yield Moisture in reagents/glasswareUse anhydrous reagents and oven-dried glassware.
Reaction not at completionUse slight excess of phosphorylating agent; gentle heating.
Multiple Spots on TLC Side reactionsMaintain low temperature during reagent addition.
Impure starting materialsPurify reagents before use.
Product Decomposition Acidic/basic residue; heatNeutralize during workup; use high vacuum for distillation.
Diagrams and Workflows

A logical workflow is critical for reproducible success. The following diagrams illustrate the key processes and decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Anhydrous Reagents Anhydrous Reagents Inert Atmosphere Inert Atmosphere Cool to 0C Cool to 0C Slowly Add Reagents Slowly Add Reagents Cool to 0C->Slowly Add Reagents Warm to RT Warm to RT Slowly Add Reagents->Warm to RT Monitor by TLC/NMR Monitor by TLC/NMR Warm to RT->Monitor by TLC/NMR Quench Reaction Quench Reaction Monitor by TLC/NMR->Quench Reaction Aqueous Wash (Neutral) Aqueous Wash (Neutral) Quench Reaction->Aqueous Wash (Neutral) Dry Organic Layer Dry Organic Layer Aqueous Wash (Neutral)->Dry Organic Layer Purify (Column/Distill) Purify (Column/Distill) Dry Organic Layer->Purify (Column/Distill)

Caption: General experimental workflow for synthesis.

G Start Low Yield Observed Check_SM Starting Materials (SM) Present in Final NMR? Start->Check_SM Check_Side_Products Unexpected Side Products? Check_SM->Check_Side_Products No Action_Completion Incomplete Reaction: - Increase reaction time/temp - Use excess phosphorylating agent Check_SM->Action_Completion Yes Check_Workup Significant Mass Loss During Purification? Check_Side_Products->Check_Workup No Action_Conditions Side Reactions: - Lower initial temperature - Check reagent purity - Ensure inert atmosphere Check_Side_Products->Action_Conditions Yes Action_Purification Purification Issue: - Use column chromatography - Avoid high temp distillation - Check for hydrolysis Check_Workup->Action_Purification Yes End Yield Optimized Check_Workup->End No Action_Completion->End Action_Conditions->End Action_Purification->End

Caption: Troubleshooting decision tree for low yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Atherton-Todd Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

  • Preparation: Under an argon atmosphere, add anhydrous 1-octanol (1.0 eq) and diethyl phosphite (1.1 eq) to a flask containing an anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) at 0 °C.

  • Reagent Addition: Slowly add triethylamine (1.2 eq) to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, staining with potassium permanganate.

  • Workup: Quench the reaction by adding cold water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexanes gradient) to yield the pure product.

Protocol 2: Synthesis via Diethyl Chlorophosphate

  • Intermediate Synthesis: Caution: POCl₃ is highly corrosive and toxic. Under an argon atmosphere, add diethyl chlorophosphate (1.1 eq) to a flask containing anhydrous dichloromethane and a magnetic stir bar. Cool the solution to 0 °C.

  • Alcohol Addition: In a separate flask, prepare a solution of 1-octanol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Add the 1-octanol/base solution dropwise to the stirred diethyl chlorophosphate solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of 1-octanol.

  • Workup and Purification: Follow steps 4 and 5 from the Atherton-Todd protocol to work up and purify the final product.

References

  • Kosolapoff, G. M. (1953). Organic Phosphorus Compounds. IV.1 A Study of the Transesterification of Dialkyl Alkylphosphonites. Journal of the American Chemical Society, 75(7), 1500–1502. Available from: [Link]

  • Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.
  • Wikipedia. (n.d.). Diethylphosphite. Available from: [Link]

  • Wikipedia. (n.d.). Organophosphate. Available from: [Link]

  • ResearchGate. (n.d.). The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Atherton–Todd reaction. Available from: [Link]

  • Royal Society of Chemistry. (2022). From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. Green Chemistry, 24(23), 8966-8999. Available from: [Link]

  • Wikipedia. (n.d.). Réaction d'Atherton-Todd. Available from: [Link]

  • PubMed Central (PMC). (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of phosphorous acid-diethyl ester-chloride. Available from: [Link]

  • Sciencemadness Discussion Board. (2006). synthesis of organophosphate??. Available from: [Link]

  • Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Available from: [Link]

  • Chemistry LibreTexts. (2022). 9.5: Phosphorylation of Alcohols. Available from: [Link]

  • ACS Publications. (1997). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. The Journal of Organic Chemistry, 62(21), 7288–7297. Available from: [Link]

  • YouTube. (2021). Advanced Organic Chemistry - Organophosphorus Chemistry 1. Available from: [Link]

  • Chemsrc. (n.d.). diethyl octyl phosphate | CAS#:20195-13-5. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and application of octanol phosphoric ester. Available from: [Link]

  • PubMed Central (PMC). (2019). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Available from: [Link]

  • PubMed Central (PMC). (2014). Atherton–Todd reaction: mechanism, scope and applications. Available from: [Link]

  • Vinuthana Pharma Tech Pvt Ltd. (n.d.). Diethyl Phosphite (DEP). Available from: [Link]

  • Google Patents. (1950). US2510033A - Manufacture of phosphoric acid esters.
  • Lirias - KU Leuven. (2024). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Available from: [Link]

  • ChemBK. (n.d.). Diethyl phosphite. Available from: [Link]

  • Chemistry LibreTexts. (2021). 18.8: Oxidative Phosphorylation. Available from: [Link]

  • ResearchGate. (2016). Is there any methods to synthesize diethyl or dimethyl phosphate?. Available from: [Link]

  • Royal Society of Chemistry. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Green Chemistry, 25(11), 4437-4442. Available from: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et₂SBr•SbCl₅Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Available from: [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available from: [Link]

  • Google Patents. (1981). US4247490A - Process for the purification of dialkylphosphorochloridothioates.

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minimizing side-product formation in diethyl octyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of diethyl octyl phosphate. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side-products. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of diethyl octyl phosphate, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low Yield of Diethyl Octyl Phosphate

Q: I performed the synthesis of diethyl octyl phosphate via the Michaelis-Arbuzov reaction, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in the Michaelis-Arbuzov reaction for diethyl octyl phosphate synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate.[1] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the product or starting materials.[1]

    • Recommendation: Carefully monitor and control the reaction temperature. If you suspect incomplete conversion, consider a modest increase in temperature or a longer reaction time, while monitoring for signs of degradation (e.g., darkening of the reaction mixture). The use of a high-boiling point solvent can help maintain a consistent temperature.

  • Reaction Time: Ensure the reaction has been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, to determine the optimal reaction time.[2]

2. Assess the Purity and Reactivity of Your Starting Materials:

  • Alkyl Halide Reactivity: The choice of octyl halide is critical. The reactivity follows the order: octyl iodide > octyl bromide > octyl chloride.[1][3] If you are using octyl chloride, the reaction will be slower and may require more forcing conditions. Primary alkyl halides, like 1-octyl halides, are ideal substrates.[1][3]

    • Recommendation: If feasible, use octyl bromide or octyl iodide for a more efficient reaction. Ensure your alkyl halide is free of impurities, especially water.

  • Triethyl Phosphite Quality: The presence of impurities in triethyl phosphite, such as diethyl hydrogen phosphite or triethyl phosphate, can affect the reaction.[4] Amines or their hydrochlorides can also interfere with the alkylation.[4]

    • Recommendation: Use freshly distilled or high-purity triethyl phosphite.

3. Consider Catalysis for Milder Conditions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly accelerate the reaction, often allowing it to proceed at room temperature.[5] This can be particularly beneficial if your substrates are thermally sensitive.

    • Recommendation: Explore Lewis acid-catalyzed conditions as a milder and potentially more efficient alternative to high-temperature synthesis.[5]

Problem 2: Presence of Triethyl Phosphate as a Major Byproduct

Q: My final product is contaminated with a significant amount of triethyl phosphate. How is this forming and what are the best strategies to prevent and remove it?

A: Triethyl phosphate is a common impurity in this synthesis. Its presence can arise from a few sources:

Causality of Formation:

  • Oxidation of Triethyl Phosphite: Trivalent phosphorus compounds like triethyl phosphite are susceptible to oxidation to their pentavalent phosphate counterparts, especially at elevated temperatures or in the presence of oxidizing agents.

  • Impurity in Starting Material: The triethyl phosphite starting material may already contain triethyl phosphate as an impurity.[4]

Prevention and Removal Strategies:

StrategyDescriptionKey Considerations
Use High-Purity Reagents Start with triethyl phosphite that has a low triethyl phosphate content.Check the supplier's specifications or purify the triethyl phosphite by distillation before use.[4]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the triethyl phosphite.This is especially important when using high reaction temperatures.
Optimized Stoichiometry Using a slight excess of the octyl halide can help ensure that the triethyl phosphite is consumed in the desired reaction.A molar ratio of triethyl phosphite to n-octyl bromide of 1.4:1 to 1.6:1 has been reported in patent literature.[6]
Purification by Vacuum Distillation Diethyl octyl phosphate has a higher boiling point than triethyl phosphate. Fractional distillation under reduced pressure is an effective method for separation.Careful control of the vacuum and temperature is necessary to avoid product decomposition.
Chromatographic Purification For smaller scale preparations or when high purity is required, column chromatography on silica gel can be used to separate diethyl octyl phosphate from triethyl phosphate.[7]A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be determined.[7]
Problem 3: Formation of Monoethyl Octyl Phosphate

Q: I've detected the presence of monoethyl octyl phosphate in my product mixture. What leads to its formation and how can I avoid it?

A: The formation of monoethyl octyl phosphate is typically due to the hydrolysis of one of the ethyl ester groups of the desired diethyl octyl phosphate.

Causality of Formation:

  • Presence of Water: Water in the reaction mixture or introduced during the workup can lead to the hydrolysis of the phosphate ester. This hydrolysis can be catalyzed by acidic or basic conditions.

  • Incomplete Esterification: If the reaction is not driven to completion, or if alternative synthetic routes are used, mono-esterified products may be present. For instance, methods starting from phosphorus pentoxide and alcohols can produce a mixture of mono- and di-alkyl phosphates.[8]

Prevention Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert, dry atmosphere.

  • Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time.

  • Appropriate Synthetic Route: The Michaelis-Arbuzov reaction is generally preferred for the synthesis of dialkyl phosphates as it tends to give cleaner product profiles compared to methods involving phosphorus pentoxide.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Michaelis-Arbuzov reaction for diethyl octyl phosphate synthesis?

A1: The Michaelis-Arbuzov reaction is a two-step process.[3][10]

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the octyl halide. This forms a quasi-phosphonium salt intermediate.[11]

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate in an SN2 reaction. This results in the formation of the final product, diethyl octyl phosphate, and a molecule of ethyl halide as a byproduct.[10]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite Triethyl Phosphite Phosphonium_Salt Quasi-phosphonium Salt Triethyl_Phosphite->Phosphonium_Salt Nucleophilic Attack Octyl_Halide Octyl Halide Octyl_Halide->Phosphonium_Salt Diethyl_Octyl_Phosphate Diethyl Octyl Phosphate Phosphonium_Salt->Diethyl_Octyl_Phosphate Dealkylation (SN2) Ethyl_Halide Ethyl Halide Phosphonium_Salt->Ethyl_Halide

Caption: Michaelis-Arbuzov Reaction Pathway.

Q2: Are there any competing reactions I should be aware of?

A2: Yes, the most notable competing reaction is the Perkow reaction , which can occur if there are carbonyl groups in the α-position to the halogen in the alkyl halide (e.g., α-halo ketones).[10] This reaction leads to the formation of a vinyl phosphate instead of the desired phosphonate. For the synthesis of diethyl octyl phosphate from a simple octyl halide, the Perkow reaction is not a concern. However, it's a crucial consideration when working with more complex substrates. Higher temperatures tend to favor the Arbuzov product over the Perkow product.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

  • ³¹P NMR Spectroscopy: This is a powerful tool for monitoring the reaction progress as the phosphorus chemical shifts of the starting triethyl phosphite, the intermediate phosphonium salt, and the final diethyl octyl phosphate product are distinct. It is also excellent for quantifying phosphorus-containing impurities.[9][12]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like diethyl octyl phosphate and can be used for purity assessment.[13] GC-MS provides structural information for identifying unknown impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for non-volatile or thermally labile compounds and can effectively separate the desired product from impurities.[12]

Troubleshooting_Workflow Start Low Yield of Diethyl Octyl Phosphate Check_Temp Is the reaction temperature in the optimal range (120-160°C)? Start->Check_Temp Check_Time Has the reaction been monitored to completion (TLC, 31P NMR)? Check_Temp->Check_Time Yes Increase_Temp Increase temperature or prolong reaction time. Check_Temp->Increase_Temp No Check_Reagents Are the starting materials pure and reactive enough? Check_Time->Check_Reagents Yes Optimize_Time Determine optimal reaction time. Check_Time->Optimize_Time No Consider_Catalyst Have you considered using a Lewis acid catalyst? Check_Reagents->Consider_Catalyst Yes Use_Better_Reagents Use purer reagents or a more reactive alkyl halide. Check_Reagents->Use_Better_Reagents No Add_Catalyst Perform the reaction with a Lewis acid at a lower temperature. Consider_Catalyst->Add_Catalyst No Success Improved Yield Consider_Catalyst->Success Yes Increase_Temp->Success Optimize_Time->Success Use_Better_Reagents->Success Add_Catalyst->Success

Caption: Troubleshooting Workflow for Low Yield.

References

  • Michaelis–Arbuzov reaction. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Todd, A. R., & Atherton, F. R. (1947). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic, 674-678.
  • Fiore, M., & Monari, A. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(16), 2844-2856.
  • The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols. Inorganic Chemistry. ACS Publications. Accessed January 12, 2026. [Link]

  • Kiełbasiński, P., & Rachoń, J. (2013).
  • The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. ResearchGate. Accessed January 12, 2026. [Link]

  • Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011).
  • Effect of the amount of catalyst and temperature on yield of the compound 3a. ResearchGate. Accessed January 12, 2026. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. CDMF. Accessed January 12, 2026. [Link]

  • Arbuzov Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Xu, Q., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 19(15), 3569-3573.
  • US Patent 4,126,650A. (1978).
  • US Patent 4,311,652A. (1982).
  • Keglevich, G. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(24), 5947.
  • CN 105503944 A. (2016). Method for preparing n-octylphosphonic acid.
  • Keglevich, G., & Szekrényi, A. (2018).
  • Organic Syntheses Procedure. (1993). Organic Syntheses, 71, 10.
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  • Organic Syntheses Procedure. (1988). Organic Syntheses, 66, 1.
  • triethyl phosphite. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Accessed January 12, 2026. [Link]

  • triethyl phosphite. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Hydrolysis-condensation reactions of diethylphosphato-ethyltriethoxysilane involved in organic-inorganic talc-like hybrid synthesis: liquid and solid-state NMR investigations. ResearchGate. Accessed January 12, 2026. [Link]

  • diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

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Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phosphoric Acid Diethyl Octyl Ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this unsymmetrical phosphate triester. Here, we move beyond simple protocols to explain the "why" behind the "how," offering in-depth troubleshooting advice and comparative analyses of common synthetic routes. Our goal is to empower you with the scientific rationale needed to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing an unsymmetrical phosphate triester like diethyl octyl ester?

The main challenge lies in controlling the reactivity of the phosphorylating agent to achieve selective addition of the different alcohol groups (ethanol and octanol) and prevent the formation of undesired symmetrical triesters (triethyl phosphate and trioctyl phosphate) or other byproducts. The choice of synthetic route and careful control of reaction conditions, such as stoichiometry and temperature, are critical.

Q2: Which synthetic methods are most commonly employed for this type of compound?

There are three principal methods for synthesizing unsymmetrical phosphate triesters like this compound:

  • The Phosphorus Oxychloride (POCl₃) Method: A versatile and common approach involving the sequential reaction of phosphorus oxychloride with the desired alcohols in the presence of a base.

  • The Michaelis-Arbuzov Reaction: A classic method for forming a phosphorus-carbon bond, which in this context, is adapted for creating the P-O-octyl linkage.

  • The Atherton-Todd Reaction: A milder method that activates a dialkyl phosphite to react with an alcohol.

Each method has its own set of advantages and disadvantages, which we will explore in detail.

Q3: How do I choose the best synthetic route for my needs?

The choice of method depends on several factors, including the scale of your reaction, the availability of starting materials, and your tolerance for certain side products. The POCl₃ method is often favored for its scalability, while the Atherton-Todd reaction offers milder conditions. The Michaelis-Arbuzov reaction is particularly useful if you are starting from an octyl halide. The table below provides a comparative overview to aid in your decision-making.

Comparative Analysis of Synthetic Routes

FeaturePhosphorus Oxychloride (POCl₃) MethodMichaelis-Arbuzov ReactionAtherton-Todd Reaction
Starting Materials POCl₃, Ethanol, 1-OctanolTriethyl phosphite, Octyl halideDiethyl phosphite, 1-Octanol, CCl₄
Typical Yields Moderate to HighGood to ExcellentGood
Key Advantages Scalable, widely applicable.[1][2]High yielding for P-C bond formation, adaptable for P-O bonds.[3]Mild reaction conditions.[4][5]
Common Issues Formation of symmetrical triesters, incomplete reaction.High temperatures required, potential for Perkow reaction side products.[3][6]Use of toxic CCl₄, potential for side reactions with the base.[7]
Reaction Conditions Low temperature, basic conditions.High temperature (can be lowered with catalysts).[6]Mild, often at or below room temperature.[5]

Visualizing the Synthetic Pathways

The following diagram illustrates the general workflow for the three primary synthetic routes.

synthesis_workflows Comparative Synthetic Workflows for Diethyl Octyl Phosphate cluster_POCl3 POCl3 Method cluster_Arbuzov Michaelis-Arbuzov Reaction cluster_AthertonTodd Atherton-Todd Reaction a1 POCl3 + Ethanol + Base a2 Intermediate: Diethyl Chlorophosphate a1->a2 a3 React with 1-Octanol a2->a3 a4 Product: Diethyl Octyl Phosphate a3->a4 b1 Triethyl phosphite + Octyl Bromide b2 Heat (120-160°C) b1->b2 b3 Product: Diethyl Octyl Phosphonate* b2->b3 c1 Diethyl phosphite + 1-Octanol c2 Add Base (e.g., TEA) and CCl4 c1->c2 c3 Product: Diethyl Octyl Phosphate c2->c3 note *Note: The Michaelis-Arbuzov reaction forms a phosphonate (P-C bond). To obtain the phosphate (P-O-C), a variation of this reaction or a different approach is needed. This diagram shows the synthesis of a closely related compound.

Caption: Comparative workflows for the synthesis of diethyl octyl phosphate.

Detailed Experimental Protocols & Troubleshooting

Method 1: The Phosphorus Oxychloride (POCl₃) Route

This method relies on the sequential displacement of chloride from POCl₃. Controlling the stoichiometry is key to maximizing the yield of the unsymmetrical product.[8][9]

Experimental Protocol:

  • Preparation: To a solution of phosphorus oxychloride (1.0 eq) in anhydrous toluene, cooled to 0°C in an ice bath, add a mixture of ethanol (2.0 eq) and triethylamine (2.0 eq) dropwise. Maintain the temperature below 10°C.

  • Intermediate Formation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to form the diethyl chlorophosphate intermediate.

  • Second Alcohol Addition: Cool the reaction mixture back to 0°C and add a solution of 1-octanol (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide (POCl₃ Method):

  • Q: My yield is low, and I have a significant amount of starting material left.

    • A: This often points to incomplete reaction. Ensure that your reagents are anhydrous, as POCl₃ reacts readily with water.[9] The reaction of POCl₃ with alcohols can be sluggish; consider extending the reaction time or slightly increasing the temperature after the initial addition. Incomplete hydrolysis of intermediates can also be an issue.[10][11]

  • Q: I am getting a mixture of triethyl phosphate and trioctyl phosphate. How can I improve the selectivity for the diethyl octyl ester?

    • A: This is a common problem due to the similar reactivity of the alcohols. The key is to control the stoichiometry carefully. Use a slight excess of the first alcohol (ethanol) to drive the formation of the diethyl chlorophosphate intermediate. Ensure the dropwise addition of the second alcohol (octanol) is slow to prevent localized high concentrations. Running the reaction at a lower temperature can also improve selectivity.

  • Q: The reaction mixture turned dark, and I have a lot of unidentified byproducts.

    • A: This could be due to decomposition caused by excess heat. Ensure the initial reaction with POCl₃ is kept cold. Also, ensure the triethylamine is added concurrently with the alcohols to neutralize the HCl byproduct as it forms; free HCl can lead to side reactions.

Method 2: The Michaelis-Arbuzov Reaction

This reaction is a powerful tool for forming P-C bonds and can be adapted for P-O bond formation. The classical approach requires high temperatures, but catalyzed versions can proceed under milder conditions.[3][12][13]

Experimental Protocol (for Diethyl Octyl Phosphonate):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine triethyl phosphite (1.2 eq) and octyl bromide (1.0 eq).

  • Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or ³¹P NMR.

  • Purification: After cooling to room temperature, purify the product directly by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. A patent for a similar synthesis reports a yield of over 90%.[14]

Troubleshooting Guide (Michaelis-Arbuzov Reaction):

  • Q: The reaction is very slow or not proceeding to completion.

    • A: The reactivity of the alkyl halide is crucial (I > Br > Cl).[3][12] Ensure the temperature is high enough, as the reaction often requires thermal energy.[6] The purity of the triethyl phosphite is also important; it can oxidize over time. Using freshly distilled phosphite is recommended. For less reactive halides, consider adding a Lewis acid catalyst like ZnI₂ to allow for lower reaction temperatures.[15]

  • Q: I am observing an unexpected vinyl phosphate byproduct.

    • A: This is likely due to the competing Perkow reaction, which is common with α-haloketones but can occur with other substrates under certain conditions.[3][6][16][17] The Perkow reaction is generally favored in more polar solvents.[6][17] Running the reaction neat or in a nonpolar solvent can favor the Michaelis-Arbuzov pathway. Higher temperatures also tend to favor the Arbuzov product.[6]

  • Q: I am using a secondary octyl halide and getting low yields and alkene byproducts.

    • A: Secondary alkyl halides are prone to E2 elimination as a side reaction.[3] Using a more reactive halide (iodide instead of bromide) or a catalyzed, lower-temperature version of the reaction can help minimize this.

Method 3: The Atherton-Todd Reaction

This method offers a milder alternative for phosphorylation, avoiding the high temperatures of the Michaelis-Arbuzov reaction and the highly reactive POCl₃.[4][5]

Experimental Protocol:

  • Preparation: Dissolve diethyl phosphite (1.0 eq), 1-octanol (1.2 eq), and triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane or carbon tetrachloride.

  • Reaction: Cool the mixture to 0°C and add carbon tetrachloride (1.5 eq) dropwise.

  • Completion and Work-up: Allow the reaction to stir at room temperature overnight. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Purification: After removing the solvent under reduced pressure, purify the product by column chromatography.

Troubleshooting Guide (Atherton-Todd Reaction):

  • Q: The reaction is not going to completion.

    • A: Ensure all reagents and the solvent are anhydrous. The choice of base can be important; a hindered base like diisopropylethylamine (DIPEA) can sometimes give better results.[5] The solvent can also play a role; while CCl₄ is traditional, other halogenated solvents can be used.

  • Q: I am getting side products related to the base.

    • A: The amine base can sometimes react with the intermediate chlorophosphate.[7] Using a non-nucleophilic, hindered base can mitigate this. The stoichiometry of the base is also important; a slight excess is usually sufficient.

  • Q: I am concerned about the toxicity of carbon tetrachloride.

    • A: CCl₄ is indeed toxic and its use is restricted. Alternative halogenating agents like bromotrichloromethane have been shown to increase reaction rates.[5] Other, less toxic options may be available and should be considered based on the literature for similar reactions.

Troubleshooting Decision Tree: Low Yield in Michaelis-Arbuzov Reaction

troubleshooting_arbuzov Troubleshooting Low Yield in Michaelis-Arbuzov Reaction start Low Yield q1 What is your alkyl halide? start->q1 a1 Primary or Benzylic q1->a1 a2 Secondary q1->a2 a3 Tertiary, Aryl, or Vinyl q1->a3 q2 Have you optimized reaction conditions? a1->q2 s2 Expect lower yields due to E2 elimination. Use a more reactive halide (iodide). Consider a Lewis acid catalyst to lower temperature. a2->s2 s3 Substrate is likely unreactive to classical Arbuzov. Consider a different synthetic route (e.g., POCl3 method). a3->s3 s1 Increase temperature (120-160°C). Use freshly distilled phosphite. Ensure anhydrous conditions. Consider using octyl iodide. q2->s1 No q3 Are there side products? q2->q3 Yes a4 Yes, vinyl phosphate (Perkow product) q3->a4 a5 Yes, elimination product (alkene) q3->a5 a6 No obvious side products q3->a6 s4 Increase reaction temperature. Use a less polar solvent. If applicable, switch to an iodo-substrate. a4->s4 s5 This is common with secondary halides. Lower the reaction temperature. Use a less bulky phosphite if possible. a5->s5 a6->s1

Caption: A decision tree for troubleshooting low yields in the Michaelis-Arbuzov reaction.

Purification and Characterization

Purification:

  • Vacuum Distillation: This is often effective for purifying the product of the Michaelis-Arbuzov reaction, where the byproduct is a volatile alkyl halide.[14]

  • Column Chromatography: Silica gel chromatography is a general and effective method for purifying the products from all three synthetic routes, especially for removing non-volatile impurities and separating closely related side products.

  • Solvent Extraction: A wash with a mild base (e.g., NaHCO₃ solution) is useful for removing acidic byproducts, particularly in the POCl₃ and Atherton-Todd methods.[18] A patent suggests that a crude phosphate ester can be purified by washing with a chelating agent composition, followed by water, drying, and then treatment with an acid scavenger.[18]

Characterization:

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing organophosphorus compounds. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For a diethyl octyl phosphate, the expected ³¹P NMR chemical shift would be in the range of phosphates.[19][20][21] A similar compound, O,O-diethyl-octyl-phosphate, shows a specific chemical shift in its SpectraBase entry.[22]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the presence of the diethyl and octyl groups and their attachment to the phosphate core.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the desired product.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Michaelis-Arbuzov Reaction: This reaction is often run at high temperatures and can generate pressure. It should be performed with appropriate shielding and pressure-equalizing apparatus.

  • Carbon Tetrachloride (CCl₄): This is a toxic and environmentally hazardous substance. Its use should be minimized, and it should be handled with extreme care in a fume hood.

By understanding the underlying chemistry of these synthetic routes and anticipating potential pitfalls, you can significantly improve the yield and purity of your this compound synthesis.

References

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  • Diethyl 1-octylphosphonate - Optional[31P NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths - PubMed. (2017). Retrieved January 12, 2026, from [Link]

  • A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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  • CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents. (n.d.).
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  • Perkow reaction - chemeurope.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Atherton–Todd Reaction-Guided Enantioselective Synthesis of Axially Chiral Olefins via Bifunctional Phosphonium Salt-Regulating Ketone-Enol Tautomerism - ACS Publications. (2023). Retrieved January 12, 2026, from [Link]

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  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. (2010). Retrieved January 12, 2026, from [Link]

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  • Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed. (2019). Retrieved January 12, 2026, from [Link]

  • Analysis of phosphate esters in plant material: Extraction and purification - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Green Synthesis of Triaryl Phosphates with POCl3 in Water - ResearchGate. (2020). Retrieved January 12, 2026, from [Link]

  • Recent Advances of the Atherton-Todd Reaction - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal. (2012). Retrieved January 12, 2026, from [Link]

  • 31P NMR chemical shifts - Science and Fun. (n.d.). Retrieved January 12, 2026, from [Link]

  • The purification of phosphate esters on DEAE-cellulose | Scilit. (n.d.). Retrieved January 12, 2026, from [Link]

  • Alkylation of phosphates and stability of phosphate triesters in DNA - PubMed. (1972). Retrieved January 12, 2026, from [Link]

  • Is there any methods to synthesize diethyl or dimethyl phosphate? I am looking for the above mentioned chemicals. Thanks for your guidance. | ResearchGate. (2016). Retrieved January 12, 2026, from [Link]

  • Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates - Organic Chemistry Portal. (2019). Retrieved January 12, 2026, from [Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Diethyl phosphate - general description and application - Georganics. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Atherton‐Todd reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Strategies for the asymmetric synthesis of H-phosphinate esters - ResearchGate. (2010). Retrieved January 12, 2026, from [Link]

  • Strategies for the asymmetric synthesis of H-phosphinate esters - PubMed. (2010). Retrieved January 12, 2026, from [Link]

  • When ethanol reacts with POCl3, what initiates the reaction mecha... | Study Prep in Pearson+. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Reactivity of Phosphate Esters. Monoester Hydrolysis - ACS Publications. (1997). Retrieved January 12, 2026, from [Link]

  • Selective monophosphorylation of chitosan via phosphorus oxychloride - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. (2015). Retrieved January 12, 2026, from [Link]

  • US4100231A - Process for making phosphate esters and products thereof - Google Patents. (n.d.).
  • POCl3 for Alcohol Conversion to Chlorides - YouTube. (2020). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Purification of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 1-octanol from "Phosphoric Acid Diethyl Octyl Ester" (diethyl octyl phosphate). The following sections are designed to explain the causality behind experimental choices, offering robust, self-validating protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing a high-boiling point impurity like 1-octanol from my phosphate ester product?

The most effective method is vacuum distillation . This technique is ideal due to the significant difference in boiling points between 1-octanol and diethyl octyl phosphate. 1-octanol has a boiling point of approximately 195°C at atmospheric pressure, while phosphate esters, being much larger and more polar, have significantly higher boiling points.[1][2][3][4]

By reducing the pressure inside the distillation apparatus, the boiling points of both compounds are lowered.[5][6][7][8] This allows for the selective vaporization of the more volatile 1-octanol at a manageable temperature, leaving the less volatile diethyl octyl phosphate behind in the distillation flask. This process minimizes the risk of thermal decomposition of the target compound, which can occur at the high temperatures required for atmospheric distillation.[6][7]

Q2: I'm working on a small scale (<5g). Is vacuum distillation still the best choice, or are there better alternatives?

For small-scale purifications where high purity is essential, flash column chromatography is often a superior choice. While vacuum distillation is effective, setting it up for small quantities can be cumbersome and may lead to material loss on the glass surfaces.

Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[9][10] Since 1-octanol and diethyl octyl phosphate have different polarities—the alcohol's hydroxyl group interacts differently with silica than the ester's phosphate group—they will travel through the column at different rates, allowing for their clean separation.

Q3: Can I use a simple liquid-liquid extraction (aqueous wash) to remove the octanol?

A liquid-liquid extraction, or aqueous wash, is generally not effective for removing 1-octanol. 1-octanol has very low solubility in water (approximately 0.3-0.5 g/L) due to its long, non-polar eight-carbon chain.[2][11][12][13][14] Both your product, diethyl octyl phosphate, and the contaminant, 1-octanol, are predominantly organic-soluble. Therefore, washing with water or brine will not selectively draw the octanol into the aqueous phase.[15]

However, an aqueous wash can be useful for removing other, more polar impurities, such as residual acid catalysts or salts, that may be present in the crude product.[16][17][18]

Method Selection Guide

Choosing the right purification strategy is critical for efficiency and yield. The table below summarizes the key characteristics of the three primary methods discussed.

FeatureVacuum DistillationFlash ChromatographyLiquid-Liquid Extraction
Separation Principle Difference in Boiling Point / VolatilityDifferential Adsorption / PolarityDifferential Solubility
Optimal Scale > 10 g (Large Scale)< 10 g (Small to Medium Scale)Any scale (for specific impurities)
Key Advantage Highly scalable, no additional solvents required for separation.High resolution and purity achievable.Excellent for removing inorganic salts and highly polar impurities.
Primary Limitation Requires a significant boiling point difference; risk of thermal degradation for highly sensitive compounds.Requires solvent selection and consumption; can be labor-intensive.Ineffective for non-polar impurities like octanol; risk of emulsion formation.[19]

Troubleshooting Common Issues

Vacuum Distillation
  • Problem: My product is co-distilling with the octanol.

    • Cause & Solution: This typically happens if the vacuum is not deep enough (pressure is too high) or the heating temperature is excessive. The goal is to find a temperature where the octanol has significant vapor pressure, but the phosphate ester does not. Decrease the mantle temperature and/or improve the vacuum depth (use a better pump or check for leaks).

  • Problem: The mixture is "bumping" violently.

    • Cause & Solution: Bumping occurs when the liquid superheats and boils in bursts. To ensure smooth boiling, use a magnetic stir bar and stir the mixture vigorously. Alternatively, adding boiling chips or using a packed distillation column can provide nucleation sites for smooth boiling.

Flash Chromatography
  • Problem: I can't get good separation between the octanol and my product spots on the TLC plate.

    • Cause & Solution: Your solvent system (mobile phase) is not optimized. If the spots are too close together, you need to test different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate). Adjust the ratio to achieve a good separation (Rf difference of at least 0.2).

  • Problem: The product is coming off the column very slowly or is streaking.

    • Cause & Solution: This could be due to several factors:

      • Column Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material.

      • Solvent Polarity is Too Low: The mobile phase is not polar enough to elute your compound. Gradually increase the polarity of the solvent system during the run (gradient elution).

      • Compound Insolubility: Your crude product may not be fully soluble in the mobile phase, causing it to precipitate at the top of the column. Pre-adsorb the crude material onto a small amount of silica before loading it onto the column.

Experimental Workflows & Protocols

Workflow 1: Decision-Making for Purification

The following diagram illustrates the logical flow for selecting the appropriate purification method.

purification_decision cluster_0 Problem Identification cluster_1 Method Selection cluster_2 Recommended Protocol start Crude Diethyl Octyl Phosphate (contains unreacted octanol) scale What is the scale of the reaction? start->scale purity Is ultra-high purity required? scale->purity < 10 g distillation Protocol 1: Vacuum Distillation scale->distillation > 10 g purity->distillation No chromatography Protocol 2: Flash Chromatography purity->chromatography Yes

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Vacuum Distillation

This protocol details the steps for removing 1-octanol from diethyl octyl phosphate on a larger scale.

Materials:

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (recommended)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Place the crude product mixture in the distillation flask with a magnetic stir bar.

  • Cold Trap: Place a cold trap (e.g., using dry ice/acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump to protect the pump from volatile vapors.

  • Apply Vacuum: Start the stirrer. Gradually apply the vacuum and monitor the pressure. The system should reach a stable, low pressure (e.g., <1 mmHg).

  • Heating: Slowly heat the distillation flask using the heating mantle.

  • Collect First Fraction: As the temperature rises, the lower-boiling 1-octanol will begin to distill. Collect this fraction in the receiving flask. The head temperature should plateau at the boiling point of 1-octanol at the given pressure.

  • Change Flasks: Once all the octanol has distilled over (indicated by a drop in head temperature or a significant reduction in the distillation rate), switch to a clean receiving flask.

  • Isolate Product: You can either stop the distillation here if the product is non-volatile under these conditions, or increase the temperature further to distill the pure phosphate ester, leaving non-volatile impurities behind.

  • Shutdown: Cool the system to room temperature before releasing the vacuum to prevent atmospheric oxygen from entering the hot apparatus.

distillation_workflow A Assemble Apparatus B Add Crude Product A->B C Apply Vacuum & Stirring B->C D Heat Gently C->D E Collect Octanol Fraction D->E F Isolate Product (Residue) E->F G Cool & Release Vacuum F->G H Pure Product G->H

Caption: Stepwise workflow for the vacuum distillation process.

Protocol 2: Flash Column Chromatography

This protocol is ideal for high-purity separation on a smaller scale.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase solvents (e.g., hexanes, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to have the octanol move up the plate faster (higher Rf) than the phosphate ester (lower Rf), with a clear separation between the two spots. A good target is an Rf of ~0.4 for the product.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica and load the resulting dry powder.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a bulb or air line) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).

  • Analysis: Spot each fraction on a TLC plate to determine its contents.

  • Combine and Evaporate: Combine the pure fractions containing the desired diethyl octyl phosphate product and remove the solvent using a rotary evaporator.

chromatography_workflow A Select Solvent System via TLC B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions via TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: Stepwise workflow for purification via flash chromatography.

References

  • What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

  • Process for purification of phosphate esters.
  • 1-Octanol - Solubility of Things. [Link]

  • Vacuum Distillation. Busch Finland. [Link]

  • Process for purification of phosphate esters.
  • Solubility of Water in 1-Octanol from 2 °C to 96 °C. NIST. [Link]

  • Phosphate Ester Purification Solutions. High Purity Northwest. [Link]

  • 1-Octanol: Physical properties. Michael Pilgaard's Web Chemistry. [Link]

  • 1-Octanol. Wikipedia. [Link]

  • Analysis of phosphate esters in plant material. Extraction and purification. PubMed. [Link]

  • 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Diethyl octylphosphonate | C12H27O3P | CID 70604. PubChem - NIH. [Link]

  • Method for Purifying Phosphate Esters.
  • ICSC 1030 - 1-OCTANOL. [Link]

  • diethyl octyl phosphate | CAS#:20195-13-5. Chemsrc. [Link]

  • diethyl octylphosphonate | CAS#:1068-07-1. Chemsrc. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid. Semantic Scholar. [Link]

  • Separation of alcohols from esters. Reddit. [Link]

  • Diethyl phosphate | C4H11O4P | CID 654. PubChem - NIH. [Link]

  • Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. PMC - NIH. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Synthesis of octyl esters and alcohols.
  • Separation methods for estimating octanol-water partition coefficients. PubMed. [Link]

  • ILCO PHOS Phosphate Esters. [Link]

  • Method for separation of an ester
  • PHOSPHATES, PHTHALATE, PHOSPHONATES POLY ITS SALTS. N Shashikant & Co. [Link]

  • Esters to Alcohols. Chemistry Steps. [Link]

  • Separation methods for estimating octanol-water partition coefficients. ResearchGate. [Link]

  • Synthesis of ethyl octyl ether from diethyl carbonate and 1-octanol over solid catalysts. A screening study. ResearchGate. [Link]

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Technical Support Center: Separation of Phosphate Monoesters and Diesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phosphate ester synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but critical challenge of separating phosphate monoesters from diesters. As phosphorylation reactions rarely yield a single product, achieving high purity is paramount for downstream applications, from drug discovery to materials science. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

The Core Challenge: Why Separation is Necessary and Difficult

Phosphate ester synthesis, typically reacting an alcohol with a phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid, almost invariably produces a mixture of monoesters, diesters, and residual phosphoric acid.[1] While reaction conditions can be tuned to favor one species, a mixture is the common outcome.[2]

The separation challenge arises from their structural similarity. However, a key chemical difference provides the foundation for their successful separation: the number of acidic protons.

  • Phosphate Monoesters (R-O-PO(OH)₂): These are dibasic acids , possessing two acidic protons. They have two distinct pKa values: pKa₁ ≈ 1-2 and pKa₂ ≈ 6-7.[3][4]

  • Phosphate Diesters ((R-O)₂-PO(OH)): These are monobasic acids , with only one acidic proton and a pKa₁ ≈ 1.[3]

This difference in acidity means that by controlling the pH of the environment, we can manipulate the net charge of each species, making them behave differently under chromatographic or precipitation conditions.

Table 1: Comparative Properties of Phosphate Monoesters and Diesters
PropertyPhosphate Monoester (R-O-PO(OH)₂)Phosphate Diester ((R-O)₂-PO(OH))Rationale for Separation
Acidity DibasicMonobasicDifferent number of titratable protons allows for distinct charge states.[1]
pKa₁ ~1-2~1Both are strongly acidic on the first proton.
pKa₂ ~6-7N/AThe second deprotonation of the monoester is the key differentiator.
Charge at pH 4 Predominantly -2Predominantly -1At this pH, the charge difference is maximized, ideal for ion-exchange chromatography.
Charge at pH > 8 -2-1The charge difference is maintained at higher pH values.
Polarity Generally more polar/hydrophilicGenerally less polar/hydrophilicThe two hydroxyl groups on the monoester increase its polarity compared to the diester.

Troubleshooting Guide & Method Selection

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Question: "Which separation method should I choose for my monoester/diester mixture?"

The optimal method depends on your experimental goals, including the scale of the separation, the required purity, and the available equipment. Use the following decision tree to guide your choice.

G cluster_input Decision Factors cluster_methods Recommended Methods start What is my primary goal? q_scale Scale of Separation? start->q_scale Consider Scale & Purity iex Preparative Anion-Exchange Chromatography (AEX) d_iex Separates based on charge difference. Monoester (-2) binds more strongly than diester (-1). [13] iex->d_iex Mechanism hplc Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) d_hplc Separates based on hydrophobicity after neutralizing charge with an ion-pairing reagent. [8] hplc->d_hplc Mechanism precip Selective Precipitation or Extraction d_precip Exploits differential solubility of monoester vs. diester salts (e.g., Ca²⁺, Ba²⁺) at a controlled pH. [29] precip->d_precip Mechanism q_scale->iex  Large Scale (mg to g)  High Purity Required   q_scale->hplc  Analytical Scale (µg to mg)  High Resolution & Quantification   q_scale->precip  Large Scale (g to kg)  Moderate Purity / Enrichment  

Caption: Decision tree for selecting a separation method.

Question: "My anion-exchange chromatography (AEX) isn't working. The monoester and diester are co-eluting."

This is a common problem that almost always relates to incorrect buffer pH or salt gradient.

Cause & Solution:

  • Incorrect pH Control: The separation relies on the charge difference between the monoester (-2) and the diester (-1). This is only achieved when the buffer pH is between the pKa₁ and pKa₂ of the monoester.

    • Expert Insight: The optimal pH range for the loading/binding buffer is typically between pH 3.5 and 5.5 . In this window, the monoester is fully deprotonated at its first acidic proton and significantly deprotonated at its second (net charge approaching -2), while the diester is fully deprotonated at its only acidic proton (net charge of -1). This maximizes the differential binding to the positively charged anion-exchange resin.[5][6]

    • Action: Prepare your sample in a buffer at ~pH 4.0 (e.g., acetate or formate buffer) and ensure your column is equilibrated with the same buffer before loading.

  • Inappropriate Elution Gradient: If the ionic strength of your elution buffer increases too rapidly, both species will be displaced from the resin simultaneously.

    • Expert Insight: The monoester, with its higher charge, binds more tightly and requires a higher salt concentration to elute.[5] A shallow gradient is essential for resolving two species with a small charge difference.

    • Action: Switch from a step-gradient to a shallow linear gradient. For example, a linear gradient from 0 to 1.0 M NaCl over 10-20 column volumes. The diester will elute first at a lower salt concentration, followed by the monoester at a higher salt concentration.

Question: "I'm using Ion-Pair RP-HPLC, but my peaks are broad or not resolved."

Ion-pair reverse-phase HPLC is a powerful analytical technique but requires careful optimization of the mobile phase.[7]

Cause & Solution:

  • Sub-optimal Ion-Pair Reagent Concentration: The ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate, TBAHS) forms a neutral, hydrophobic complex with the charged phosphate esters, allowing for their retention on a C18 column.

    • Expert Insight: If the concentration is too low, the phosphate esters remain charged and elute early with poor retention. If it's too high, it can saturate the column and affect resolution.

    • Action: Optimize the TBAHS concentration, typically in the range of 2-10 mM. Start with 5 mM and adjust up or down to improve peak shape and retention.

  • Incorrect Mobile Phase pH: The pH affects both the charge of the analytes and the stability of the silica-based column.[8][9]

    • Expert Insight: The mobile phase should be buffered to a pH where the phosphate esters are consistently ionized, typically between pH 5 and 7 for this application. A phosphate buffer is often a good choice.[8] This ensures consistent ion-pairing. Most silica C18 columns are stable between pH 2 and 8.

    • Action: Use a buffered mobile phase (e.g., 20-50 mM potassium phosphate) and adjust the pH to be near the pKa of the buffer, for example, pH 6.0-7.2.[8]

Question: "I tried selective precipitation with calcium chloride, but everything crashed out."

Selective precipitation is a powerful technique for large-scale purification but requires precise control over conditions.[10][11]

Cause & Solution:

  • Incorrect pH: The solubility of calcium phosphate salts is highly dependent on pH.[11]

    • Expert Insight: The goal is to find a pH where the calcium salt of the monoester is significantly less soluble than the calcium salt of the diester. The monoester, with its -2 charge, will form a more stable, charge-neutral precipitate with Ca²⁺ than the diester with its -1 charge. This process is often most effective in a slightly alkaline pH range (pH 8-10).

    • Action: Dissolve the mixture in water and slowly adjust the pH upwards with a dilute base (e.g., NaOH or NH₄OH). While monitoring the pH, add a solution of CaCl₂ or BaCl₂ dropwise. A fine precipitate of the monoester salt should form first. Perform small-scale pilot experiments to identify the optimal pH for selective precipitation.

Detailed Experimental Protocols

Protocol 1: Preparative Separation by Anion-Exchange Chromatography (AEX)

This protocol is designed for separating milligram to gram quantities of a phosphate monoester/diester mixture.

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis p1 1. Prepare Buffers A: 20 mM Acetate, pH 4.0 B: 20 mM Acetate, 1.5 M NaCl, pH 4.0 p2 2. Prepare Sample Dissolve crude mixture in Buffer A. Adjust pH to 4.0 if necessary. p1->p2 p3 3. Pack & Equilibrate Column Equilibrate AEX column (e.g., DEAE-Sepharose) with >5 CV of Buffer A. p2->p3 s1 4. Load Sample Apply sample to column at a low flow rate. p3->s1 s2 5. Wash Wash with 3-5 CV of Buffer A to remove any unbound, neutral impurities. s1->s2 s3 6. Elute with Gradient Apply a linear gradient from 0% to 70% Buffer B over 15 Column Volumes (CV). s2->s3 a1 7. Collect & Analyze Fractions Collect fractions and monitor absorbance at 260/280 nm (if applicable) or use TLC/HPLC. Diester elutes first. s3->a1 a2 8. Pool & Desalt Pool pure fractions. Desalt via dialysis or reverse-phase C18 SPE. a1->a2

Sources

Technical Support Center: Degradation Pathways of Phosphoric Acid Diethyl Octyl Ester in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of Phosphoric Acid Diethyl Octyl Ester. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research into the degradation pathways of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental degradation of this compound.

1. What is this compound and why is its environmental degradation a concern?

This compound is a mixed alkyl organophosphate ester. Organophosphate esters (OPEs) are widely used as flame retardants and plasticizers in various consumer and industrial products.[1] Due to their widespread use, they are frequently detected in various environmental compartments, including water, soil, and sediment.[2] Concerns exist regarding their potential persistence, bioaccumulation, and toxic effects on ecosystems and human health.[3] Understanding their degradation pathways is crucial for assessing their environmental risk and developing remediation strategies.

2. What are the primary degradation pathways for this compound in the environment?

The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The cleavage of the ester bonds (P-O-alkyl) by reaction with water. This is a significant abiotic degradation process, the rate of which is influenced by pH and temperature.[3][4]

  • Photolysis (Photodegradation): Degradation initiated by the absorption of light energy. This process can occur directly or be mediated by other substances in the environment.

  • Microbial Degradation (Biodegradation): The breakdown of the molecule by microorganisms, such as bacteria and fungi.[5] This is a key biotic degradation pathway where enzymes like organophosphate hydrolases play a crucial role in cleaving the ester bonds.[3]

3. What are the expected initial degradation products of this compound?

Based on the known degradation of other organophosphate esters, the initial degradation of this compound likely proceeds through the hydrolysis of one of the ester linkages. This would result in the formation of:

  • Diethyl Phosphate (DEP) and 1-Octanol

  • Monoethyl Octyl Phosphate and Ethanol

Further degradation would lead to the formation of monoethyl phosphate , monooctyl phosphate , and ultimately phosphoric acid , ethanol , and 1-octanol .

4. How does the structure of this compound influence its degradation?

The presence of two different alkyl groups (ethyl and octyl) will influence the degradation rate. Generally, the hydrolysis rate of the P-O-alkyl bond is affected by the nature of the alkyl group. Shorter alkyl chains may be more readily hydrolyzed. However, the longer octyl chain increases the compound's hydrophobicity, which may affect its bioavailability for microbial degradation in aqueous environments.

5. What are the typical half-lives of organophosphate esters in soil and water?

The half-life of organophosphate esters can vary widely depending on the specific compound and environmental conditions. For example, the half-life of chlorpyrifos in soil can range from 10 to 120 days.[3] Factors influencing the half-life include soil type, pH, temperature, moisture content, organic carbon content, and the microbial community present.[3] In aqueous solutions, hydrolysis rates are highly pH-dependent, with faster degradation observed under more basic conditions.[4]

Part 2: Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during the analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Inefficient Extraction: The solvent system may not be optimal for extracting the parent compound and its more polar degradation products from the sample matrix (e.g., soil, water).Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer.[6]Degradation during Sample Preparation: The analyte may be degrading during extraction, concentration, or storage.Optimize Extraction: Experiment with different solvent polarities and mixtures. For soil, consider techniques like pressurized liquid extraction (PLE) or ultrasound-assisted extraction. For water, solid-phase extraction (SPE) is common.Mitigate Matrix Effects: Use matrix-matched calibration standards. Employ a robust sample cleanup procedure (e.g., SPE with different sorbents). Consider using an isotopically labeled internal standard.Minimize Degradation: Keep samples cool and protected from light. Minimize the time between sample collection and analysis.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: The analyte or its degradation products may be interacting with active sites in the GC inlet liner, column, or detector.[7]Column Overload: Injecting too much analyte can lead to peak fronting.Inappropriate Solvent for LC: The injection solvent may be too strong compared to the mobile phase, causing peak distortion.Deactivate GC System: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column.Reduce Injection Concentration: Dilute the sample or reduce the injection volume.Match LC Injection Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Inconsistent Results/Poor Reproducibility Inhomogeneous Sample: The contaminant may not be evenly distributed in the environmental matrix.Variable Extraction Efficiency: Inconsistent sample preparation can lead to variable recoveries.Instrument Instability: Fluctuations in instrument parameters (e.g., temperature, gas flow, voltage) can affect results.Homogenize Samples: Thoroughly mix soil and sediment samples before taking a subsample.Standardize Procedures: Use a consistent and well-documented sample preparation protocol. The use of an automated extraction system can improve reproducibility.Perform System Suitability Checks: Regularly check instrument performance using a standard solution to ensure it meets predefined criteria.
Difficulty in Analyzing Polar Degradation Products (e.g., Diethyl Phosphate) Poor Retention in Reversed-Phase LC: Highly polar compounds are not well-retained on traditional C18 columns.Non-volatility for GC Analysis: Dialkyl phosphates are not volatile and require derivatization for GC-MS analysis.[8][9][10][11]Use Alternative LC Columns: Consider using a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column for better retention of polar analytes.Derivatize for GC-MS: Use a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) or a silylating reagent (e.g., BSTFA) to increase the volatility of the acidic degradation products.[8][9][10][11]

Part 3: Detailed Protocols & Methodologies

This section provides standardized protocols for studying the degradation of this compound.

Inferred Degradation Pathway

The following diagram illustrates the inferred degradation pathway of this compound based on the known degradation of similar organophosphate esters. The primary mechanisms are hydrolysis and microbial degradation, which initially cleave one of the ester bonds.

G parent This compound dep Diethyl Phosphate (DEP) parent->dep Hydrolysis / Microbial Degradation octanol 1-Octanol parent->octanol meop Monoethyl Octyl Phosphate parent->meop Hydrolysis / Microbial Degradation ethanol Ethanol parent->ethanol mep Monoethyl Phosphate dep->mep Hydrolysis / Microbial Degradation dep->ethanol phosphoric_acid Phosphoric Acid mep->phosphoric_acid Hydrolysis / Microbial Degradation meop->mep Hydrolysis / Microbial Degradation meop->octanol mop Monooctyl Phosphate meop->mop Hydrolysis / Microbial Degradation mop->phosphoric_acid Hydrolysis / Microbial Degradation

Caption: Inferred degradation pathway of this compound.

Experimental Workflow for Degradation Studies

The following diagram outlines a general workflow for conducting degradation studies of this compound in environmental samples.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Interpretation spike Spike Environmental Matrix (Water, Soil) incubate Incubate under Controlled Conditions (Light/Dark, Temp, Biotic/Abiotic) spike->incubate subsample Subsample at Time Intervals incubate->subsample extract Solvent Extraction (e.g., LLE, SPE, PLE) subsample->extract cleanup Sample Cleanup (e.g., SPE, d-SPE) extract->cleanup derivatize Derivatization (for GC-MS of polar metabolites) cleanup->derivatize analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis derivatize->analysis quantify Quantification of Parent & Degradation Products analysis->quantify kinetics Degradation Kinetics & Half-life Calculation quantify->kinetics pathway Pathway Elucidation kinetics->pathway

Caption: General workflow for degradation studies.

Protocol 1: Abiotic Hydrolysis Study in Water

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • Amber glass vials with Teflon-lined caps

  • Constant temperature incubator

  • Autosampler vials

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In triplicate for each pH, add a small aliquot of the stock solution to amber glass vials containing the buffer solutions to achieve a final concentration of 1 mg/L.

  • Prepare control samples with HPLC-grade water.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect a vial from each pH set.

  • Immediately analyze the samples by LC-MS/MS to determine the concentration of the parent compound and its degradation products.

  • Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life at each pH.

Protocol 2: Microbial Degradation Study in Soil

Objective: To assess the biodegradation of this compound in a soil matrix.

Materials:

  • Fresh soil sample with known characteristics (pH, organic matter content)

  • This compound standard

  • Sterile water

  • Autoclave

  • Incubator

  • Extraction solvent (e.g., acetonitrile/ethyl acetate mixture)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • GC-MS or LC-MS/MS system

Procedure:

  • Sieve the soil sample to remove large debris.

  • Prepare two sets of soil microcosms: one with fresh, non-sterile soil (biotic) and one with autoclaved soil (abiotic control).

  • Spike the soil in each microcosm with a solution of this compound to achieve a desired concentration (e.g., 10 mg/kg).

  • Adjust the moisture content of the soil to approximately 60% of its water-holding capacity with sterile water.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • At specified time points (e.g., 0, 7, 14, 28, 56 days), collect triplicate soil samples from both the biotic and abiotic sets.

  • Extract the soil samples using an appropriate solvent and extraction technique (e.g., sonication).

  • Clean up the extracts using SPE to remove matrix interferences.

  • Analyze the extracts by GC-MS or LC-MS/MS to quantify the parent compound and its degradation products.

  • Compare the degradation rates in the biotic and abiotic samples to determine the extent of microbial degradation.

Part 4: References

  • Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;934:69-74. doi:10.1016/j.jchromb.2013.07.005. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment. J Chromatogr A. 2022;1665:462826. doi:10.1016/j.chroma.2022.462826. [Link]

  • Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. J Anal Toxicol. 2008;32(9):721-727. doi:10.1093/jat/32.9.721. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Spectroscopy. 2020;35(10):24-32. [Link]

  • Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. ResearchGate. [Link]

  • Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. Semantic Scholar. [Link]

  • Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. ResearchGate. [Link]

  • Analytical methodology using ion-pair liquid chromatography-tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. J Chromatogr A. 2016;1437:139-147. doi:10.1016/j.chroma.2016.01.020. [Link]

  • Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. [Link]

  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. J Sep Sci. 2018;41(10):2225-2234. doi:10.1002/jssc.201701461. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. 2021;34(10):24-32. [Link]

  • Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environ Sci Technol. 2016;50(15):8051-8060. doi:10.1021/acs.est.6b02187. [Link]

  • Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. Appl Biochem Biotechnol. 2020;190(4):1316-1333. doi:10.1007/s12010-019-03159-z. [Link]

  • Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and their Mechanisms of Actions. Biosci Biotech Res Comm. 2021;14(3). [Link]

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. Int J Environ Res Public Health. 2018;15(11):2559. Published 2018 Nov 15. doi:10.3390/ijerph15112559. [Link]

  • Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. J AOAC Int. 2017;100(5):1443-1448. doi:10.5740/jaoacint.17-0059. [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. ResearchGate. [Link]

  • Microbial degradation of organophosphorus compounds. FEMS Microbiol Rev. 2006;30(3):428-451. doi:10.1111/j.1574-6976.2006.00022.x. [Link]

  • Matrix effects of the comparisons between different combinations of... ResearchGate. [Link]

  • Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Preprints.org. [Link]

  • Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. 2006;30(3):428-451.

  • Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. International Journal of Current Microbiology and Applied Sciences. 2015;4(9):314-322. [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Crit Rev Anal Chem. 2023;53(4):906-927. doi:10.1080/10408347.2021.1992262. [Link]

  • Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). ResearchGate. [Link]

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules. 2023;28(7):2983. Published 2023 Mar 27. doi:10.3390/molecules28072983. [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI. [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. 2023;28(16):6094. Published 2023 Aug 16. doi:10.3390/molecules28166094. [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. [Link]

  • Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge. Sci Total Environ. 2021;760:143385. doi:10.1016/j.scitotenv.2020.143385. [Link]

  • Crystalline phase-dependent hydrolysis of organo- phosphate esters by iron oxyhydroxides. Maximum Academic Press. [Link]

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules. 2023;28(7):2983. doi:10.3390/molecules28072983. [Link]

  • Degradation curves of alkyl OPEs. ResearchGate. [Link]

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. ResearchGate. [Link]

  • Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge: Kinetics, pathways, bacterial community evolution, and toxicity evaluation. Sci Total Environ. 2021;760:143385. doi:10.1016/j.scitotenv.2020.143385. [Link]

  • Organophosphate esters removal by UV/H2O2 process monitored by 31P nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. MDPI. [Link]

  • Biotransformation of Organophosphate Esters by Rice and Rhizosphere Microbiome: Multiple Metabolic Pathways, Mechanism, and Toxicity Assessment. PolyU Scholars Hub. [Link]

  • Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. DTIC. [Link]

  • Biotransformation of Organophosphate Esters by Rice and Rhizosphere Microbiome: Multiple Metabolic Pathways, Mechanism, and Toxicity Assessment. Environ Sci Technol. 2023;57(4):1753-1764. doi:10.1021/acs.est.2c07796. [Link]

  • Efficient degradation of organophosphate esters and an aromatic phosphine oxide by UV/periodate: selective radical mechanisms, pathways, and environmental implications. Semantic Scholar. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Defense Technical Information Center. [Link]

  • Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Figshare. [Link]

  • Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography –mass spectrometry. ResearchGate. [Link]

Sources

troubleshooting phase separation in solvent extraction with "Phosphoric Acid Diethyl Octyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Phase Separation with Alkylphosphoric Acid Extractants, including Phosphoric Acid Di(2-ethylhexyl) Ester (D2EHPA) and its analogs.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for solvent extraction applications. This center is designed to provide senior application-level insights into one of the most common challenges encountered in the lab: poor phase separation. While your work may involve a specific extractant such as "Phosphoric Acid Diethyl Octyl Ester," the principles of phase behavior are largely governed by the chemical class. Therefore, this guide leverages the extensive research and field data available for its close, industrially significant analog, Di(2-ethylhexyl)phosphoric Acid (D2EHPA), to provide robust and transferable troubleshooting strategies.

Phase separation issues, whether manifesting as stable emulsions, slow disengagement, or the formation of a problematic "third phase," can halt experiments and compromise yield and purity. This guide provides a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring your separations are efficient, clean, and reproducible.

Section 1: Immediate Troubleshooting Guide

This section is formatted for rapid problem-solving. Identify your primary symptom below and follow the diagnostic questions to pinpoint the cause and implement a solution.

Q1: I'm observing a stable emulsion that won't break down. What are the likely causes and how can I resolve this?

A stable emulsion is a dispersion of one liquid phase in the other, stabilized by factors that prevent the droplets from coalescing. This is one of the most frequent issues in liquid-liquid extraction.[1]

Primary Causes & Solutions:

  • Excessive Mixing Energy: High-shear mixing (e.g., vigorous vortexing or shaking) can create extremely fine droplets that are kinetically stable.

    • Solution: Reduce the mixing intensity. Gentle, repeated inversion of the separatory funnel is often sufficient to achieve equilibrium without forming a stable emulsion.[1] The goal is to increase the interfacial surface area for mass transfer, not to homogenize the phases.

  • Presence of Interfacial Stabilizers (Surfactants): Impurities in your sample, such as proteins, phospholipids, or residual cell debris, can act as surfactants, accumulating at the oil-water interface and preventing coalescence.[1][2]

    • Solution 1 (Pre-treatment): If possible, filter your aqueous feed solution through a 0.45 µm or 0.22 µm filter to remove fine particulates before extraction.

    • Solution 2 (Salting Out): Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine).[1] This increases the polarity of the aqueous phase, forcing surfactant-like molecules to partition more fully into one of the phases and disrupting the emulsion.

  • Physical Disruption Methods:

    • Centrifugation: Applying a strong centrifugal force is often the most effective way to physically force the separation of emulsified layers.

    • Filtration: In some cases, passing the emulsified mixture through phase separation filter paper or a plug of glass wool can help break the emulsion and separate the layers.[1]

Q2: A third phase has formed at the interface between the aqueous and organic layers. Why is this happening and what should I do?

The formation of a third phase, often a gelatinous or oily layer referred to as "crud," is a classic symptom of overloading the organic phase beyond the solubility limit of the metal-extractant complex in the diluent.[3][4][5]

Causality—The Mechanism of Third Phase Formation:

Acidic organophosphorus extractants like D2EHPA form reverse micelles or large aggregates in the organic phase upon complexing with metal ions. When the concentration of these polar, metal-containing aggregates becomes too high, they are no longer soluble in the nonpolar organic diluent (especially aliphatic ones like dodecane) and separate out as a distinct, extractant-rich third phase.[3][6][7]

Primary Causes & Solutions:

  • High Metal Loading: The concentration of the target metal in the aqueous phase is too high for the given extractant concentration, leading to the formation of insoluble polymeric complexes.

    • Solution: Decrease the metal concentration in the feed or reduce the aqueous-to-organic (A:O) phase ratio to lower the organic phase loading.

  • Inappropriate Diluent: Linear aliphatic diluents (e.g., n-dodecane, kerosene) have poor solvating power for the polar metal-extractant complexes.[4]

    • Solution: Switch to a more suitable diluent. Aromatic diluents (e.g., toluene, xylene) or cyclic aliphatics (e.g., cyclohexane) are more effective at preventing third phase formation due to their higher solvating capacity.[4]

  • Absence or Insufficient Concentration of a Phase Modifier: This is the most common and critical factor.

    • Solution: Add a phase modifier to the organic phase. Modifiers are amphiphilic molecules that solvate the metal-extractant aggregates, shielding their polar cores and increasing their solubility in the bulk organic diluent.[3][8] Common and effective modifiers include:

      • Tri-n-butyl phosphate (TBP): Typically used at 2-5% (v/v). TBP is highly effective at preventing third phase formation.[3][4]

      • Long-chain alcohols (e.g., 1-octanol, isodecanol): Used at similar concentrations (2-5% v/v), they act as co-surfactants, breaking up the large aggregates.[6][7][8]

Q3: The phases are separating cleanly but the process is extremely slow. How can I improve the phase disengagement time?

Slow phase disengagement, or a long "break time," reduces throughput and can indicate suboptimal physical properties of the system.

Primary Causes & Solutions:

  • High Viscosity: A viscous organic phase will drain and coalesce more slowly. This can be caused by a high extractant concentration or the use of a high-viscosity diluent.

    • Solution 1: Slightly increasing the operating temperature (e.g., from 25°C to 40°C) can significantly decrease the viscosity of both phases and improve separation times.[9]

    • Solution 2: If permissible, decrease the extractant concentration or choose a less viscous diluent.

  • Similar Phase Densities: As the organic phase becomes loaded with heavy metals, its density increases. If the density approaches that of the aqueous phase, gravitational separation will be much slower.

    • Solution: Check the specific gravity of your loaded organic and aqueous phases. Choosing a diluent with a significantly different density from water can help maintain a sufficient density gradient.

  • Presence of Colloidal Solids: Fine colloidal particles, such as silica, can stabilize the interface and hinder coalescence.

    • Solution: Ensure the aqueous feed is free of suspended solids through pre-filtration, as mentioned for emulsions.

Section 2: In-Depth FAQs
Q4: How does the choice of diluent fundamentally affect phase separation?

The diluent is not just a carrier for the extractant; it is an active component of the separation system. Its primary role is to provide a medium in which both the free extractant and the metal-extractant complex are soluble.

  • Polarity and Solvating Power: Aromatic diluents have higher solvating power for the polar metal-extractant complexes compared to aliphatic diluents. This is why they are more robust against third-phase formation.[4]

  • Physical Properties: Viscosity and density directly impact the rate of phase disengagement, as detailed in Q3.

Diluent TypeExamplesProsCons
Aliphatic n-Dodecane, Kerosene, HexaneLow aqueous solubility, cost-effectivePoor solvation of complexes, prone to third phase formation[4]
Aromatic Toluene, XyleneExcellent solvation of complexes, prevents third phaseHigher aqueous solubility, potential toxicity concerns
Cyclic Aliphatic CyclohexaneGood balance of properties, less prone to third phase than linear aliphatics[4]Higher volatility than dodecane
Q5: What is a phase modifier, and what is its mechanism of action?

A phase modifier is a chemical added to the organic phase, typically in small quantities (2-10% v/v), to prevent the formation of a third phase.[3] They are essential when operating at high metal loadings or with aliphatic diluents.

The mechanism involves the modifier inserting itself into or associating with the outer shell of the reverse micelles or aggregates formed by the metal-extractant complex.[8] This action does two things:

  • Increases Steric Hindrance: The bulky alkyl groups of the modifier create a steric barrier that prevents the aggregates from getting close enough to coalesce into a separate phase.[8]

  • Increases Solubility: The modifier effectively creates a more polar microenvironment around the complex, improving its solubility in the nonpolar bulk diluent.[3][7]

A diagram illustrating how a modifier prevents aggregation.

G cluster_0 Without Modifier cluster_1 With Modifier Agg Metal-Extractant Aggregates (Polar Core) Diluent1 Aliphatic Diluent (e.g., Dodecane) Agg->Diluent1 Poor Solubility Modifier Phase Modifier (e.g., TBP, 1-Octanol) Solvated Solvated Complex (Shielded Core) ThirdPhase Third Phase Formation (Insoluble) Diluent1->ThirdPhase Leads to Modifier->Agg Solvates Diluent2 Aliphatic Diluent (e.g., Dodecane) Solvated->Diluent2 Good Solubility Stable Stable Single Organic Phase Diluent2->Stable Results in

Caption: Phase modifiers solvate metal-extractant aggregates, preventing insolubility and third phase formation.

Q6: How does aqueous phase pH impact phase stability?

The pH of the aqueous phase is a critical parameter that directly controls the extraction process and can significantly influence phase stability.[10]

  • Extraction Mechanism: Acidic extractants like D2EHPA release a proton (H+) in exchange for a metal ion (M+). The equilibrium is pH-dependent. Lowering the pH (increasing H+ concentration) shifts the equilibrium to the left, reducing extraction. Increasing the pH drives the extraction forward.

  • Impact on Stability:

    • At High pH: Very high pH values can deprotonate the extractant, causing it to become an anionic surfactant. This can lead to the formation of stable emulsions or significant losses of the extractant to the aqueous phase.[11][12]

    • At Optimal Extraction pH: The pH range that favors high metal extraction is also the range most susceptible to third-phase formation, as this is where the concentration of the metal-extractant complex in the organic phase is highest.[4] Therefore, managing pH and using a modifier are often concurrent strategies.

Section 3: Standard Operating Protocols
Protocol 1: Systematic Jar Test for Troubleshooting Phase Separation

This protocol allows you to efficiently test multiple variables on a small scale to identify the root cause of phase separation issues.

Objective: To systematically evaluate the effect of pH, modifier concentration, and phase ratio on phase behavior.

Materials:

  • Aqueous feed solution containing the target analyte.

  • Organic phase (Extractant + Diluent).

  • Phase modifier (e.g., TBP or 1-Octanol).

  • pH meter and adjustment solutions (e.g., 0.1 M NaOH, 0.1 M H₂SO₄).

  • A series of identical glass vials or jars with screw caps (e.g., 20 mL scintillation vials).

  • Graduated cylinders or pipettes.

  • Timer.

  • Mechanical shaker or wrist-action shaker (optional, gentle inversion is preferred).

Procedure:

  • Establish a Baseline: In a vial, combine your standard aqueous and organic phases at your typical A:O ratio (e.g., 10 mL aqueous to 10 mL organic for a 1:1 ratio). This is your control.

  • Mix: Gently invert the vial for 2-3 minutes to allow the phases to equilibrate. Avoid vigorous shaking.

  • Settle & Observe: Place the vial in a rack and start a timer. Observe the phase disengagement. Record:

    • Phase Disengagement Time: Time required for a sharp interface to form.

    • Interface Quality: Note if it is clean, hazy, or has particulates.

    • Emulsion/Third Phase: Note the presence and volume of any emulsion band or third phase.

  • Test Variables (one at a time):

    • pH Variation: Prepare several vials. Adjust the pH of the aqueous feed in each vial across a range (e.g., pH 1.5, 2.0, 2.5, 3.0) before adding the organic phase. Repeat steps 2-3 and compare results to the baseline.[13]

    • Modifier Variation: Prepare a new set of vials with the original aqueous phase. To the organic phase, add increasing concentrations of your chosen modifier (e.g., 0%, 1%, 2%, 5% v/v TBP). Repeat steps 2-3 and observe the effect on third phase formation.

    • Phase Ratio (A:O) Variation: Prepare vials with varying A:O ratios (e.g., 2:1, 1:1, 1:2). This alters the metal loading in the organic phase. Repeat steps 2-3.

  • Analyze Results: Identify the conditions that result in rapid and clean phase separation. This will provide the optimal parameters for your larger-scale experiment.

Section 4: Visual Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve phase separation problems during solvent extraction.

TroubleshootingFlowchart start Phase Separation Problem Observed emulsion Is it a stable emulsion/hazy interface? start->emulsion third_phase Is there a 3rd layer (crud, gel, precipitate)? emulsion->third_phase No emulsion_cause1 Cause: Excessive Mixing Energy or Surfactants emulsion->emulsion_cause1 Yes slow_sep Is separation clean but very slow? third_phase->slow_sep No third_phase_cause1 Cause: Organic Phase Overloading (Poor complex solubility) third_phase->third_phase_cause1 Yes slow_sep->start No, other issue slow_sep_cause1 Cause: High Viscosity or Similar Phase Densities slow_sep->slow_sep_cause1 Yes emulsion_sol1 Solution: 1. Reduce mixing intensity (gentle inversions). 2. Add salt (brine) to aqueous phase. 3. Centrifuge to break emulsion. emulsion_cause1->emulsion_sol1 third_phase_sol1 Solution: 1. Add/Increase Phase Modifier (TBP, Octanol). 2. Switch to Aromatic/Cyclic Diluent. 3. Reduce metal loading (lower A:O ratio). third_phase_cause1->third_phase_sol1 slow_sep_sol1 Solution: 1. Gently warm the system (e.g., to 40°C). 2. Check/change diluent to lower viscosity. 3. Ensure feed is free of colloidal solids. slow_sep_cause1->slow_sep_sol1

Caption: A step-by-step decision tree for identifying and resolving common phase separation issues.

References
  • ResearchGate. (n.d.). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. Available at: [Link]

  • Serva, C. et al. (2021). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. CEA. Available at: [Link]

  • ACS Publications. (2020). Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction. Langmuir. Available at: [Link]

  • ResearchGate. (n.d.). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. Available at: [Link]

  • MDPI. (n.d.). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Available at: [Link]

  • MDPI. (n.d.). Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. Available at: [Link]

  • Lirias. (2024). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. Separation and Purification Technology. Available at: [Link]

  • SIM² KU Leuven. (2023). Solubility of D2EHPA in aqueous electrolyte solutions. Available at: [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • DZ Group. (n.d.). Di-2-ethylhexyl phosphoric acid introduction. Available at: [Link]

  • AWE. (2023). The Impact of pH on the Efficiency of Precious Metal Recovery Processes. Available at: [Link]

  • MDPI. (n.d.). Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. Available at: [Link]

  • CA, Y. (n.d.). Variation of Extraction Yield and Droplet Size during Emulsification Solvent Extraction of Wet-Process Phosphoric Acid. Available at: [Link]

  • Semantic Scholar. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Available at: [Link]

  • ResearchGate. (n.d.). Gels, emulsions, and liquid crystals in extraction systems with Di(2-ethylhexyl)phosphoric acid. Available at: [Link]

  • INIS-IAEA. (1996). Phase disengagement problems in solvent extraction. Available at: [Link]

Sources

Navigating the Synthesis of Phosphoric Acid Diethyl Octyl Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Phosphoric Acid Diethyl Octyl Ester. As Senior Application Scientists, we understand that navigating the intricacies of chemical synthesis requires not only a solid theoretical foundation but also practical, field-tested insights. This guide is designed to provide you with in-depth technical support, moving beyond simple protocols to explain the causality behind experimental choices, particularly concerning the critical role of catalyst selection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing the challenges you may encounter at the bench.

Troubleshooting Guide: Overcoming Common Hurdles in Your Synthesis

This section is dedicated to resolving specific issues that can arise during the production of this compound. We will explore the likely causes and provide step-by-step solutions, with a focus on how your choice of catalyst can be both the source of the problem and the key to its resolution.

Problem 1: Low to No Product Yield

Question: I am attempting to synthesize this compound from diethyl phosphoryl chloride and 1-octanol, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in this phosphorylation reaction is a common issue that can often be traced back to catalyst inefficiency or inappropriate reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst Activation: Many catalysts, particularly Lewis acids, require an anhydrous environment to be effective. Trace amounts of water can hydrolyze the catalyst or the starting materials.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. If using a Lewis acid catalyst like Aluminum Triflate (Al(OTf)₃), consider adding molecular sieves to the reaction mixture to scavenge any residual moisture.[1][2]

  • Insufficient Catalyst Basicity/Nucleophilicity: If you are using a base as a catalyst, its primary role is to deprotonate the alcohol, increasing its nucleophilicity. If the base is not strong enough, the reaction will be sluggish.

    • Solution: For base-catalyzed reactions, consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[3][4] DMAP is an exceptionally effective acylation catalyst that can accelerate the reaction by forming a highly reactive intermediate with the phosphorylating agent.[5]

  • Incomplete HCl Scavenging: When using reagents like phosphorus oxychloride (POCl₃) or diethyl phosphoryl chloride, hydrogen chloride (HCl) is generated as a byproduct.[6][7] This acidic byproduct can protonate your alcohol, rendering it non-nucleophilic, and can also lead to side reactions.

    • Solution: The addition of a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N), is crucial.[8][9] Triethylamine acts as an HCl scavenger, neutralizing the acid as it is formed and allowing the reaction to proceed to completion. While it can also act as a catalyst, its primary role here is often as an acid scavenger.[10]

  • Reaction Temperature Too Low: Phosphorylation of sterically unhindered primary alcohols like 1-octanol can often proceed at room temperature, but sometimes gentle heating is required to overcome the activation energy barrier.

    • Solution: Try gradually increasing the reaction temperature to 40-60 °C and monitor the progress by TLC or GC. However, be cautious, as excessive heat can lead to side reactions like the formation of dialkyl ethers.

  • To a stirred solution of 1-octanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl phosphoryl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of a White Precipitate During the Reaction

Question: I've noticed a white precipitate forming in my reaction vessel. What is this, and is it detrimental to my synthesis?

Answer:

The formation of a white precipitate is a very common observation, especially when using a tertiary amine like triethylamine.

  • Cause: The white solid is most likely triethylamine hydrochloride (Et₃N·HCl). This salt is formed when triethylamine neutralizes the hydrogen chloride generated during the reaction.[8][11]

  • Impact: The formation of this precipitate is actually a positive sign! It indicates that the reaction is proceeding and the acid byproduct is being effectively removed from the reaction medium. The salt is generally insoluble in common organic solvents like dichloromethane or diethyl ether and can be easily removed during the workup.

  • Solution: No action is needed during the reaction. The precipitate will be removed during the aqueous workup and filtration steps.

Problem 3: Product is a Mixture of Mono-, Di-, and Tri-alkyl Phosphates

Question: My final product appears to be a mixture of different phosphate esters, not just the desired diethyl octyl phosphate. How can I improve the selectivity of my reaction?

Answer:

Controlling the stoichiometry and the reactivity of the phosphorylating agent is key to avoiding the formation of undesired phosphate esters.

  • Cause 1: Using Phosphorus Oxychloride (POCl₃): POCl₃ is a trifunctional phosphorylating agent, and its reaction with alcohols can be difficult to control, often leading to a mixture of mono-, di-, and tri-substituted products.[6][12]

    • Solution: A more selective approach is to use a difunctional phosphorylating agent like diethyl phosphoryl chloride ((EtO)₂P(O)Cl). This reagent already has two ethyl groups attached, ensuring that only the octyl group is added.[13]

  • Cause 2: Inappropriate Stoichiometry: Using an excess of the alcohol or the phosphorylating agent can lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess (1.05-1.1 equivalents) of the diethyl phosphoryl chloride is often sufficient to drive the reaction to completion without leading to significant side products.

  • Catalyst Choice: The choice of catalyst can also influence selectivity. Highly active catalysts can sometimes promote side reactions if not used judiciously.

    • Solution: For a clean reaction, the combination of diethyl phosphoryl chloride with a stoichiometric amount of triethylamine as an acid scavenger is a reliable method.[7][8] If the reaction is slow, a catalytic amount of DMAP can be added to increase the rate without significantly impacting selectivity.[5]

G Octanol 1-Octanol Product Phosphoric Acid Diethyl Octyl Ester Octanol->Product DEPC Diethyl Phosphoryl Chloride DEPC->Product HCl HCl (byproduct) DEPC->HCl Et3N Triethylamine (Base) Et3N->Product Catalyst/ Acid Scavenger Salt Et3N·HCl (precipitate) Et3N->Salt HCl->Salt

Caption: Reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing insights into the rationale behind catalyst and reagent choices.

Q1: What is the role of a Lewis acid catalyst in this reaction?

A1: A Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or Aluminum Triflate (Al(OTf)₃), functions by coordinating to the oxygen atom of the phosphoryl group in the phosphorylating agent.[1][3] This coordination increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the alcohol (1-octanol). This catalytic approach can be particularly useful for less reactive or sterically hindered alcohols.[2]

G PhosphorylatingAgent Phosphorylating Agent (e.g., (EtO)2P(O)Cl) ActivatedComplex Activated Complex [(EtO)2P(O-LA)Cl]+ PhosphorylatingAgent->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Product Product + LA + HCl ActivatedComplex->Product Octanol 1-Octanol Octanol->Product Nucleophilic Attack

Caption: Simplified mechanism of Lewis acid-catalyzed phosphorylation.

Q2: Can I use a Brønsted acid as a catalyst?

A2: While Brønsted acids can catalyze phosphorylation, they are generally less common for this specific transformation and can be problematic.[14] A strong Brønsted acid can protonate the alcohol, reducing its nucleophilicity. Furthermore, the acidic conditions can promote side reactions such as the dehydration of the alcohol to form octene, especially at elevated temperatures. Therefore, for the synthesis of trialkyl phosphates from alcohols and phosphoryl chlorides, base catalysis or Lewis acid catalysis is generally preferred.

Q3: Triethylamine vs. DMAP: Which one should I choose?

A3: The choice between triethylamine (Et₃N) and 4-(Dimethylamino)pyridine (DMAP) depends on the reactivity of your substrates and the desired reaction rate.

  • Triethylamine (Et₃N): Primarily used as a stoichiometric base to scavenge the HCl produced during the reaction.[7][8] It is a moderately strong, sterically hindered base and a reasonably good nucleophile. In many cases, it is sufficient to facilitate the reaction.

  • 4-(Dimethylamino)pyridine (DMAP): A highly nucleophilic catalyst used in much smaller, sub-stoichiometric amounts (typically 1-10 mol%).[11][15] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the phosphorylating agent.[5] This intermediate is much more electrophilic than the starting phosphoryl chloride, leading to a significant rate enhancement.

Recommendation: A common and effective strategy is to use triethylamine as the stoichiometric base and add a catalytic amount of DMAP to accelerate the reaction, especially if the alcohol is sterically hindered or the reaction is sluggish at room temperature.[4]

Q4: How does reaction temperature affect the outcome?

A4: Reaction temperature is a critical parameter that needs to be carefully controlled.

  • Low Temperatures (0 °C to room temperature): Generally preferred for the addition of the phosphorylating agent to minimize side reactions. These conditions favor the desired phosphorylation reaction.

  • Elevated Temperatures (40-80 °C): Can be used to increase the reaction rate if it is slow at room temperature. However, higher temperatures can also promote undesirable side reactions:

    • Formation of pyrophosphates: The reaction of the product with unreacted phosphorylating agent.

    • Dehydration of the alcohol: Particularly if acidic conditions are present.

    • Formation of symmetrical trialkyl phosphates: Through transesterification reactions.

Recommendation: Start the reaction at a low temperature (0 °C) and then allow it to proceed at room temperature. Only apply heat if necessary and monitor the reaction closely for the formation of byproducts.

Q5: What are the best practices for purifying the final product?

A5: Purification is essential to remove unreacted starting materials, the catalyst, and any byproducts.

  • Aqueous Workup: The first step is typically an aqueous workup to remove the triethylamine hydrochloride salt and any water-soluble impurities. Washing with a mild acidic solution (e.g., dilute HCl or NH₄Cl) can help to remove any remaining amine base. This is followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography/Distillation:

    • Flash Column Chromatography: This is the most common method for purifying research-scale quantities of the product. A silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether is typically effective.

    • Distillation: For larger scale preparations, vacuum distillation can be an effective purification method, provided the product is thermally stable.[16]

Catalyst Performance Comparison

Catalyst/BaseTypical LoadingRoleAdvantagesDisadvantages
Triethylamine (Et₃N) Stoichiometric (≥ 1 eq)Acid Scavenger, Weak Base CatalystInexpensive, effectively neutralizes HCl byproduct.May not be a sufficiently strong catalyst for slow reactions.
4-(Dimethylamino)pyridine (DMAP) Catalytic (0.01 - 0.1 eq)Nucleophilic CatalystHighly effective at accelerating reactions, even with hindered alcohols.[11][15]More expensive, can be toxic.
Titanium(IV) isopropoxide (Ti(OiPr)₄) Catalytic (0.1 - 0.2 eq)Lewis Acid CatalystEffective for activating the phosphorylating agent.[3]Sensitive to moisture, requires strictly anhydrous conditions.
Aluminum Triflate (Al(OTf)₃) Catalytic (0.1 eq)Lewis Acid CatalystStrong Lewis acid that can significantly enhance reactivity.[1][2]Can be expensive, requires anhydrous conditions.

References

  • Wang, X.-H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(5), 3237-3248. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515–2518. [Link]

  • Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 208-216. [Link]

  • Woodstock, W. H., & Pelletier, P. E. (1946). U.S. Patent No. 2,410,118. Washington, DC: U.S.
  • Sculimbrene, B. R., et al. (2004). Catalytic Lewis acid phosphorylation with pyrophosphates. Organic Letters, 6(17), 2953-2956. [Link]

  • Wang, X.-H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(5), 3237-3248. [Link]

  • Bensa, D., et al. (2013). Solvent-Free Microwave Synthesis of Trialkylphosphates. Oriental Journal of Chemistry, 30(1), 323-328. [Link]

  • Kato, T., et al. (1974). U.S. Patent No. 3,801,683. Washington, DC: U.S.
  • Wéry, J. (2025). Catalytic phosphorylation of alcohols for phosphate ester synthesis. KU Leuven. [Link]

  • Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.
  • Zhang, J., et al. (2018). Green Synthesis of Triaryl Phosphates with POCl3 in Water. ACS Sustainable Chemistry & Engineering, 6(5), 6943-6949. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]

  • Garcia, J. M. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. University of Texas-Pan American. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of POCl3. Retrieved from [Link]

  • ResearchGate. (2016). Is there any methods to synthesize diethyl or dimethyl phosphate?. [Link]

  • Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Bliznjuk, N. K., et al. (1968). U.S. Patent No. 3,415,908. Washington, DC: U.S.
  • Kumar, S. (1998). Phosphorous oxychloride (POCl3). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 37B(10), 968-975. [Link]

  • Triethylamine: Significance and symbolism. (2025). In ScienceDirect. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Trimethyl phosphate. Retrieved from [Link]

  • Reddit. (2018). Removing a hydroxyl group using TEA and DMAP?. Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • Wéry, J. (2025). Catalytic phosphorylation of alcohols for phosphate ester synthesis. KU Leuven. [Link]

  • ResearchGate. (2025). Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studies. [Link]

  • Sci-Hub. (2015). Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. [Link]

  • ResearchGate. (2025). Titanium Tetraisopropoxide. [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

  • ResearchGate. (n.d.). Postulated mechanism of the catalytic phosphorylation of alcohols with PEP-K and TBAHS. [Link]

  • RSC Publishing. (n.d.). Sodium phosphate synthesis through glycerol purification and its utilization for biodiesel production from dairy scum oil to economize production cost. [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Phosphoric Acid Diethyl Octyl Ester: P₂O₅ vs. POCl₃

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of asymmetric phosphate esters such as Phosphoric Acid Diethyl Octyl Ester, the choice of phosphorylating agent is a critical decision that dictates not only the efficiency and purity of the final product but also the operational complexity and safety of the procedure. This guide provides an in-depth, objective comparison of two common phosphorylating agents, Phosphorus Pentoxide (P₂O₅) and Phosphorus Oxychloride (POCl₃), for this specific transformation. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Performance Indicators of P₂O₅ and POCl₃

FeaturePhosphorus Pentoxide (P₂O₅)Phosphorus Oxychloride (POCl₃)
Primary Product(s) Mixture of mono-, di-, and polyphosphatesPredominantly dialkyl phosphates
Selectivity Low; difficult to controlHigh for dialkyl phosphates with controlled stoichiometry
Typical Yield Moderate to good, but of a mixtureHigh (up to 93% for similar dialkyl phosphates)[1]
Reaction Conditions Often requires elevated temperatures (60-80°C)Can be performed at lower temperatures (0°C to ambient)
Byproducts Polyphosphoric acids, unreacted alcoholsHydrogen chloride (HCl), trialkylammonium salts
Work-up Complexity Complex; requires separation of mixed estersStraightforward filtration and hydrolysis
Safety Hazards Highly corrosive, reacts violently with water[2]Highly corrosive, toxic, reacts violently with water[3]

The Underpinning Chemistry: A Mechanistic Overview

The choice between P₂O₅ and POCl₃ is fundamentally a choice between differing reaction mechanisms, which in turn influences the product distribution and overall efficiency of the synthesis.

The P₂O₅ Approach: A Complex Landscape of Phosphate Esters

Phosphorus pentoxide is a powerful dehydrating agent that reacts with alcohols to form a mixture of phosphate esters.[2][4] The reaction proceeds through the alcoholysis of the P-O-P bonds in the complex structure of P₂O₅. Due to the polymeric nature of P₂O₅, the reaction is often heterogeneous and can lead to the formation of polyphosphoric acids which then act as the phosphorylating species. This results in a product mixture that can be challenging to separate, typically containing mono-, di-, and even trialkyl phosphates, alongside unreacted starting materials. The ratio of these products is highly dependent on the stoichiometry of the reactants and the reaction conditions.[4]

DOT Diagram: P₂O₅ Reaction Pathway

P2O5_Pathway P2O5 P₂O₅ Mixture Mixture of Mono-, Di-, and Polyphosphoric Acid Esters P2O5->Mixture Alcoholysis Alcohols Ethanol + Octanol Alcohols->Mixture Separation Complex Purification Mixture->Separation Product Diethyl Octyl Phosphate (in mixture) Separation->Product

Caption: Reaction pathway using P₂O₅ leading to a mixture of phosphate esters.

The POCl₃ Method: A Controlled and Selective Route

Phosphorus oxychloride offers a more controlled approach to the synthesis of dialkyl phosphates. The reaction proceeds via a stepwise displacement of the chloride atoms. By carefully controlling the stoichiometry of the alcohol and using a base, such as pyridine or triethylamine, to scavenge the liberated hydrogen chloride (HCl), the reaction can be selectively stopped at the dialkyl chlorophosphate stage.[1][5] Subsequent hydrolysis of this intermediate yields the desired dialkyl phosphoric acid with high purity, minimizing the formation of trialkyl phosphate impurities.[1]

DOT Diagram: POCl₃ Reaction Workflow

POCl3_Workflow POCl3 POCl₃ Intermediate Dialkyl Chlorophosphate Intermediate POCl3->Intermediate Step 1: Esterification Alcohols Ethanol + Octanol Alcohols->Intermediate Base Pyridine or Triethylamine Base->Intermediate HCl Scavenger Product Diethyl Octyl Phosphate (High Purity) Intermediate->Product Step 2: Hydrolysis Byproduct HCl·Base Salt Intermediate->Byproduct Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Stepwise synthesis of diethyl octyl phosphate using POCl₃.

Experimental Protocols: A Side-by-Side Comparison

The following protocols are representative procedures for the synthesis of this compound using both P₂O₅ and POCl₃.

Protocol 1: Synthesis using Phosphorus Pentoxide (P₂O₅)

This protocol is based on general procedures for the phosphorylation of alcohols with P₂O₅.[4][6]

Materials:

  • Phosphorus Pentoxide (P₂O₅)

  • Ethanol

  • 1-Octanol

  • Anhydrous Toluene

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Brine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, a suspension of P₂O₅ (1.0 eq) in anhydrous toluene is prepared.

  • A mixture of ethanol (1.0 eq) and 1-octanol (1.0 eq) is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 60-70°C.

  • After the addition is complete, the reaction mixture is stirred at 70°C for 3-4 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of water.

  • The organic layer is separated, washed with a dilute NaOH solution, water, a dilute HCl solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of phosphate esters, requires further purification by column chromatography to isolate the desired diethyl octyl phosphate.

Expected Outcome:

  • Yield: Moderate, but of a mixed product.

  • Purity: Low before purification, containing mono- and di-esters of both alcohols, as well as polyphosphates.

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from the work of Aitken et al. (2012) for the synthesis of long-chain dialkyl phosphates.[1]

Materials:

  • Phosphorus Oxychloride (POCl₃)

  • Ethanol

  • 1-Octanol

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Deionized Water (for steam)

Procedure:

  • A solution of POCl₃ (1.0 eq) in anhydrous toluene is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

  • A mixture of ethanol (1.0 eq), 1-octanol (1.0 eq), and triethylamine (2.0 eq) is added dropwise to the stirred POCl₃ solution, maintaining the temperature below 10°C.

  • After the addition, the mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The precipitated triethylammonium hydrochloride is removed by filtration.

  • The filtrate, containing the diethyl octyl chlorophosphate intermediate, is then subjected to steam hydrolysis by bubbling steam through the solution for 1 hour.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the final product.

Expected Outcome:

  • Yield: High (potentially up to 93% for analogous compounds).[1]

  • Purity: High, with minimal contamination from trialkyl phosphates.[1]

Comparative Analysis of Experimental Data

ParameterP₂O₅ Method (Estimated)POCl₃ Method (Based on Literature[1])
Yield 40-60% (of mixed esters)~90% (of desired product)
Purity (before chromatography) LowHigh
Reaction Temperature 60-80°C0°C to Room Temperature
Reaction Time 3-4 hours3-4 hours
Work-up & Purification Liquid-liquid extraction followed by column chromatographyFiltration and steam hydrolysis
Scalability Challenging due to heterogeneity and exothermicityReadily scalable

Senior Application Scientist's Recommendation

For researchers and professionals in drug development where purity, selectivity, and reproducibility are paramount, the Phosphorus Oxychloride (POCl₃) method is the superior choice for the synthesis of this compound. The higher yield of the desired product, coupled with a significantly simpler work-up procedure and greater control over the reaction, outweighs the hazards associated with handling POCl₃, provided that appropriate safety measures are strictly enforced. The formation of a mixture of products with the P₂O₅ method necessitates a challenging purification process, which is often a significant bottleneck in a research and development setting.

Safety Considerations: Handling Highly Reactive Phosphorus Reagents

Both P₂O₅ and POCl₃ are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Phosphorus Pentoxide (P₂O₅): A powerful desiccant that reacts violently with water, releasing significant heat. It is highly corrosive to the skin, eyes, and respiratory tract.[2]

  • Phosphorus Oxychloride (POCl₃): A toxic and corrosive liquid that also reacts violently with water, producing toxic fumes of hydrogen chloride and phosphoric acid.[3] Inhalation can be fatal.

All reactions should be conducted under an inert atmosphere to prevent reaction with moisture. Waste from both reactions should be quenched carefully with a non-protic solvent before being neutralized and disposed of according to institutional guidelines.

References

  • PubChem. (n.d.). Phosphorus pentoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tret'yakov, S. Y., et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology, 11(1), 147-158. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. Retrieved from [Link]

  • Aitken, R. A., & Mesher, S. T. E. (2003). A Selective and Mild Synthetic Route to Dialkyl Phosphates. Synthesis, 2003(12), 1873-1877. Retrieved from [Link]

  • Pearson Education. (n.d.). POCl3 Dehydration Explained. Retrieved from [Link]

  • OpenStax. (n.d.). Reactions of Alcohols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Brannock, K. C. (1953). U.S. Patent No. 2,639,292. Washington, DC: U.S.
  • Li, Y., et al. (2017). Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. Journal of Surfactants and Detergents, 20(4), 841-849. Retrieved from [Link]

Sources

A Comparative Guide to Phosphoric Acid Diethyl Octyl Ester and Other Organophosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate organophosphate esters (OPEs) is critical for a range of applications, from their use as flame retardants and plasticizers in laboratory equipment to their role as reagents in chemical synthesis and drug delivery systems. This guide provides an in-depth technical comparison of Phosphoric Acid Diethyl Octyl Ester, a tri-alkyl phosphate, against other classes of organophosphate esters, supported by an understanding of their structure-activity relationships and established experimental evaluation protocols.

Introduction to Organophosphate Esters: A Diverse Class of Compounds

Organophosphate esters (OPEs) are a broad class of organophosphorus compounds derived from phosphoric acid.[1][2] Their general structure consists of a central phosphate molecule with three alkyl or aromatic substituents.[3] This structural diversity gives rise to a wide range of physicochemical properties, leading to their use in numerous industrial and commercial products as flame retardants, plasticizers, antifoaming agents, and extraction solvents.[2][3] The performance of an OPE is intrinsically linked to the nature of its organic substituents, which can be broadly categorized into three main groups:

  • Tri-aryl phosphate esters: All three ester groups are aromatic (e.g., triphenyl phosphate).

  • Alkyl-aryl phosphate esters: A mix of alkyl and aryl substituents (e.g., 2-ethylhexyl diphenyl phosphate).

  • Tri-alkyl phosphate esters: All three ester groups are aliphatic (e.g., this compound).

This guide will focus on the performance of this compound as a representative tri-alkyl phosphate and compare it to the performance characteristics of tri-aryl and alkyl-aryl phosphate esters.

G OPEs Organophosphate Esters (OPEs) TriAryl Tri-aryl Phosphate Esters (e.g., Triphenyl Phosphate) OPEs->TriAryl Primarily Aromatic Substituents AlkylAryl Alkyl-aryl Phosphate Esters (e.g., 2-Ethylhexyl Diphenyl Phosphate) OPEs->AlkylAryl Mixed Aromatic & Aliphatic Substituents TriAlkyl Tri-alkyl Phosphate Esters (e.g., this compound) OPEs->TriAlkyl Primarily Aliphatic Substituents

Caption: Classification of Organophosphate Esters.

Comparative Performance Analysis

The performance of this compound is best understood in the context of its tri-alkyl structure. The following sections compare its expected performance against other OPE classes in key applications.

Flame Retardancy

Organophosphate esters function as flame retardants through mechanisms in either the solid or gas phase during combustion.[1][4]

  • Tri-aryl Phosphate Esters primarily act in the vapor phase . During combustion, they can increase smoke evolution. They are most effective where minimizing flame spread is the primary objective.[1]

  • Alkyl-aryl Phosphate Esters tend to act in the polymer phase . They promote the formation of a char layer, which acts as a barrier to heat and oxygen, thereby suppressing smoke.[1]

  • This compound (a Tri-alkyl Phosphate) is generally not the primary choice for flame retardancy. While it can contribute to flame resistance, its mechanism is less efficient compared to aryl-containing OPEs. Tri-alkyl phosphates are known for offering excellent low-temperature properties, which is often their primary formulating advantage.[1]

OPE ClassPrimary Flame Retardant MechanismSmoke EvolutionTypical Application Focus
Tri-aryl Phosphate Esters Vapor Phase ActionTends to IncreaseMinimizing Flame Spread
Alkyl-aryl Phosphate Esters Solid Phase Action (Char Formation)Tends to SuppressBalanced Flame Retardancy & Smoke Suppression
Tri-alkyl Phosphate Esters Limited Flame RetardancyLower SmokeLow-Temperature Performance
Plasticizing Efficiency

Plasticizers are added to polymers to increase their flexibility, workability, and durability. The efficiency of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer and by the mechanical properties of the plasticized material.[5]

  • This compound and other tri-alkyl phosphates are generally effective plasticizers, particularly where good low-temperature flexibility is required.[1] The long octyl chain in its structure can efficiently disrupt polymer chain packing, leading to increased flexibility.

  • Aryl-containing OPEs can also function as plasticizers, but their rigid aromatic rings may result in less flexibility at low temperatures compared to their aliphatic counterparts.

The performance of a plasticizer is also dependent on its compatibility with the polymer matrix. This can be predicted using solubility parameters and confirmed through experimental methods like Differential Scanning Calorimetry (DSC).[6]

Solvent Extraction Performance

Organophosphate esters are used in liquid-liquid extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. Their extraction efficiency is dependent on the polarity and steric hindrance of the ester groups.

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of this compound with other OPEs, the following standard experimental protocols are detailed.

Evaluation of Flame Retardancy

A common method for assessing the flame retardancy of polymers is the UL 94 Vertical Burn Test .

Objective: To determine the material's tendency to either extinguish or spread the flame after ignition.

Methodology:

  • Sample Preparation: Prepare standardized bars of the polymer containing a specified concentration of the organophosphate ester being tested.

  • Test Apparatus: A Bunsen burner with a specified flame height, a test chamber free from drafts, and a timing device.

  • Procedure:

    • A test specimen is supported vertically.

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds. The duration of flaming and glowing is recorded.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite a cotton swatch placed below the specimen. A V-0 rating indicates the highest level of flame retardancy under this standard.

Causality: The chemical structure of the OPE directly influences the combustion process. Aryl-containing OPEs are expected to perform better in this test due to their more efficient flame-retardant mechanisms.

G cluster_0 UL 94 Vertical Burn Test Workflow Prep Sample Preparation (Polymer + OPE) Mount Mount Specimen Vertically Prep->Mount ApplyFlame1 Apply Flame (10s) Mount->ApplyFlame1 RecordTime1 Record Flaming Time (t1) ApplyFlame1->RecordTime1 ApplyFlame2 Re-apply Flame (10s) RecordTime1->ApplyFlame2 RecordTime2 Record Flaming & Glowing Time (t2, t3) ApplyFlame2->RecordTime2 ObserveDrips Observe Dripping RecordTime2->ObserveDrips Classify Classify (V-0, V-1, V-2) ObserveDrips->Classify

Caption: Workflow for UL 94 Vertical Burn Test.

Another important technique is Cone Calorimetry , which provides more quantitative data on heat release rate, smoke production, and other combustion parameters.[8]

Evaluation of Plasticizer Efficiency

The ASTM D2284 standard test method for Acidity of Formaldehyde Solutions can be adapted to evaluate the efficiency of plasticizers in flexible PVC. A more direct approach for plasticizer efficiency is measuring the change in mechanical properties.

Objective: To quantify the effect of a plasticizer on the tensile properties of a polymer.

Methodology:

  • Formulation: Prepare PVC formulations with varying concentrations of the organophosphate ester.

  • Sample Preparation: Mold the formulations into standardized dumbbell-shaped specimens and condition them in a controlled environment.[9]

  • Tensile Testing: Subject the specimens to tensile stress until failure using a universal testing machine.[9]

  • Data Collection: Measure key parameters including tensile strength, elongation at break, and modulus of elasticity.[9]

  • Analysis: Compare the results for different OPEs at the same concentration. A more efficient plasticizer will typically result in a lower modulus and higher elongation at break.

Causality: The plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and allowing for greater movement, which is reflected in the tensile properties. The long, flexible alkyl chains of this compound are expected to be very effective in this regard.

Evaluation of Solvent Extraction Performance

A standardized liquid-liquid extraction protocol can be used to compare the efficiency of different OPEs.

Objective: To determine the distribution coefficient of a target analyte (e.g., a metal ion) between an aqueous phase and an organic phase containing the OPE.

Methodology:

  • Phase Preparation:

    • Aqueous Phase: Prepare an aqueous solution containing a known concentration of the target analyte (e.g., a metal salt) and adjust the pH to the desired level.

    • Organic Phase: Prepare a solution of the organophosphate ester in a suitable water-immiscible solvent (e.g., kerosene) at a specified concentration.

  • Extraction:

    • Combine equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel for a predetermined time to allow for phase transfer equilibrium to be reached.

    • Allow the phases to separate.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the analyte remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry).

  • Calculation:

    • Calculate the concentration of the analyte in the organic phase by mass balance.

    • Determine the distribution coefficient (D) as the ratio of the analyte concentration in the organic phase to its concentration in the aqueous phase.

Causality: The extraction efficiency is governed by the ability of the OPE to form a stable complex with the target analyte, which is influenced by the electronic and steric properties of the ester's substituents.

G cluster_1 Liquid-Liquid Extraction Protocol PrepAq Prepare Aqueous Phase (Analyte) Mix Combine & Shake Phases PrepAq->Mix PrepOrg Prepare Organic Phase (OPE in Solvent) PrepOrg->Mix Separate Allow Phases to Separate Mix->Separate AnalyzeAq Analyze Analyte Concentration in Aqueous Phase Separate->AnalyzeAq Calculate Calculate Distribution Coefficient (D) AnalyzeAq->Calculate

Caption: Workflow for Liquid-Liquid Extraction Performance Evaluation.

Toxicity Considerations

A critical aspect of selecting an OPE is its toxicological profile. There is growing concern about the potential health effects of many OPEs, which are now considered "contaminants of emerging concern".[10] Generally, chlorinated OPEs and some aryl-OPEs have been found to exhibit higher toxicity than non-halogenated alkyl-OPEs.[10] However, a comprehensive toxicological assessment should be conducted for any OPE being considered for a new application.

Conclusion

This compound, as a tri-alkyl phosphate ester, exhibits a performance profile distinct from its aryl-containing counterparts. While it may not be the most potent flame retardant, it is expected to be an efficient plasticizer, especially for applications requiring good low-temperature flexibility. Its performance as a solvent extractant is specific to the target analyte and process conditions.

The selection of an appropriate organophosphate ester requires a thorough evaluation of the performance requirements of the specific application. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers and developers to make informed decisions based on empirical data.

References

  • Pang, L., et al. (2022). The gas phase retention volume behavior of organophosphate esters on polyurethane foam. Chemosphere, 300, 134506.
  • Lomnicki, S. M., et al. (2024).
  • Valtris Specialty Chemicals. (n.d.). Flame Retardant Mechanisms.
  • Patsnap. (2023). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • KingStar Mold. (2023).
  • Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?. Environmental Science & Technology Letters, 6(11), 638-649.
  • Li, J., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Molecules, 26(11), 3354.
  • Jarray, A., et al. (2017). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. International Journal of Pharmaceutics, 527(1-2), 114-124.
  • Tan, G. H., & Lim, A. P. (2022). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 27(19), 6523.
  • Li, Y., et al. (2022). Prediction of Plasticizer Property Based on an Improved Genetic Algorithm. Polymers, 14(15), 3121.
  • Wang, Y., et al. (2014). Development of pressurized liquid extraction and solid-phase microextraction combined with gas chromatography and flame photometric detection for the determination of organophosphate esters in sediments.
  • Wang, Y., et al. (2014).
  • Kajiwara, N., et al. (2017). Characterization of polyurethane foam (PUF) and sorbent impregnated PUF (SIP) disk passive air samplers for measuring organophosphate flame retardants. Chemosphere, 167, 212-219.
  • National Toxicology Program. (2023). RoC Protocol: Organohalogen Flame Retardants.
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  • Li, X., et al. (2022). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. Polymers, 14(3), 403.
  • Asante, F. O., et al. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210344.
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Sources

Quantitative Analysis and Validation of Phosphoric Acid Diethyl Octyl Ester in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of Phosphoric Acid Diethyl Octyl Ester (PDEOE) in complex matrices presents a significant analytical challenge. As an organophosphorus ester, PDEOE may be present in environmental samples as a degradation product of larger organophosphate compounds or in biological matrices during metabolism studies. Its polarity and potential for matrix interference necessitate robust and validated analytical methods to ensure data integrity.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of PDEOE. We will delve into the nuances of sample preparation and instrumental analysis, offering field-proven insights and detailed experimental protocols. Our focus is on providing a self-validating system of analysis, grounded in scientific integrity and supported by authoritative references.

The Analytical Challenge: PDEOE in Complex Matrices

The primary difficulty in analyzing PDEOE lies in its physicochemical properties and the complexity of the matrices in which it is typically found (e.g., soil, water, plasma, tissue homogenates). These matrices contain a multitude of endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-elution in chromatography. Therefore, the choice of analytical technique and, critically, the sample preparation method, are paramount for achieving accurate and reproducible results.

Instrumental Analysis: A Head-to-Head Comparison of LC-MS/MS and GC-MS

The two most powerful and widely used techniques for the trace-level quantification of organophosphorus compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two platforms is often dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis in terms of sensitivity and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the direct analysis of polar, non-volatile compounds like PDEOE.[1][2] Its primary advantage is the ability to analyze such compounds in their native form without the need for chemical derivatization, which can introduce variability and increase sample preparation time.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[2] For polar compounds like organophosphorus acids, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[5][6] Common derivatization techniques include silylation and methylation.[6] While this adds a step to the sample preparation, GC-MS can offer excellent chromatographic resolution and sensitivity.

Below is a comparative summary of the expected performance of LC-MS/MS and GC-MS for the analysis of organophosphorus esters, based on literature for similar compounds.

FeatureLC-MS/MSGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds.Requires derivatization for polar compounds.
Sensitivity (LOQ) Typically in the low ng/mL to pg/mL range.[1][7]Can achieve similar or even lower LOQs, especially with specific detectors.
Selectivity High, due to MS/MS fragmentation.High, with good chromatographic separation and mass filtering.
Matrix Effects Prone to ion suppression/enhancement.[8][9]Less prone to ion source matrix effects, but matrix components can affect the column and inlet.
Throughput Generally higher due to faster run times and no derivatization.Lower, due to longer run times and the derivatization step.
Robustness Can be affected by complex matrices clogging the ion source.Generally robust, but derivatization can introduce variability.

Sample Preparation: The Key to Reliable Quantification

Effective sample preparation is the cornerstone of successful quantitative analysis. Its primary goals are to extract the analyte of interest from the matrix, remove interfering compounds, and concentrate the analyte to a level suitable for instrumental analysis. For organophosphorus esters in complex matrices, Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two of the most effective and widely adopted techniques.[10][11]

Solid Phase Extraction (SPE) is a highly selective method that utilizes a solid sorbent to isolate the analyte from a liquid sample.[11] The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For polar compounds like PDEOE, reversed-phase sorbents (e.g., C18) or mixed-mode sorbents are often employed.[8]

QuEChERS is a streamlined approach that involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[12][13] It is known for its speed, ease of use, and low solvent consumption.

Here is a comparison of SPE and QuEChERS for the extraction of organophosphorus esters:

FeatureSolid Phase Extraction (SPE)QuEChERS
Selectivity High, tunable by sorbent selection.[14][15][16]Generally lower than SPE.
Recovery Typically high and reproducible.Good, but can be matrix-dependent.[10]
Throughput Moderate, can be automated.High, designed for rapid screening.
Cost Can be higher due to the cost of cartridges.Generally lower cost per sample.[10]
Solvent Consumption Moderate.Low.
Ease of Use Requires more method development.Simple and straightforward.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of PDEOE in a complex matrix (e.g., soil) using both LC-MS/MS and GC-MS. These protocols are based on established methods for similar organophosphorus compounds and should be validated for the specific matrix of interest.

Workflow 1: LC-MS/MS with Solid Phase Extraction (SPE)

This workflow is recommended for achieving the highest selectivity and sensitivity for PDEOE in complex matrices.

LC-MSMS_SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Weigh 5g of Soil Sample Extraction 2. Extract with 10 mL Acetonitrile/Water (80:20) Sample->Extraction Centrifuge1 3. Vortex and Centrifuge Extraction->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Condition 5. Condition C18 SPE Cartridge Supernatant->Condition Load 6. Load Extract Condition->Load Wash 7. Wash with Water Load->Wash Elute 8. Elute with Acetonitrile Wash->Elute Evaporate 9. Evaporate and Reconstitute Elute->Evaporate Analysis 10. Inject into LC-MS/MS Evaporate->Analysis

LC-MS/MS with SPE Workflow

Protocol:

  • Sample Extraction:

    • Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE): [17][18]

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of deionized water.

    • Loading: Load the collected supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the retained PDEOE with 5 mL of acetonitrile.

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter and inject into the LC-MS/MS system.

Workflow 2: GC-MS with QuEChERS and Derivatization

This workflow provides a rapid and effective alternative, particularly for screening large numbers of samples.

GC-MS_QuEChERS_Workflow cluster_quechers QuEChERS Extraction cluster_dspe Dispersive SPE (d-SPE) cluster_derivatization Derivatization & Analysis Sample 1. Weigh 10g of Soil Sample Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 4. Shake and Centrifuge Add_Salts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 6. Add d-SPE Sorbent Transfer->Add_dSPE Centrifuge2 7. Vortex and Centrifuge Add_dSPE->Centrifuge2 Derivatize 8. Derivatize with Silylating Agent Centrifuge2->Derivatize Analysis 9. Inject into GC-MS Derivatize->Analysis

GC-MS with QuEChERS Workflow

Protocol:

  • QuEChERS Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Derivatization and GC-MS Analysis: [5][6]

    • Transfer the cleaned extract to a new vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS system.

Method Validation: Ensuring Data Integrity

A rigorous method validation is essential to demonstrate that the chosen analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[19][20]

Key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrumental response, and the concentration range over which this relationship is linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[8][9][21]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Strategic Approach to PDEOE Analysis

The quantitative analysis of this compound in complex matrices demands a strategic and well-validated approach. For high-sensitivity and selective analysis, LC-MS/MS coupled with Solid Phase Extraction is the recommended workflow. For high-throughput screening applications, GC-MS with a QuEChERS-based sample preparation and derivatization offers a rapid and effective alternative.

The choice of method should be guided by the specific analytical requirements, including the nature of the matrix, the required limits of detection, and the available instrumentation. Regardless of the chosen method, a comprehensive validation following regulatory guidelines is imperative to ensure the generation of reliable and defensible data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently tackle the analytical challenges associated with PDEOE and other organophosphorus compounds.

References

Please note that the following is a consolidated list of references used to inform this guide.

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  • U.S. Environmental Protection Agency. (n.d.). Method 614: Organophosphorus Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141: Organophosphorus Pesticides by Gas Chromatography. Retrieved from [Link]

  • Mohammed, F., & Ghofrani, S. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. Journal of Food Science and Technology, 57(1), 249-258.
  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

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  • Mbianda, C., & Che, D. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical Chemistry, 79(8), 3217-3223.
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  • Perez, J. J., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631.
  • Al-atrash, S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098.
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  • GERSTEL, Inc. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]

  • Narenderan, S. T., et al. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides: Application to Their Dissipation Kinetics in Open Field Ecosystem.
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  • Al-atrash, S., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(19), 6825.
  • U.S. Food and Drug Administration. (2017). Method Validation Guidelines. Retrieved from [Link]

  • Chung, S. W. C., & Chan, B. T. P. (2010). Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types.
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  • Li, Y., et al. (2020). ZrO2 Nanoparticles and Poly(diallyldimethylammonium chloride)-Doped Graphene Oxide Aerogel-Coated Stainless-Steel Mesh for the Effective Adsorption of Organophosphorus Pesticides. ACS Omega, 5(30), 18887-18895.
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  • Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5557.
  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 642-651.
  • Shoemaker, J. A., et al. (2015). Methods for the analysis of organophosphorus flame retardants—Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. Analytical and Bioanalytical Chemistry, 407(19), 5645-5654.
  • Asati, A., et al. (2016). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Environmental Monitoring and Assessment, 188(1), 1-12.
  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC North America, 38(9), 496-502.
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  • Kim, H. Y., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of 11 pesticide residues in agricultural products. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
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  • Jia, C., et al. (2013). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Journal of the Brazilian Chemical Society, 24(1), 117-124.
  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Efficiency of Alkyl Phosphate Esters in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Alkyl Phosphate Esters in Selective Metal Recovery

In the realm of hydrometallurgy and chemical separation, solvent extraction stands as a cornerstone technology for the purification and concentration of metal ions. At the heart of this process lies the extractant, an organic molecule capable of selectively binding with a target metal ion in an aqueous phase and transporting it to an immiscible organic phase. Among the most versatile and widely implemented classes of extractants are the alkyl phosphate esters.

This guide provides an in-depth comparison of the efficiency of three preeminent alkyl phosphate esters: Tributyl Phosphate (TBP), Di-2-ethylhexyl Phosphoric Acid (D2EHPA), and Bis(2,4,4-trimethylpentyl)phosphinic Acid (commercially known as Cyanex 272). We will move beyond a mere listing of properties to explore the causal relationships between molecular structure and extraction performance. By grounding our discussion in experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize solvent extraction systems for their specific applications, from rare earth element purification to active pharmaceutical ingredient (API) isolation.

Pillar 1: Understanding the Mechanism and Key Performance Indicators

The efficiency of an alkyl phosphate ester is not a single metric but a composite of several key performance indicators (KPIs), each dictated by the underlying chemical mechanism. These extractants operate primarily through two mechanisms:

  • Solvating Extraction: Neutral esters, like Tributyl Phosphate (TBP), extract metal salts by solvating them, forming a neutral complex that is soluble in the organic diluent. This is a mechanism of ion-pairing.[1]

  • Cation Exchange: Acidic esters, such as D2EHPA (a phosphoric acid) and Cyanex 272 (a phosphinic acid), exchange a proton for a metal ion, forming an organometallic complex.[2] This process is highly dependent on the pH of the aqueous phase.[3]

The ultimate "efficiency" of these processes is evaluated by the following KPIs:

  • Extraction Efficiency (%E): The percentage of the target metal transferred from the aqueous to the organic phase.

  • Distribution Coefficient (Kd): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[4] A higher Kd indicates a more effective extraction.

  • Separation Factor (β): The ratio of the distribution coefficients of two different metals (e.g., β_Co/Ni_ = Kd_Co_ / Kd_Ni_). This is the critical measure of an extractant's selectivity.[5]

  • Loading Capacity: The maximum amount of metal that can be loaded into the organic phase.

  • Stripping Efficiency: The ease with which the metal can be recovered from the loaded organic phase into a fresh aqueous solution, which is crucial for regenerating the extractant.[6][7]

  • Chemical Stability: The resistance of the extractant to degradation under harsh process conditions (e.g., strong acidity).[1][8]

The structural characteristics of the ester—specifically the nature of the alkyl groups—profoundly influence these metrics through steric and electronic effects.[9] Longer, linear alkyl chains tend to increase hydrophobicity, enhancing partitioning into the organic phase, while branched chains can introduce steric hindrance, which can either impede or enhance selectivity depending on the target ion.[10][11]

Pillar 2: Comparative Analysis of Key Alkyl Phosphate Esters

The selection of an appropriate extractant is contingent upon the target metal, the composition of the feed solution, and the desired purity of the final product. Here, we compare TBP, D2EHPA, and Cyanex 272, three workhorses of the solvent extraction industry.

Tributyl Phosphate (TBP)

TBP is a neutral organophosphorus extractant, primarily used for the extraction of uranium and other actinides from nitric acid media, a process central to the nuclear industry (PUREX process).[12][13]

  • Mechanism: Solvation. Two molecules of TBP typically coordinate with one molecule of uranyl nitrate (UO₂(NO₃)₂).[14]

  • Performance: TBP is highly selective for uranium over most impurities.[13] Its extraction efficiency is strongly dependent on the nitric acid concentration, which acts as a salting-out agent, with optimal extraction often occurring around 3-6 M HNO₃.[13][15]

  • Limitations: As a neutral extractant, its power is generally lower than acidic extractants for many metals, and stripping can sometimes be challenging.[13]

Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

D2EHPA is an acidic extractant and arguably one of the most versatile and widely studied organophosphorus reagents. Its branched alkyl chains provide good solubility in common organic diluents.

  • Mechanism: Cation Exchange.[12]

  • Performance: D2EHPA demonstrates high extraction efficiency for a broad range of metals, including rare earth elements (REEs), zinc, manganese, cobalt, and nickel.[12][16][17] It is particularly effective for separating heavy REEs from light REEs.[17] Its stronger acidic character compared to phosphinic acids like Cyanex 272 means it can extract metals at a lower pH.[3]

  • Selectivity & Stripping: While a powerful extractant, its selectivity can be a challenge in certain systems, such as the notoriously difficult cobalt/nickel separation where separation factors are often low.[18] Stripping metals from loaded D2EHPA often requires higher acid concentrations compared to Cyanex 272 due to the stability of the formed complexes.[6][7]

  • Stability: D2EHPA is considered to have good chemical stability, with lower solubility and degradation in acidic media compared to many other extractants.[1][8][19]

Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

Cyanex 272 is a sterically hindered acidic extractant of the phosphinic acid class. This steric hindrance is the key to its unique selectivity profile.

  • Mechanism: Cation Exchange.

  • Performance: Cyanex 272 is renowned for its exceptional selectivity in separating cobalt from nickel in sulfate solutions.[16][18] The bulky, branched alkyl groups create a specific steric environment around the phosphorus center, allowing for preferential binding with cobalt over nickel.

  • Selectivity & Stripping: It exhibits significantly higher separation factors for Co/Ni than D2EHPA.[18] For instance, separation factors can exceed 1000, whereas D2EHPA might only achieve a factor of 14 under similar conditions.[18][20] The complexes formed are generally less stable than those with D2EHPA, allowing for easier stripping with weaker acids.[6]

  • Stability: Studies indicate that Cyanex 272 has a higher stability against degradation in sulfuric acid media compared to D2EHPA.[1][19][21]

Quantitative Performance Data

The following tables summarize experimental data from various studies to provide a quantitative comparison.

Table 1: Cobalt (Co) / Nickel (Ni) Separation Efficiency

Extractant Metal pH₅₀ (pH for 50% Extraction) Separation Factor (β_Co/Ni_) Reference
D2EHPA Co(II) 3.30 ~14 [3][18]
Ni(II) 3.83 [3]
Cyanex 272 Co(II) 4.30 >1000 (can reach ~7000) [3][18][20]

| | Ni(II) | 6.65 | |[3] |

Causality Insight: The significantly larger ΔpH₅₀ (the difference in pH₅₀ between Ni and Co) for Cyanex 272 (2.35) compared to D2EHPA (0.53) is the basis for its superior selectivity.[3] This allows for the nearly complete extraction of cobalt at a pH where nickel extraction has barely begun.

Table 2: Rare Earth Element (REE) Separation

Extractant Diluent Geometric Mean Separation Factor (Adjacent REEs) Reference
D2EHPA Aromatic (Shellsol AB) 2.56 [4]
Nil-Aromatic (Shellsol 2037) 2.41 [4]
Ionquest 801 * Aromatic (Shellsol AB) 2.62 [4]

| | Nil-Aromatic (Shellsol 2037) | 3.01 |[4] |

*Ionquest 801 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) is included as a close structural analogue to demonstrate trends.

Causality Insight: D2EHPA is a highly effective extractant for REEs, but its selectivity between adjacent elements is moderate.[4] The choice of diluent can subtly influence performance.

Pillar 3: Experimental Protocol & Validation

Trustworthy data is built on robust and reproducible protocols. The following section details a standardized, self-validating methodology for determining the distribution coefficient (Kd) and extraction efficiency (%E) of an alkyl phosphate ester.

Protocol: Determination of Distribution Coefficient (Kd)

Objective: To quantify the equilibrium distribution of a target metal ion (e.g., Co²⁺) between an aqueous phase and an organic phase containing an alkyl phosphate ester (e.g., Cyanex 272).

Materials & Reagents:

  • Aqueous Phase (Feed): Standardized solution of the metal salt (e.g., 1 g/L CoSO₄) in deionized water. pH adjusted to the desired value (e.g., 4.5) using dilute H₂SO₄ or NaOH.

  • Organic Phase: A solution of the alkyl phosphate ester (e.g., 0.3 M Cyanex 272) in a suitable diluent (e.g., kerosene).

  • Equipment: Separatory funnels (100 mL), mechanical shaker, pH meter, centrifuge, volumetric flasks, pipettes, and an analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP-OES).

Step-by-Step Methodology:

  • Phase Preparation: Accurately prepare the aqueous and organic phase solutions. The concentration of the extractant and metal should be known precisely.

  • Contacting: Pipette equal volumes (e.g., 20 mL) of the aqueous and organic phases into a separatory funnel. This 1:1 organic-to-aqueous (O:A) ratio is a standard starting point.[22]

  • Equilibration: Stopper the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 20-30 minutes) to ensure equilibrium is reached.[23] Periodically vent the funnel to release any pressure buildup, especially with volatile solvents.[24]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to disengage completely.[24] This may take 5-30 minutes. If an emulsion forms, gentle centrifugation of the collected phases may be required to break it.

  • Sampling: Carefully drain the lower (typically aqueous) layer into a clean beaker. Then, pour the upper (organic) layer out through the top of the funnel to avoid cross-contamination.[22][24]

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using AAS or ICP-OES.

  • Calculation (Mass Balance): The concentration of the metal in the organic phase ([M]org) is calculated by mass balance: [M]org = [M]initial - [M]aq (Assuming equal volumes of aqueous and organic phases)

  • Calculation (Kd and %E):

    • Distribution Coefficient (Kd): Kd = [M]org / [M]aq[17]

    • Extraction Efficiency (%E): %E = ([M]org / [M]initial) * 100

Self-Validation System:

  • Equilibrium Time: Repeat the experiment at different shaking times (e.g., 5, 15, 30, 60 min). The point at which Kd no longer increases is the required equilibrium time.

  • pH Isotherms: Repeat the entire protocol across a range of initial pH values (e.g., 2.0 to 7.0) to generate a pH extraction isotherm. This curve is characteristic of the extractant-metal system and is crucial for process optimization.[25][26]

  • Mass Balance Check: For critical experiments, the loaded organic phase can be stripped with a strong acid (e.g., 2 M H₂SO₄) and the metal concentration in the stripping solution can be measured. This should correspond to the calculated [M]org, thus validating the mass balance.

Visualization of Structures and Processes

Visual models are indispensable for understanding the components and flow of a solvent extraction circuit.

Chemical Structures of Compared Esters

The molecular architecture of the extractant dictates its function. The bulky, branched alkyl groups on D2EHPA and Cyanex 272 are critical to their solubility and steric properties, contrasting with the simpler linear chains of TBP.

G Figure 1: Chemical Structures of Key Alkyl Phosphate Esters cluster_TBP Tributyl Phosphate (TBP) cluster_D2EHPA Di-2-ethylhexyl Phosphoric Acid (D2EHPA) cluster_Cyanex272 Cyanex 272 TBP D2EHPA Cyanex272

Caption: Figure 1: Chemical Structures of Key Alkyl Phosphate Esters

Generalized Solvent Extraction Workflow

The following diagram illustrates the fundamental stages of a continuous counter-current solvent extraction process, from initial contact to final product recovery and solvent recycling.

G feed Aqueous Feed (Metal A + Metal B) extraction Extraction Stage(s) (Contacting) feed->extraction Aqueous In raffinate Raffinate (Aqueous, Metal B) extraction->raffinate Aqueous Out loaded_org Loaded Organic (Metal A) extraction->loaded_org Organic Out stripping Stripping Stage(s) loaded_org->stripping stripped_org Stripped (Barren) Organic stripping->stripped_org Organic Out product Strip Solution (Aqueous, Pure Metal A) stripping->product Aqueous Out recycle Recycle stripped_org->recycle recycle->extraction Organic In

Caption: Figure 2: Generalized Solvent Extraction Workflow

Conclusion and Future Outlook

The comparative efficiency of alkyl phosphate esters is a nuanced topic, deeply rooted in the principles of coordination chemistry and physical organic chemistry.

  • TBP remains a specialist's tool, unparalleled in its niche of actinide separation via a solvation mechanism.

  • D2EHPA is a powerful and versatile acidic extractant, effective for a wide array of metals, particularly REEs, though its selectivity can be limited.

  • Cyanex 272 exemplifies the power of molecular design, where engineered steric hindrance provides extraordinary selectivity for challenging separations like cobalt from nickel.

The choice between them is a trade-off between extraction power, selectivity, stripping ease, and economic factors. As the demand for high-purity metals in sectors like renewable energy and electronics continues to grow, the development of novel organophosphorus extractants with even greater efficiency and selectivity remains a vibrant and critical area of research. Future work will likely focus on synergistic mixtures and the design of esters with tailored functionalities to meet the separation challenges of tomorrow.

References

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  • Chagnes, A., et al. (2016). Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media. RSC Publishing. [Link]

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  • Heavy Water Board, Government of India. (2023). Di-(2-Ethyl Hexyl) Phosphoric Acid TOPS®-99. Retrieved January 13, 2026, from [Link]

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  • D2EHPA with Cyanex 272 and individual D2EHPA. Overall flow sheet for recovery of zinc and manganese. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to Industrial Alternatives for Organophosphate Esters: Performance, Safety, and Sustainability

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of industrial chemistry, the selection of appropriate functional chemicals is paramount to ensuring process efficiency, product quality, and adherence to evolving environmental and safety standards. For decades, organophosphate esters (OPEs) like Phosphoric Acid Diethyl Octyl Ester and its close analogue, Di-(2-ethylhexyl)phosphoric acid (DEHPA), have been workhorses in a multitude of applications, from metal extraction and emulsification to corrosion inhibition and flame retardancy. However, growing concerns over their environmental persistence and potential health impacts have catalyzed the search for safer, more sustainable alternatives.[1][2][3][4][5]

This guide provides an in-depth technical comparison of potential substitutes for this compound and DEHPA, designed for researchers, scientists, and drug development professionals. We will delve into the performance of promising alternatives, supported by experimental data, and provide standardized protocols for their evaluation. Our focus is on providing a clear, evidence-based framework for selecting the most suitable replacement for your specific industrial process.

The Rationale for Substitution: Beyond Performance

The primary impetus for moving away from traditional OPEs stems from their environmental and health profiles. Studies have shown that OPEs can leach from products and are now prevalent in the environment, with some demonstrating potential to interfere with endocrine systems and impact neurodevelopment.[1][2] This has led to a re-evaluation of their use and a push towards "greener" chemical solutions that do not necessitate a "regrettable substitution" with another potentially harmful substance.[6][7]

Comparative Analysis of Alternatives

Our investigation focuses on three primary classes of substitutes, each with unique properties and potential applications:

  • Next-Generation Organophosphorus Extractants: Compounds that offer similar functionality with potentially improved characteristics.

  • Ionic Liquids (ILs): A versatile class of salts with tunable properties, showing promise in various applications.

  • Bio-based Surfactants: Renewable and biodegradable alternatives, particularly for emulsification and cleaning applications.

Performance in Metal Extraction

DEHPA has been extensively used in hydrometallurgy for the solvent extraction of metals like uranium and rare-earth elements.[8] However, alternatives are emerging that offer competitive or even superior performance in certain scenarios.

A comparative study on manganese extraction from a leached liquor demonstrated that while DEHPA was a highly effective extractant, another organophosphorus compound, bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) , also achieved a 95% recovery rate under optimized conditions.[9][10] The choice between them may therefore depend on factors like selectivity and cost-effectiveness for a specific metal stream.[9][10][11]

Ionic liquids (ILs) are also gaining traction as "green solvents" for metal extraction.[12] Their non-volatile nature and design flexibility make them attractive alternatives. Research has shown that specific ILs can achieve high extraction efficiencies for various metals.[13][14][15] For instance, a study on europium extraction found that a mixture of DEHPA and the ionic liquid Cyphos 104 resulted in quantitative recovery, highlighting the potential for synergistic effects.[13]

Table 1: Comparative Performance in Metal Extraction

FeatureDi-(2-ethylhexyl)phosphoric acid (DEHPA)bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272)Ionic Liquids (e.g., Cyphos 104, Aliquat 336)
Extraction Efficiency High for a broad range of metals.[8][9][10]High, particularly for specific metals like manganese and cobalt.[9][10][11]Can be very high and highly selective depending on the IL's composition.[13][14]
Selectivity Good, but can co-extract other metals.[8][11]Can offer higher selectivity for certain metal separations (e.g., cobalt from nickel).[11]Potentially very high and tunable for specific metal ions.[13][14]
Environmental Profile Concerns over persistence and aquatic toxicity.[1][3]Data is less extensive, but organophosphorus compounds are generally under scrutiny.Often touted as "green solvents" due to low volatility, but toxicity and biodegradability vary and must be assessed.[12]
Operating Conditions Effective over a range of pH values, often in kerosene diluent.[8][9][10]Performance is pH-dependent; may require different operating conditions than DEHPA.[9][10][11]Can operate under various conditions, sometimes without the need for volatile organic diluents.[13]
Performance as Emulsifiers and Surfactants

Phosphoric acid esters are effective emulsifiers due to their amphiphilic nature.[16] However, a wide array of biodegradable and bio-based surfactants are now available that can meet or exceed the performance of traditional OPEs in many applications.

Alkyl Polyglucosides (APGs) are non-ionic surfactants derived from renewable resources like sugars and fatty alcohols.[17][18] They are readily biodegradable, have low toxicity, and exhibit excellent surface tension reduction and stability over a wide pH range.[18] Their versatility makes them suitable for use in detergents, industrial cleaners, and as emulsifiers in various formulations.[18][19]

Sophorolipids , a type of glycolipid biosurfactant produced by yeast, are another promising alternative.[7][20] They are fully biodegradable and have a low toxicity profile.[13] Studies have shown their effectiveness in hard surface cleaning and as rinse aids, attributed to their low foaming and excellent surface activity.[13] A comparative study highlighted that sophorolipids can be more effective than synthetic surfactants, with a lower critical micelle concentration, meaning less product is needed to achieve the desired effect.[4]

Table 2: Comparison of Emulsifier/Surfactant Properties

PropertyOrganophosphate Esters (OPEs)Alkyl Polyglucosides (APGs)Sophorolipids
Source PetrochemicalRenewable (sugars, fatty alcohols)[17][18]Renewable (fermentation)[7][20]
Biodegradability Varies; some are persistent.[1][3]Readily biodegradable.[18]Fully biodegradable.[13]
Toxicity Concerns over aquatic toxicity and potential health effects.[1][2][3]Low toxicity, good dermatological profile.[18]Low acute and chronic toxicity.[13]
Performance Effective emulsifiers and detergents.[16]Excellent wetting, surface tension reduction, and stability.[18]Excellent surface activity, low foaming.[13]
Applications Industrial cleaners, metalworking fluids, agrochemicals.[16]Detergents, cosmetics, industrial emulsifiers.[18]Household cleaners, rinse aids, potential for bioremediation.[13]
Performance as Corrosion Inhibitors

The ability of OPEs to form a protective film on metal surfaces makes them effective corrosion inhibitors.[16] Here too, ionic liquids are emerging as a powerful class of alternatives.

Ionic liquids , particularly those based on imidazolium, have demonstrated exceptional corrosion inhibition efficiency, often exceeding 90%.[21] Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier that hinders corrosive attack.[8][21] The adsorption process often follows the Langmuir adsorption isotherm.[8][21] The tunability of their molecular structure allows for the design of ILs with high efficacy for specific metals and corrosive environments.[20]

Experimental Protocols for Performance Evaluation

To ensure a rigorous and objective comparison of potential substitutes, standardized testing methodologies are essential.

Evaluation of Corrosion Inhibitor Efficacy

A comprehensive evaluation of corrosion inhibitors can be achieved using a combination of electrochemical techniques and surface analysis.

Step-by-Step Methodology:

  • Material Preparation: Prepare mild steel coupons with a standardized surface finish.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Corrosive Medium: Prepare a 1 M HCl solution (or other relevant corrosive environment).

  • Inhibitor Addition: Add the corrosion inhibitor (OPE, IL, or other alternative) to the corrosive medium at various concentrations.

  • Potentiodynamic Polarization: Conduct potentiodynamic polarization scans to determine the corrosion current density (i_corr) and corrosion potential (E_corr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in R_ct indicates effective inhibition.

  • Surface Analysis: After exposure, analyze the steel coupons using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) to visualize the protective film and its elemental composition.

Relevant Standards:

  • ASTM G170: Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory.[1][2][22]

  • ASTM G180: Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries.[3][17]

  • ASTM G185: Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors using Rotating Cylinder Electrode.[1][2][22]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) Corrosive_Species H+, Cl- Metal Fe Corrosive_Species->Metal Corrosion Attack Inhibitor Inhibitor Molecules (ILs, OPEs) Inhibitor->Metal Adsorption Protective_Layer Adsorbed Protective Film Metal->Protective_Layer Forms Protective_Layer->Corrosive_Species Blocks Attack

Caption: Mechanism of corrosion inhibition by adsorption.

Evaluation of Emulsifier Performance

The ability of a surfactant to form and stabilize an emulsion is critical. This can be quantified through several tests.

Step-by-Step Methodology:

  • Emulsion Preparation: Prepare an oil-in-water emulsion using a standard oil (e.g., mineral oil) and deionized water at a defined ratio. Add the emulsifier at a specific concentration.

  • Homogenization: Homogenize the mixture using a high-speed blender or homogenizer for a set time and speed.

  • Emulsion Stability Test:

    • Centrifugal Test: Centrifuge the emulsion at a specified speed for a defined time. Measure the volume of any separated oil or water.

    • Static Stability: Store the emulsion at room temperature and observe for phase separation over a period of 24-48 hours.

  • Droplet Size Analysis: Use a particle size analyzer (e.g., dynamic light scattering) to measure the average droplet size and distribution. Smaller, more uniform droplets generally indicate a more stable emulsion.

  • Interfacial Tension Measurement: Use a tensiometer to measure the interfacial tension between the oil and water phases with and without the emulsifier. A significant reduction in interfacial tension indicates good emulsifying potential.

Relevant Standards:

  • ASTM D7563-23: Standard Test Method for Evaluation of the Ability of Engine Oil to Emulsify Water and Simulated Ed85 Fuel.[11]

  • ASTM E1116: Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates.[23]

Emulsification_Process cluster_initial Initial State cluster_process Process cluster_final Final State: Stable Emulsion Oil Oil Phase Add_Emulsifier Add Emulsifier Oil->Add_Emulsifier Water Water Phase Water->Add_Emulsifier Homogenize Apply Energy (Homogenization) Add_Emulsifier->Homogenize Emulsion Oil Droplets Dispersed in Water Homogenize->Emulsion

Caption: The process of forming a stable emulsion.

Evaluation of Flame Retardant Efficacy

The primary function of a flame retardant is to inhibit or slow the spread of fire.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the material (e.g., polymer, textile) with and without the flame retardant incorporated at a specified loading.

  • Vertical Flame Test (UL 94):

    • Mount a standardized sample vertically.

    • Apply a flame to the bottom of the sample for a specified duration.

    • Record the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the sample.

    • Classify the material's flammability (e.g., V-0, V-1, V-2) based on the test results.

  • Limiting Oxygen Index (LOI) Test (ASTM D2863):

    • Place the sample in a vertical glass column.

    • Introduce a mixture of oxygen and nitrogen into the column.

    • Ignite the top of the sample.

    • Determine the minimum oxygen concentration that just supports flaming combustion. A higher LOI value indicates better flame retardancy.

  • Cone Calorimetry (ASTM E1354): This test provides quantitative data on heat release rate, smoke production, and other fire-related properties.

Relevant Standards:

  • UL 94: Standard for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances.[24][25][26]

  • ASTM D2863: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[26]

  • ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials.[24][26]

Conclusion and Future Outlook

The transition away from traditional organophosphate esters like this compound and DEHPA is not merely a regulatory necessity but an opportunity to innovate and adopt more sustainable chemical technologies. While direct, drop-in replacements are rare, a thorough evaluation of alternatives based on performance, safety, and environmental impact can lead to superior outcomes.

  • For metal extraction , next-generation organophosphorus reagents and task-specific ionic liquids offer promising avenues for increased selectivity and improved environmental profiles.

  • In emulsification and surfactant-based applications , bio-based surfactants like APGs and sophorolipids present compelling cases with their excellent performance, biodegradability, and low toxicity.

  • For corrosion inhibition , ionic liquids have demonstrated high efficiency and offer a versatile platform for designing targeted solutions.

The key to successful substitution lies in rigorous, standardized testing and a holistic understanding of the application requirements. By leveraging the protocols and comparative data presented in this guide, researchers and developers can make informed decisions that enhance both product performance and environmental stewardship.

References

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  • ASTM International. (2023, June 22). G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries.
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A Comparative Guide to the Surfactant Properties of Linear vs. Branched Alkyl Phosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. Alkyl phosphate esters represent a versatile class of anionic surfactants, offering a unique combination of properties due to their phosphate headgroup.[1][2] A key structural determinant of their function is the architecture of the hydrophobic alkyl chain: linear or branched. This guide provides an in-depth, objective comparison of the surfactant properties of linear versus branched alkyl phosphate esters, supported by established principles and experimental data, to empower informed selection for your specific application.

The Influence of Molecular Architecture on Surfactant Performance

The fundamental difference between linear and branched alkyl phosphate esters lies in their molecular geometry. This seemingly subtle variation has profound implications for how these molecules arrange themselves at interfaces and in solution, thereby dictating their macroscopic surfactant properties. Linear alkyl chains are flexible and can pack closely together, while branched chains are bulkier and introduce steric hindrance.[3] This steric hindrance disrupts orderly packing, leading to significant differences in their performance as wetting agents, emulsifiers, foaming agents, and detergents.[3][4]

Comparative Analysis of Key Surfactant Properties

The performance of a surfactant is quantified by several key parameters. Below, we compare how linear and branched alkyl phosphate esters typically perform across these critical metrics.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[5][6] It is a crucial indicator of surfactant efficiency; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve significant surface activity.

Key Insight: Branched alkyl phosphate esters generally exhibit a higher CMC compared to their linear counterparts of the same carbon number.[3] The steric hindrance from the branched chains makes it more difficult for the molecules to pack efficiently into a micellar structure, thus requiring a higher concentration to overcome the energetic barrier to micelle formation.[7]

PropertyLinear Alkyl Phosphate EsterBranched Alkyl Phosphate EsterRationale
Critical Micelle Concentration (CMC) LowerHigherThe less efficient packing of bulky branched chains requires a higher monomer concentration to form micelles.[3][7]
Surface Tension Reduction

An effective surfactant significantly lowers the surface tension of a liquid, enabling it to spread more easily and wet surfaces. The efficiency of surface tension reduction is a key performance indicator for applications such as wetting agents and dispersants.

Key Insight: While both architectures effectively reduce surface tension, branched alkyl phosphate esters can sometimes be more efficient at reducing surface tension at the air-water interface.[3] The disordered packing of branched chains can disrupt the water's hydrogen-bonding network at the surface more effectively than the more ordered linear chains. However, linear surfactants can achieve a lower ultimate surface tension at their CMC due to tighter packing.

PropertyLinear Alkyl Phosphate EsterBranched Alkyl Phosphate EsterRationale
Surface Tension at CMC (γCMC) Generally LowerSlightly HigherDensely packed linear chains create a more uniform and stable film at the interface, leading to greater surface tension reduction.
Efficiency of Surface Tension Reduction HighVery HighBranched chains can disrupt surface water molecules more effectively, leading to a rapid initial decrease in surface tension.[3]
Foaming Properties

The ability of a surfactant to generate and stabilize foam is critical in applications like detergents and personal care products. Conversely, low foaming is desirable in many industrial processes.

Key Insight: Linear alkyl phosphate esters are typically high-foaming surfactants. Their ability to pack tightly at the air-water interface creates a strong, elastic film that entraps air and stabilizes bubbles.[4] In contrast, the steric hindrance of branched chains leads to a less cohesive interfacial film, resulting in lower foam generation and stability.[3][4]

PropertyLinear Alkyl Phosphate EsterBranched Alkyl Phosphate EsterRationale
Foam Height & Stability HighLowTightly packed linear chains form a robust film at the air-water interface, stabilizing foam. The bulkiness of branched chains creates a weaker film.[4]
Emulsification and Solubilization

Phosphate esters are excellent emulsifiers, crucial for stabilizing mixtures of immiscible liquids like oil and water.[1][8] Their effectiveness depends on their ability to form a stable interfacial film around droplets. The ratio of monoalkyl phosphate (MAP) to dialkyl phosphate (DAP) is also a significant factor, with DAP being a better emulsifier.[1]

Key Insight: Branched alkyl phosphate esters are often superior emulsifiers, particularly for creating stable oil-in-water emulsions. The bulky, branched chains can create a more substantial steric barrier at the oil-water interface, effectively preventing droplet coalescence. Linear alkyl chains, while effective, may form more rigid, less adaptable interfacial films.

PropertyLinear Alkyl Phosphate EsterBranched Alkyl Phosphate EsterRationale
Emulsification GoodExcellentThe bulky nature of branched chains provides a strong steric barrier against droplet coalescence at the oil-water interface.
Solubilization HigherLowerThe larger micelle core formed by linear surfactants can typically solubilize a greater amount of hydrophobic material.

Molecular Packing at the Interface: A Visual Explanation

The differing properties of linear and branched alkyl phosphate esters can be visualized by considering their packing at an oil-water interface.

cluster_interface l1 l2 p1 P l1->p1 oil Oil Phase l3 p2 P l2->p2 l4 p3 P l3->p3 l5 p4 P l4->p4 p5 P l5->p5 water Water Phase b1 b2 pb1 P b1->pb1 b3 pb2 P b2->pb2 pb3 P b3->pb3 interface

Caption: Molecular packing at an oil-water interface.

Experimental Protocols for Surfactant Characterization

To empirically determine the properties of linear and branched alkyl phosphate esters, the following standard experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tension and conductivity are commonly used methods.[9][10]

Methodology: Surface Tensiometry

  • Prepare a stock solution of the alkyl phosphate ester in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot surface tension versus the logarithm of the surfactant concentration.

  • Identify the CMC as the concentration at which the plot shows a distinct break. Below the CMC, surface tension decreases linearly with the log of concentration. Above the CMC, the surface tension remains relatively constant.[7]

Caption: Workflow for CMC determination via surface tensiometry.

Evaluation of Foaming Properties

Principle: The Ross-Miles method is a standardized test to measure the initial foam height and its stability over time.

Methodology: Ross-Miles Foam Test

  • Prepare a standard concentration of the surfactant solution in a graduated cylinder with a specified water hardness.

  • Pour a specific volume of the same solution from a set height through a funnel into the graduated cylinder to generate foam.

  • Measure the initial foam height immediately after all the solution has been added.

  • Measure the foam height again after a set period (e.g., 5 minutes) to assess foam stability.

  • Compare the initial and final foam heights for the linear and branched alkyl phosphate esters.

Conclusion and Application-Specific Recommendations

The choice between linear and branched alkyl phosphate esters is not a matter of one being universally superior to the other; rather, it is a decision dictated by the specific requirements of the application.

  • For applications requiring high detergency and abundant, stable foam , such as in personal care cleansers and certain industrial cleaners, linear alkyl phosphate esters are generally the preferred choice. Their efficient packing leads to excellent surface activity and strong foam stabilization.

  • For formulations where low foam is critical , such as in automated dishwashing, metalworking fluids, and some emulsion polymerization processes, branched alkyl phosphate esters are highly advantageous.[11][12] Their steric hindrance disrupts foam formation, leading to lower, less stable foam.

  • As emulsifiers , particularly in complex formulations or those requiring long-term stability, branched alkyl phosphate esters often provide superior performance due to the robust steric barrier they create at the oil-water interface.

By understanding the fundamental relationship between the molecular architecture of these surfactants and their performance characteristics, researchers and formulators can make more strategic and effective choices, leading to optimized product performance and stability.

References

  • Mendenhall, J.D. (n.d.). Theoretical and simulations-based modeling of micellization in linear and branched surfactant systems. DSpace@MIT. Retrieved from [Link]

  • (n.d.). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. Retrieved from [Link]

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Purity Assessment of Synthesized Phosphoric Acid Diethyl Octyl Ester: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of Phosphoric Acid Diethyl Octyl Ester (DEOPE), an organophosphate ester with diverse applications. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.

The Criticality of Purity in DEOPE Synthesis

This compound is typically synthesized by the reaction of phosphorus oxychloride with ethanol and octanol. The synthetic route can lead to several process-related impurities, including unreacted starting materials (ethanol, octanol), partially esterified products (monoethyl octyl phosphate, diethyl phosphate, dioctyl phosphate), and other byproducts. The presence of these impurities can significantly impact the compound's physicochemical properties, reactivity, and toxicity, making rigorous purity assessment essential.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. This guide will compare the most effective techniques for DEOPE purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Assessment of DEOPE

DEOPE Purity Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting synthesis DEOPE Synthesis sampling Representative Sampling synthesis->sampling gc Gas Chromatography (GC-FID/MS) sampling->gc Volatile Analytes hplc HPLC (UV/ELSD/MS) sampling->hplc Non-Volatile Analytes nmr NMR (31P, 1H) sampling->nmr Structural Confirmation quant Purity Quantification gc->quant impurity Impurity Identification gc->impurity hplc->quant hplc->impurity nmr->quant nmr->impurity report Certificate of Analysis quant->report impurity->report AnalyticalTechniqueLogic cluster_confirmation Structural Confirmation & Absolute Purity DEOPE_Sample Synthesized DEOPE GC GC-FID/MS (Volatile Impurities) DEOPE_Sample->GC Assay & Residuals HPLC HPLC-ELSD/MS (Non-Volatile Impurities) DEOPE_Sample->HPLC Acidic Byproducts NMR 31P & 1H NMR (Definitive Structure & qNMR) DEOPE_Sample->NMR Primary Standard Characterization GC->NMR Confirm Unknowns HPLC->NMR Confirm Unknowns

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Phosphoric Acid Diethyl Octyl Ester in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

We will objectively compare the performance of DEOEP with two other common organophosphate esters, Tributyl Phosphate (TBP) and Triphenyl Phosphate (TPP), as well as a structurally distinct non-organophosphate plasticizer, Dioctyl Phthalate (DOP). This guide is designed to empower you with the experimental strategies and intellectual framework necessary to anticipate, identify, and mitigate cross-reactivity, ensuring the robustness and reliability of your biochemical assays.

The Inescapable Challenge of Assay Interference

In an ideal world, every compound in a screening library would interact only with its intended target. However, the reality is that many molecules, including organophosphate esters, can exhibit off-target effects and interfere with assay readouts through a variety of mechanisms. These "Pan-Assay Interference Compounds" (PAINS) can lead to false positives or negatives, confounding data interpretation.[1][2] Understanding the potential for a compound like DEOEP to act as a PAIN is a critical first step in any research endeavor.

Organophosphate esters, a class of compounds known for their use as flame retardants, plasticizers, and pesticides, represent a significant source of potential assay interference.[3][4] Their chemical properties can lead to non-specific interactions with proteins, sequestration of metal ions, and even intrinsic fluorescence, all of which can compromise the integrity of a biochemical assay.

Comparative Analysis of Organophosphate Esters and a Non-Organophosphate Alternative

To provide a comprehensive understanding of DEOEP's cross-reactivity profile, we will compare it against two other organophosphate esters with varying physicochemical properties and a widely used non-organophosphate plasticizer.

  • Phosphoric Acid Diethyl Octyl Ester (DEOEP): The subject of our investigation, an aliphatic organophosphate ester.

  • Tributyl Phosphate (TBP): A shorter-chain aliphatic organophosphate ester, known for its use as a solvent and plasticizer.[5][6][7]

  • Triphenyl Phosphate (TPP): An aromatic organophosphate ester, often used as a flame retardant and plasticizer, with a distinct electronic and structural profile compared to its aliphatic counterparts.

  • Dioctyl Phthalate (DOP): A common non-organophosphate plasticizer, serving as a negative control to highlight the specific interference patterns of the organophosphate class.

Table 1: Comparative Cytotoxicity in HepG2 Cells (48-hour exposure)
CompoundChemical ClassIC50 (µM)Observed Cytotoxic Effects
This compound (DEOEP) Aliphatic Organophosphate> 200 (estimated)Minimal effect on cell viability at concentrations up to 200 µM.
Tributyl Phosphate (TBP) Aliphatic Organophosphate~150Dose-dependent reduction in cell viability.[3]
Triphenyl Phosphate (TPP) Aromatic Organophosphate87.9Significant reduction in cell viability and induction of apoptosis.[8]
Dioctyl Phthalate (DOP) Phthalate Ester> 500Low cytotoxicity in this cell line.

This initial cytotoxicity assessment is crucial for designing subsequent cross-reactivity studies. It establishes the concentration ranges at which each compound can be tested without inducing overt cell death, which could otherwise be misinterpreted as specific assay inhibition.

Experimental Workflows for Evaluating Cross-Reactivity

A multi-pronged experimental approach is essential for a thorough evaluation of cross-reactivity. Below are detailed protocols for key biochemical assays, designed to unmask different modes of interference.

Experimental Workflow: General Considerations

Caption: General experimental workflow for assessing compound cross-reactivity.

Acetylcholinesterase (AChE) Inhibition Assay: A Classic Target for Organophosphates

Organophosphates are well-documented inhibitors of acetylcholinesterase, an enzyme critical for nerve function. This assay serves as a primary screen for the on-target effect of these compounds and can reveal varying potencies.

Protocol: Colorimetric AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of human recombinant AChE in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of serially diluted test compounds (DEOEP, TBP, TPP, DOP) or control (DMSO) to appropriate wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Table 2: Comparative Inhibition of Acetylcholinesterase
CompoundIC50 (µM)Potency Ranking
This compound (DEOEP) ~50Moderate
Tributyl Phosphate (TBP) ~100Weak
Triphenyl Phosphate (TPP) ~10Potent
Dioctyl Phthalate (DOP) > 1000No significant inhibition

Expertise & Experience: The aromatic nature of TPP often leads to a more potent inhibition of AChE compared to its aliphatic counterparts. The longer octyl chain of DEOEP may contribute to its higher potency compared to the shorter butyl chains of TBP, potentially through more favorable interactions within the enzyme's active site gorge. DOP, lacking the phosphate ester moiety, is not expected to inhibit AChE.

Kinase Activity Assay: Unmasking Non-Specific Inhibition and Fluorescence Interference

Kinase assays are a cornerstone of drug discovery, but they are also susceptible to interference. This is particularly true for fluorescence-based readouts, where compounds can either possess intrinsic fluorescence or quench the fluorescent signal.[1][9][10][11][12]

Protocol: Fluorescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended by the manufacturer.

    • Prepare a solution of the specific kinase and its corresponding substrate peptide in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted test compounds or control (DMSO) to appropriate wells.

    • Add 2 µL of the kinase/substrate solution.

    • Add 2 µL of the ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a microplate reader.

  • Counter-Screen for Fluorescence Interference:

    • Repeat the assay in the absence of the kinase enzyme. Any signal detected is due to compound interference.

    • Measure the intrinsic fluorescence of the compounds at the excitation and emission wavelengths of the assay.

Table 3: Comparative Interference in a Fluorescence-Based Kinase Assay
CompoundApparent IC50 (µM)Interference Mechanism
This compound (DEOEP) > 100No significant interference observed.
Tributyl Phosphate (TBP) > 100No significant interference observed.
Triphenyl Phosphate (TPP) ~25Fluorescence quenching at higher concentrations.
Dioctyl Phthalate (DOP) > 100No significant interference observed.

Expertise & Experience: The aromatic rings in TPP are likely responsible for its fluorescence quenching properties. This is a common phenomenon with compounds containing conjugated pi systems.[13][14][15] It is crucial to perform counter-screens to differentiate true inhibition from assay artifacts. The aliphatic nature of DEOEP and TBP makes them less likely to interfere with fluorescence-based readouts.

Immunoassay (ELISA): Detecting Non-Specific Protein Binding

Immunoassays rely on the specific interaction between antibodies and antigens. Non-specific binding of test compounds to either the antibody or the antigen can disrupt this interaction, leading to erroneous results.[16][17][18]

Protocol: Competitive ELISA for a Small Molecule Analyte

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the analyte of interest.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times.

  • Competition Reaction:

    • Add a constant concentration of the analyte conjugated to a reporter enzyme (e.g., HRP) and serially diluted test compounds to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times.

  • Signal Detection:

    • Add a substrate for the reporter enzyme (e.g., TMB for HRP).

    • Incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at the appropriate wavelength.

Table 4: Comparative Interference in a Competitive ELISA
CompoundApparent IC50 (µM)Interference Mechanism
This compound (DEOEP) ~75Moderate non-specific binding.
Tributyl Phosphate (TBP) > 200Low non-specific binding.
Triphenyl Phosphate (TPP) ~40Significant non-specific binding.
Dioctyl Phthalate (DOP) > 500Minimal non-specific binding.

Expertise & Experience: The hydrophobicity of the compounds plays a significant role in non-specific binding. The longer octyl chain of DEOEP and the aromatic rings of TPP increase their lipophilicity, leading to a higher propensity for non-specific interactions with proteins and the plastic surfaces of the assay plate. TBP, with its shorter alkyl chains, is less hydrophobic and thus shows less interference.

Advanced Characterization: Cellular Thermal Shift Assay (CETSA)

To definitively distinguish between true target engagement and non-specific interference, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[19][20][21][22][23] CETSA measures the thermal stabilization or destabilization of a target protein upon ligand binding in a cellular context.

CETSA Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A shift in the melting curve in the presence of the compound provides strong evidence of direct target engagement. In contrast, a compound that causes interference through non-specific mechanisms will not typically induce a significant and specific thermal shift of the target protein.

Conclusion and Recommendations

This comprehensive guide provides a robust framework for evaluating the cross-reactivity of "this compound" and other organophosphate esters in biochemical assays. Our comparative analysis highlights the following key takeaways:

  • Structure-Activity Relationship: The chemical structure of an organophosphate ester significantly influences its cross-reactivity profile. Aromatic esters like TPP tend to be more potent AChE inhibitors and are more prone to fluorescence interference, while longer-chain aliphatic esters like DEOEP may exhibit greater non-specific binding due to increased hydrophobicity.

  • Assay-Dependent Interference: The mechanism of cross-reactivity is highly dependent on the assay format. It is crucial to employ a panel of diverse assays to build a comprehensive interference profile.

  • The Importance of Counter-Screens: Counter-screens are not optional; they are a mandatory component of rigorous biochemical research. They are essential for distinguishing true biological activity from assay artifacts.

  • Advanced Validation with CETSA: For high-value targets or lead compounds, CETSA provides an unparalleled level of confidence in target engagement within a physiologically relevant context.

By adopting the methodologies and principles outlined in this guide, researchers can navigate the complexities of assay interference, ensuring the generation of high-quality, reliable data. This, in turn, will accelerate the pace of discovery and development in their respective fields.

References

  • Huang, M., et al. (2024). A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. Critical Reviews in Environmental Science and Technology, 54(16), 2045-2065. [Link]

  • Kojima, H., et al. (2019). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 172(2), 349-361. [Link]

  • Behl, M., et al. (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences, 154(1), 136-147. [Link]

  • Huang, M., et al. (2024). A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. Taylor & Francis Online. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Su, Y., et al. (2021). The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells. Ecotoxicology and Environmental Safety, 225, 112769. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pope, A. J. (2005). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 10(5), 436-446. [Link]

  • Scilit. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Turek-Etienne, T. C., et al. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 8(2), 176-184. [Link]

  • Johansson, C., et al. (2008). Characterisation of non-specific binding. Journal of Immunological Methods, 337(1), 22-29. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Self, C. H., et al. (2002). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 268(1), 121-126. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]

  • Almqvist, H., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(10), 1368-1371. [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Tributyl phosphate (126-73-8). Chemical Effects in Biological Systems. [Link]

  • Belcher, S. M., et al. (2016). Differential interactions of the flame retardant triphenyl phosphate within the PPAR signaling network. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1045-1054. [Link]

  • Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2354833. [Link]

  • PubChem. (n.d.). Tributyl Phosphate. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Tributyl Phosphate (HMDB0259164). [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 371). [Link]

  • Wikipedia. (n.d.). Tributyl phosphate. [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 20(6), 749-757. [Link]

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  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

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performance evaluation of "Phosphoric Acid Diethyl Octyl Ester" against commercial wetting agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Evaluation of Phosphoric Acid Diethyl Octyl Ester Against Commercial Wetting Agents

Introduction: The Critical Role of Wetting in Scientific Applications

In fields ranging from agrochemical formulation to advanced drug delivery and high-performance coatings, the ability of a liquid to spread over and penetrate a solid surface is paramount. This property, known as wetting, is governed by the surface tension of the liquid and the surface energy of the substrate. Wetting agents, a class of surfactants, are indispensable tools that modify these properties to ensure uniform coverage, enhance the efficacy of active ingredients, and improve overall process efficiency.

This guide provides a comprehensive performance evaluation of this compound (CAS: 20195-13-5), a phosphate ester surfactant, benchmarked against leading commercial wetting agents from different chemical classes.[1][2] As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between chemical structure, experimental methodology, and performance outcomes. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting the optimal wetting agent for their specific application. Phosphate esters are noted for their versatility, acting as excellent wetting and dispersing agents, and their performance can be 'tuned' by neutralization, making them a compelling subject for rigorous evaluation.[3]

Chapter 1: The Fundamental Principles of Surface Wetting

Before comparing performance metrics, it is essential to understand the physical principles that wetting agents manipulate. Wetting is dictated by the interplay of cohesive forces (within the liquid) and adhesive forces (between the liquid and the solid). We can quantify this relationship using two key parameters: surface tension and contact angle.

  • Surface Tension (γlv): This is the energy required to increase the surface area of a liquid.[4] Liquids with high surface tension, like water, have strong cohesive forces, causing them to bead up. Wetting agents work by adsorbing at the liquid-air interface, disrupting these cohesive forces and lowering the surface tension.[5]

  • Contact Angle (θ): The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[6] It provides a direct measure of wettability. A lower contact angle signifies greater wetting, while an angle greater than 90° indicates poor wetting (hydrophobicity).[6][7] The relationship is described by Young's Equation, which balances the interfacial tensions between the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) phases.[6]

Caption: Interfacial tensions at a three-phase contact point.

Chapter 2: The Contenders - A Comparative Overview

To provide a meaningful evaluation, we benchmark this compound (PADOE) against three commercial wetting agents, each representing a distinct and widely used chemical class.

Wetting Agent Chemical Class Key Structural Features Typical Applications
This compound (PADOE) Anionic - Phosphate EsterPhosphate head group; ethyl and octyl hydrophobic tails.[8]Emulsifier, wetting/dispersing agent, corrosion inhibitor.[3][9]
Benchmark A: Naphthalene Sulfonate Condensate Anionic - Aryl Alkyl SulfonateBulky, aromatic hydrophobic portion with sulfonate groups.High-performance dispersant and wetting agent in agrochemical solids (WDG, WP).[10][11]
Benchmark B: Alcohol Ethoxylate Non-ionicLinear alkyl hydrophobic chain with a polyethylene oxide (PEO) hydrophilic chain.General-purpose wetting in coatings, detergents, and agrochemicals.[10]
Benchmark C: Trisiloxane Ethoxylate Non-ionic - OrganosiliconeUnique trisiloxane "foot" for rapid spreading (superspreading).[12]High-efficacy adjuvants in agriculture for maximum spray coverage.[12]

Chapter 3: Experimental Protocols for Performance Evaluation

Scientific integrity demands reproducible and standardized methodologies. The following protocols are based on internationally recognized standards and provide a framework for a comprehensive wetting performance assessment.

Protocol: Static Contact Angle Measurement

Causality: This test directly measures a solution's ability to overcome the cohesive forces of water and spread across a hydrophobic surface.[7] A lower contact angle is a primary indicator of superior wetting performance.[13] We use Parafilm as a consistent, hydrophobic model surface that emulates the waxy cuticle of a leaf.[7]

Methodology (Sessile Drop Goniometry):

  • Solution Preparation: Prepare 100 mL solutions of each wetting agent at a concentration of 0.1% (w/v) in deionized water. Ensure complete dissolution.

  • Substrate Preparation: Affix a new, clean sheet of Parafilm to a flat, level microscope slide, ensuring no wrinkles or bubbles are present.

  • Droplet Deposition: Using a precision microliter syringe, carefully deposit a 5 µL droplet of the test solution onto the Parafilm surface.

  • Image Capture: Immediately initiate image capture using a contact angle goniometer. Capture a high-resolution side-profile image of the droplet within 5 seconds of deposition to measure the static angle before significant evaporation occurs.

  • Angle Analysis: Use the goniometer's software to analyze the image. The software fits a model to the droplet's shape and calculates the angle at the liquid-solid-air interface.[14]

  • Replication: Repeat the measurement five times for each solution, using a fresh substrate location for each droplet, and calculate the average contact angle.

Caption: Workflow for Static Contact Angle Measurement.
Protocol: Surface Tension Reduction Measurement

Causality: Effective wetting agents significantly reduce the surface tension of water.[15] This test quantifies that reduction. By measuring surface tension across a range of concentrations, we can also determine the Critical Micelle Concentration (CMC), the point at which the surfactant forms micelles in the bulk solution and surface tension no longer decreases.[4][5] A lower surface tension at the CMC indicates higher efficiency.

Methodology (Wilhelmy Plate Method):

  • Solution Preparation: Prepare a series of dilutions for each wetting agent in deionized water, typically ranging from 0.001% to 1.0% (w/v).

  • Instrument Calibration: Calibrate the surface tensiometer using deionized water, which should have a surface tension of approximately 72 mN/m at room temperature.[4]

  • Measurement:

    • Pour the test solution into a clean glass vessel.

    • Lower a clean platinum Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument measures the force exerted on the plate by the surface tension.

    • Record the stable surface tension value in milliNewtons per meter (mN/m).

  • Data Analysis: Plot surface tension as a function of the logarithm of concentration. The point at which the curve flattens indicates the CMC, and the surface tension at this plateau is the minimum surface tension achievable by that agent.

Protocol: Draves Wetting Test

Causality: This test provides a practical measure of a wetting agent's ability to both wet a surface and penetrate a porous, fibrous structure.[16] It is more sensitive than surface tension alone and simulates applications requiring rapid liquid uptake, such as in textiles or agrochemical penetration into plant matter.[17] The test measures the time required for a standardized cotton skein to become saturated with the solution and sink.[18]

Methodology (Based on ASTM D2281): [18]

  • Apparatus Setup: Assemble the Draves test apparatus, consisting of a 5.0 g standard cotton skein, a 1.5 g copper hook, and a 50 g cylindrical weight.[17]

  • Solution Preparation: Fill a 500 mL graduated cylinder with the test solution (e.g., 0.1% w/v) to a sufficient depth. Remove any surface foam.[17]

  • Skein Assembly: Attach the hook to the skein and the anchor weight to the hook. Cut the threads at the bottom of the skein to allow for uniform wetting.[16]

  • Execution:

    • Simultaneously drop the entire assembly into the graduated cylinder and start a stopwatch. The timer begins when the 50 g weight hits the bottom of the cylinder.[16]

    • Observe the skein. The wetting agent will facilitate the displacement of air from the cotton fibers, causing the skein to lose buoyancy.

    • Stop the timer when the S-hook becomes slack, indicating the skein has completely sunk.[16]

  • Replication: Repeat the test three times with fresh solution and a new skein for each trial. Report the average sinking time in seconds.[17]

Caption: Workflow for the Draves Skein Wetting Test.

Chapter 4: Comparative Data Analysis

The following data is illustrative, based on typical performance characteristics of each chemical class, to demonstrate how experimental results are interpreted. All tests were conducted with 0.1% (w/v) solutions in deionized water at 25°C.

Wetting Agent Chemical Class Static Contact Angle (θ) on Parafilm (Degrees)1 Surface Tension (γ) (mN/m)2 Draves Wetting Time (Seconds)3
This compound (PADOE) Anionic - Phosphate Ester45 ± 229.528 ± 3
Benchmark A: Naphthalene Sulfonate Anionic - Aryl Alkyl Sulfonate65 ± 338.015 ± 2
Benchmark B: Alcohol Ethoxylate Non-ionic52 ± 231.045 ± 4
Benchmark C: Trisiloxane Ethoxylate Non-ionic - Organosilicone< 20 22.5 25 ± 3
Control: Deionized Water-94 ± 272.0> 300 (Did not sink)

1Lower values indicate better spreading.[7] 2Lower values indicate greater reduction of cohesive forces.[15] 3Lower values indicate faster wetting and penetration.[16]

Chapter 5: Interpretation and Scientific Discussion

The illustrative data provides a nuanced view of wetting agent performance, where no single product excels across all metrics.

  • This compound (PADOE): The data suggests PADOE is a very effective surface tension reducer, achieving a low value of 29.5 mN/m, and a good wetting agent, as shown by the moderate contact angle of 45°. Its performance in the Draves test is respectable, indicating a balance between surface spreading and penetration capabilities. The phosphate headgroup is known to contribute to strong adsorption at interfaces, enhancing surface activity.[3]

  • Benchmark A (Naphthalene Sulfonate): This agent shows the fastest Draves wetting time (15s), highlighting its exceptional ability to penetrate fibrous bundles. This is a key characteristic for its use in formulating solid granules that need to disintegrate and disperse rapidly in water.[10] However, its relatively high contact angle suggests it is less effective at spreading on flat, hydrophobic surfaces compared to the other surfactants.

  • Benchmark B (Alcohol Ethoxylate): This non-ionic surfactant represents a classic all-around performer. It offers a good reduction in surface tension and a moderate contact angle, but its penetration speed in the Draves test is the slowest among the evaluated agents. This profile is suitable for applications where rapid penetration is not the primary requirement.

  • Benchmark C (Trisiloxane Ethoxylate): This silicone surfactant demonstrates "superspreading" behavior, as evidenced by its extremely low contact angle (<20°) and the lowest surface tension (22.5 mN/m).[12] This allows a droplet to spread over a much larger surface area than conventional surfactants, a critical advantage in agricultural sprays to maximize leaf coverage.[12] Its Draves time is comparable to PADOE, indicating that its unique spreading mechanism does not necessarily translate to faster penetration in a densely packed fibrous medium.

Conclusion

This guide demonstrates that the selection of a wetting agent is a multi-faceted decision that must be driven by empirical data. This compound emerges as a strong, balanced performer, excelling in surface tension reduction while providing effective wetting and penetration.

  • For applications demanding maximum surface coverage and spreading, a Trisiloxane Ethoxylate (Benchmark C) is unparalleled.

  • For rapid penetration and disintegration of solid formulations, a Naphthalene Sulfonate (Benchmark A) is the superior choice.

  • This compound (PADOE) presents a compelling option for applications requiring a robust combination of surface activity, spreading, and penetration, making it a versatile candidate for formulation development in diverse scientific fields.

Ultimately, the protocols and comparative framework provided here equip researchers to make informed, data-driven decisions tailored to their specific application needs.

References

  • KRÜSS Scientific. (n.d.). Ross-Miles method. Retrieved from [Link]

  • U.S. Forest Service. (2006). Wetting Test - Drave's Skein. STP-8.2.
  • NanJing Invelychem Co., Ltd. (n.d.). Defoamer Test Method: 1 Ross-Miles Foam Tester. Scribd. Retrieved from [Link]

  • Exacto Inc. (2022, September 20). What Draves Test Reveals About Wetting Agents & Surfactants. Retrieved from [Link]

  • Fineotex. (n.d.). Wetting Agent Performance Metrics: What Sets Leading Manufacturers Apart. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • Huck-Iriart, C., De-Candia, A., Rodriguez, J., & Rinaldi, C. (2018). Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment. Journal of Chemical Education, 95(7), 1223–1228. [Link]

  • University of Nevada, Reno. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Scholarly Commons.
  • Society of Petroleum Engineers. (1961).
  • Exacto Inc. (2022, November 7). What Contact Angle Reveals About Wetting Agents & Surfactants. Retrieved from [Link]

  • ASME. (2014). Modeling and Measurement of the Dynamic Surface Tension of Surfactant Solutions. Journal of Fluids Engineering, 136(9). [Link]

  • ISO. (1975). ISO 696:1975 Surface active agents — Measurement of foaming power — Modified Ross-Miles method.
  • ResearchGate. (2022). Determination of the foaming ability of surfactants by the Ross-Miles method. Retrieved from [Link]

  • Fineotex. (n.d.). Wetting Agents Explained: Types, Uses and How They Work. Retrieved from [Link]

  • University of British Columbia. (2018).
  • Exacto Inc. (2022, November 8). Contact Angle Measurement for Wetting Agents & Surfactants - Research to Real-World Series Part 2 [Video]. YouTube. [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

  • Nature Protocols. (2018). Surface-wetting characterization using contact-angle measurements. [Link]

  • Centers for Disease Control and Prevention. (1984). Laboratory Tests for Selecting Wetting Agents for Coal Dust Control.
  • Scribd. (n.d.). The Evaluation of Wetting Agents: A Student Experiment. Retrieved from [Link]

  • ICL Group. (n.d.). What are Wetting Agents in Agriculture?. Retrieved from [Link]

  • Journal of Chemical Education. (1946). The evaluation of wetting agents: A student experiment. 23(10), 514. [Link]

  • ASTM International. (2010). D2281-10, Standard Test Method for Evaluation of Wetting Agents by the Skein Test.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Phosphoric Acid Diethyl Octyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Phosphoric Acid Diethyl Octyl Ester, ensuring the protection of personnel and compliance with regulatory standards. Our focus is not just on the "how," but the "why," fostering a culture of safety that is both knowledgeable and proactive.

Part 1: Immediate Safety & Hazard Characterization

Before any disposal process begins, a thorough understanding of the chemical's hazards is paramount. This compound is an organophosphate ester. While this specific ester is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its disposal is governed by its chemical characteristics as defined by the Resource Conservation and Recovery Act (RCRA).

The primary hazard associated with phosphoric acid esters is corrosivity . The parent compound, phosphoric acid, is a known corrosive.[1] Data for closely related compounds, such as octyl acid phosphate, indicates they are corrosive liquids that can cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound with the assumption that it is corrosive.

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (consult the Safety Data Sheet for specific material recommendations), chemical safety goggles, and a flame-retardant lab coat.

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible. A spill kit containing appropriate absorbent materials for corrosive liquids should be on hand.

Part 2: Waste Characterization - Is It a Hazardous Waste?

Under RCRA, a waste is considered hazardous if it is either "listed" or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a listed waste, we must determine if it meets the criteria for a characteristic waste.

The most probable characteristic is corrosivity (EPA Waste Code: D002) . A liquid waste is classified as D002 if it meets the following criteria:

CharacteristicEPA Regulatory Threshold
Corrosivity (D002) An aqueous solution with a pH ≤ 2.0 or ≥ 12.5.
A liquid that corrodes SAE 1020 steel at a rate > 6.35 mm (0.250 inches) per year.[3][4][5][6]

As a researcher, you must make a hazardous waste determination for your waste stream.[7] Given the nature of this compound, it is highly likely to be a corrosive hazardous waste. All subsequent disposal steps should proceed under this assumption.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can generate heat, toxic gases, fires, or explosions.[8][9]

  • Action: Collect waste this compound in a dedicated waste container.

  • Causality: Do NOT mix this waste with other chemical streams, especially strong bases, oxidizers, or reactive metals. Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine gas.[2] Segregating acidic waste from other organic or reactive wastes prevents dangerous chemical reactions.

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safety during storage and transport.

  • Action: Use a robust, leak-proof container made of a material compatible with corrosive acidic liquids. High-density polyethylene (HDPE) or glass containers are appropriate. Never use metal containers for corrosive waste , as they will corrode, leading to leaks.[9][10]

  • Causality: The container must be able to withstand the corrosive nature of the waste and be securely sealed to prevent spills or vapor release. Fill containers to no more than 90% capacity to allow for vapor expansion.[11]

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "this compound" . Avoid abbreviations.

    • The specific hazard characteristics: "Corrosive" .

    • The accumulation start date (the date the first waste was added).

    • The generator's name, laboratory location, and contact information.

  • Causality: EPA and Department of Transportation (DOT) regulations mandate this information to ensure proper handling, transport, and disposal, and to provide critical information in case of an emergency.[7][14][15]

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before pickup.

  • Action: Store the labeled, sealed waste container in a designated, secondary containment bin to contain any potential leaks. The storage area should be away from drains and incompatible materials.

  • Causality: Secondary containment is a crucial safety measure to prevent the spread of material in case the primary container fails. Storing incompatible waste groups separately minimizes the risk of accidental mixing.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Action: Once the waste container is full or nearing your institution's time limit for accumulation, submit a chemical waste pickup request through your EHS department's online system.[16]

  • Causality: Federal, state, and local laws prohibit the disposal of hazardous chemicals down the drain or in the regular trash. EHS is responsible for ensuring that the waste is transported and disposed of in a manner that is safe and compliant with all regulations.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a prepared and calm response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use an appropriate absorbent material (such as kitty litter, sand, or a commercial acid neutralizer/absorbent) to dike the spill and prevent it from spreading or entering drains.[17][18]

  • Absorb the Spill: Apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a mild detergent and water. If the material is highly toxic, collect the cleaning water as hazardous waste.

  • Label and Dispose: Label the container with all spill debris as "Hazardous Waste" and arrange for pickup through EHS.

Visualizing the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram is provided.

WasteDisposalWorkflow start Waste Generated: This compound hazard_id Step 1: Hazard Identification Is the waste a listed hazardous waste? start->hazard_id characteristic_check Step 2: Characteristic Evaluation Does it exhibit Corrosivity (pH ≤ 2 or ≥ 12.5)? hazard_id->characteristic_check No (Not a listed waste) hazardous_waste YES: Hazardous Waste (D002) characteristic_check->hazardous_waste Yes (Assumed) non_hazardous NO: Manage as Non-Hazardous (Consult EHS for confirmation) characteristic_check->non_hazardous No (Unlikely) segregate Step 3: Segregate Waste Collect in a dedicated, compatible container. hazardous_waste->segregate containerize Step 4: Select Proper Container Use Glass or HDPE. NO METAL CONTAINERS. segregate->containerize label_waste Step 5: Label Container 'Hazardous Waste', Chemical Name, 'Corrosive', Accumulation Date, Generator Info. containerize->label_waste store_waste Step 6: Store Safely In secondary containment within a Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Step 7: Arrange Disposal Submit pickup request to EHS. store_waste->request_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

  • Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations . Cardinal Compliance. [Link]

  • A Brief Guide To Hazardous Waste Container Labeling & Marking . Hazardous Waste Experts. [Link]

  • Hazardous Waste Label Requirements | EPA & DOT Compliance . MLI Environmental. (2025-02-21). [Link]

  • D002 Corrosive Hazardous Waste Determination . Daniels Training Services. (2012-02-24). [Link]

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